Technical Documentation Center

4-(2-Pyrrolidinyl)piperidine oxalate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(2-Pyrrolidinyl)piperidine oxalate
  • CAS: 1177312-44-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(Pyrrolidinyl)piperidine Scaffolds: Focus on the 4-(1-Pyrrolidinyl)piperidine Analogue

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Editorial Note: Initial research for this technical guide on 4-(2-Pyrrolidinyl)piperidine oxalate rev...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Editorial Note: Initial research for this technical guide on 4-(2-Pyrrolidinyl)piperidine oxalate revealed a significant lack of specific published data for this particular isomer and its oxalate salt. To provide the most valuable and technically grounded information, this guide focuses on the well-characterized and commercially available analogue, 4-(1-Pyrrolidinyl)piperidine . The principles of synthesis, characterization, and potential applications discussed herein offer a strong foundational understanding that can be extrapolated to the investigation of the less-documented 2-substituted isomer. This guide will first provide a comprehensive overview of 4-(1-Pyrrolidinyl)piperidine and then address the theoretical considerations for the synthesis and properties of 4-(2-Pyrrolidinyl)piperidine.

The 4-(1-Pyrrolidinyl)piperidine Scaffold: A Versatile Building Block in Medicinal Chemistry

The 4-(1-Pyrrolidinyl)piperidine moiety is a saturated heterocyclic system that has garnered considerable interest in pharmaceutical development.[1][2] Its rigid, three-dimensional structure and the presence of two basic nitrogen atoms make it an attractive scaffold for designing ligands that can interact with a variety of biological targets, particularly within the central nervous system (CNS).[1] The pyrrolidinyl substituent at the 4-position of the piperidine ring influences the molecule's polarity, lipophilicity, and conformational preferences, which are critical parameters in drug design.

Chemical Structure and Physicochemical Properties

The chemical structure of 4-(1-Pyrrolidinyl)piperidine consists of a piperidine ring where the nitrogen of a pyrrolidine ring is attached to the C4 position of the piperidine.

Chemical structure of 4-(1-Pyrrolidinyl)piperidine.

The physicochemical properties of 4-(1-Pyrrolidinyl)piperidine are summarized in the table below. The oxalate salt is formed by reacting the basic free amine with oxalic acid, which increases its crystallinity and water solubility, often simplifying purification and handling.

PropertyValueSource
IUPAC Name 4-(Pyrrolidin-1-yl)piperidine[3]
CAS Number 5004-07-9[3][4]
Molecular Formula C₉H₁₈N₂[3][5]
Molecular Weight 154.26 g/mol [5]
Appearance White to almost white crystalline powder[5]
Melting Point 53-56 °C (free base)[4]
Boiling Point 228.8±8.0 °C (Predicted)[6]
pKa 10.32±0.20 (Predicted)[6]
Solubility Soluble in Methanol[6]

Synthesis and Elucidation of Structure

The synthesis of 4-(1-Pyrrolidinyl)piperidine is typically achieved through reductive amination of 4-piperidone with pyrrolidine. This well-established reaction in organic chemistry provides a straightforward route to the desired product.

Experimental Protocol: Synthesis of 4-(1-Pyrrolidinyl)piperidine

This protocol is a representative example based on standard organic chemistry principles.

Step 1: Reductive Amination

  • To a solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in methanol, add pyrrolidine (1.2 equivalents) and stir at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of 1M HCl until the pH is ~2.

  • Stir for an additional hour, then basify with 2M NaOH to pH ~12.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(1-Pyrrolidinyl)piperidine.

Step 2: Formation of the Oxalate Salt

  • Dissolve the crude 4-(1-Pyrrolidinyl)piperidine in isopropanol.

  • Slowly add a solution of oxalic acid (1 equivalent) in isopropanol with stirring.

  • The insoluble oxalate salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold isopropanol, and dry under vacuum to yield 4-(1-Pyrrolidinyl)piperidine oxalate as a white solid.[7]

G cluster_0 Synthesis of 4-(1-Pyrrolidinyl)piperidine cluster_1 Oxalate Salt Formation 4-Piperidone 4-Piperidone Reductive_Amination Reductive Amination (e.g., NaBH3CN, MeOH) 4-Piperidone->Reductive_Amination Pyrrolidine Pyrrolidine Pyrrolidine->Reductive_Amination Free_Base 4-(1-Pyrrolidinyl)piperidine (Free Base) Reductive_Amination->Free_Base Free_Base_2 4-(1-Pyrrolidinyl)piperidine (Free Base) Salt_Formation Salt Formation Free_Base_2->Salt_Formation Oxalic_Acid Oxalic Acid (in Isopropanol) Oxalic_Acid->Salt_Formation Oxalate_Salt 4-(1-Pyrrolidinyl)piperidine Oxalate Salt_Formation->Oxalate_Salt

Synthetic workflow for 4-(1-Pyrrolidinyl)piperidine oxalate.
Structural Elucidation

The structure of 4-(1-Pyrrolidinyl)piperidine can be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the protons on the piperidine and pyrrolidine rings. The chemical shifts and coupling patterns can be used to confirm the connectivity.[8]

    • ¹³C NMR: Will display the expected number of carbon signals corresponding to the unique carbon atoms in the molecule.[8]

    • A detailed NMR study of 4-(1-pyrrolidinyl)piperidine has been conducted, providing comprehensive data on its conformational analysis in different solvents.[8][9]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for the saturated rings and C-N stretching frequencies.[3][4] The absence of a carbonyl (C=O) peak confirms the complete reduction of the 4-piperidone starting material.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition.[10]

Pharmacological Relevance and Applications

Derivatives of 4-(1-Pyrrolidinyl)piperidine have been investigated for a range of pharmacological activities, highlighting the importance of this scaffold in drug discovery.

  • Analgesic Activity: Several studies have reported the synthesis and evaluation of 4-(1-pyrrolidinyl)piperidine derivatives as potent analgesics.[11]

  • CNS Applications: The ability of this scaffold to be incorporated into molecules targeting the CNS has led to its use in the development of potential treatments for neurological disorders.[1]

  • Antidepressant and Cognitive Enhancement: Research has explored the potential of 4-(1-pyrrolidinyl)piperidine derivatives as antidepressants and for cognitive enhancement.[1][5]

The diverse biological activities of these derivatives underscore the value of the 4-(1-pyrrolidinyl)piperidine core in generating novel therapeutic agents.

G Scaffold 4-(1-Pyrrolidinyl)piperidine Scaffold Analgesics Analgesics Scaffold->Analgesics Leads to CNS_Disorders CNS Disorder Treatments Scaffold->CNS_Disorders Leads to Antidepressants Antidepressants Scaffold->Antidepressants Leads to Cognitive_Enhancers Cognitive Enhancers Scaffold->Cognitive_Enhancers Leads to

Potential therapeutic applications of 4-(1-Pyrrolidinyl)piperidine derivatives.

The Elusive 4-(2-Pyrrolidinyl)piperidine: A Theoretical Perspective

While data on 4-(1-Pyrrolidinyl)piperidine is readily available, information on the 4-(2-Pyrrolidinyl)piperidine isomer is scarce in the public domain. This section provides a theoretical analysis of its structure, potential synthesis, and how its properties might differ from its 1-substituted counterpart.

Structural Differences and Potential Implications

The key difference lies in the point of attachment between the two rings. In 4-(2-Pyrrolidinyl)piperidine, the piperidine ring is connected to a carbon atom (C2) of the pyrrolidine ring. This creates a secondary amine in the pyrrolidine ring and a tertiary amine in the piperidine ring (if the piperidine nitrogen is unsubstituted). This structural change would significantly impact the molecule's properties:

  • Basicity: The presence of a secondary amine in the pyrrolidine ring would likely make it more basic than the tertiary amine in the 1-isomer.

  • Stereochemistry: The C2 of the pyrrolidine ring and the C4 of the piperidine ring would both be chiral centers, leading to the possibility of multiple stereoisomers.

  • Reactivity: The secondary amine in the pyrrolidinyl moiety would be available for further functionalization, which is not possible in the 1-isomer.

Hypothetical Synthesis Strategy

A plausible synthetic route to 4-(2-Pyrrolidinyl)piperidine could involve the coupling of a suitable piperidine derivative with a protected 2-substituted pyrrolidine.

G cluster_0 Hypothetical Synthesis of 4-(2-Pyrrolidinyl)piperidine Piperidine_Derivative 4-Substituted Piperidine (e.g., 4-bromopiperidine derivative) Coupling_Reaction Coupling Reaction Piperidine_Derivative->Coupling_Reaction Pyrrolidine_Derivative N-Protected 2-lithiopyrrolidine or 2-pyrrolidinyl Grignard Pyrrolidine_Derivative->Coupling_Reaction Protected_Intermediate N-Protected 4-(2-Pyrrolidinyl)piperidine Coupling_Reaction->Protected_Intermediate Deprotection Deprotection Protected_Intermediate->Deprotection Final_Product 4-(2-Pyrrolidinyl)piperidine Deprotection->Final_Product

A hypothetical synthetic route to 4-(2-Pyrrolidinyl)piperidine.

This proposed route would require careful selection of protecting groups for the piperidine and pyrrolidine nitrogens to ensure selective reaction at the desired positions. The subsequent formation of the oxalate salt would follow the general procedure outlined previously.

Conclusion and Future Directions

4-(1-Pyrrolidinyl)piperidine is a valuable and well-characterized scaffold in medicinal chemistry with demonstrated potential in the development of CNS-active agents. While its isomer, 4-(2-Pyrrolidinyl)piperidine, remains largely unexplored in the public literature, its unique structural features, including the presence of a secondary amine and two chiral centers, suggest it could offer novel pharmacological properties. Further research into the synthesis and biological evaluation of 4-(2-Pyrrolidinyl)piperidine and its derivatives is warranted to fully explore the potential of this intriguing molecule. The protocols and data presented for the 1-isomer provide a solid foundation for such future investigations.

References

  • Alver, Ö., Parlak, C., & Bilge, M. (2011). EXPERIMENTAL AND THEORETICAL NMR STUDY OF 4-(1-PYRROLIDINYL)PIPERIDINE. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442. [Link]

  • PubChem. (n.d.). 4-(1-Pyrrolidinyl)piperidine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Ariyarathna, J. P., Baskaran, P., Chhikara, A., Kaur, N., Nguyen, A. M., Premathilaka, S. M., ... & Li, W. (2022). Tunable [3+ 2] and [4+ 2] Annulations for Pyrrolidine and Piperidine Synthesis. Organic letters, 24(1), 168-173. [Link]

  • Defense Technical Information Center. (1992). Piperidine Synthesis. [Link]

  • PubChem. (n.d.). 4-Pyrrolidinopyridine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442. [Link]

  • Michaux, J., et al. (2021). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. [Link]

  • Saify, Z. S., et al. (2014). emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 1393-1412. [Link]

  • Acorn PharmaTech. (n.d.). 4-(1-Pyrrolidinyl)piperidine: A Versatile Research Compound. Retrieved February 15, 2026, from [Link]

  • Klištincová, L., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(11), 1367. [Link]

  • Suresh, M., Ali Padusha, M. S., & Raja, A. (2016). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. SOJ Pharmacy & Pharmaceutical Sciences, 3(1), 1-6. [Link]

  • Naito, Y., Shida, N., & Atobe, M. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 350-359. [Link]

  • Saify, Z. S., et al. (2014). Synthesis and Biological screening of 4-(1-pyrrolidinyl) Piperidine Derivatives as Effective Analgesics. Journal of the Chemical Society of Pakistan, 36(5), 906-914. [Link]

  • Scott, D. W., & McCullough, J. P. (1968). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Journal of Physical Chemistry, 72(13), 4380-4389. [Link]

  • PrepChem. (n.d.). Synthesis of oxalate salt. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). US20050176752A1 - Process for the preparation of piperidine derivatives.
  • NIST. (n.d.). Pyrrolidine. National Institute of Standards and Technology. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Piperidine. National Institute of Standards and Technology. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

4-(2-Pyrrolidinyl)piperidine oxalate CAS number and synonyms

CAS Number: 1177312-44-5 Primary Classification: Heterocyclic Secondary Amine Salt / Medicinal Chemistry Scaffold[1][2] Part 1: Identity & Chemical Architecture[1][2] Core Identity Data This compound represents a specifi...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1177312-44-5 Primary Classification: Heterocyclic Secondary Amine Salt / Medicinal Chemistry Scaffold[1][2]

Part 1: Identity & Chemical Architecture[1][2]

Core Identity Data

This compound represents a specific structural isomer where two saturated nitrogen heterocycles—piperidine and pyrrolidine—are linked via a carbon-carbon single bond.[1][2] It is critical to distinguish this C-C linked scaffold from its more common N-C linked isomer, 4-(1-pyrrolidinyl)piperidine.[1][2]

ParameterTechnical Specification
Chemical Name 4-(2-Pyrrolidinyl)piperidine oxalate
CAS Number 1177312-44-5 (Oxalate Salt)
Free Base CAS 156108-98-6 (Generic/Free Base) or 128562-25-4 (Pyridine precursor ref)
Synonyms 4-(Pyrrolidin-2-yl)piperidine oxalate; 4-(2-Pyrrolidinyl)piperidine ethanedioate
Molecular Formula C₉H₁₈N₂[1][2][3][4][5][6] · C₂H₂O₄ (Salt)
Molecular Weight 154.25 g/mol (Free Base) / 244.29 g/mol (Oxalate Salt)
Structural Feature C4-Piperidine linked to C2-Pyrrolidine (C-C Bond)
Structural Disambiguation

The nomenclature for pyrrolidine-piperidine hybrids is prone to ambiguity. Use the table below to verify you are working with the correct isomer.

FeatureTarget Compound Common Decoy (Isomer)
Name 4-(2-Pyrrolidinyl)piperidine4-(1-Pyrrolidinyl)piperidine
Linkage Carbon-Carbon (C-C) Nitrogen-Carbon (N-C)
Connectivity Piperidine C4 ↔ Pyrrolidine C2Piperidine C4 ↔ Pyrrolidine N1
Basicity Two secondary amines (High pKa)One tertiary, one secondary amine
CAS 1177312-44-5 5004-07-9

Part 2: Synthesis & Preparation Protocols[2]

The synthesis of 4-(2-pyrrolidinyl)piperidine oxalate typically involves the reduction of heteroaromatic precursors or the coupling of protected amino-acid derivatives.[1][2] The oxalate salt is preferred for isolation due to the hygroscopic nature and oil-like consistency of the free diamine.[1][2]

Synthetic Route: Pyridine Reduction Strategy

This method utilizes 4-(2-pyrrolidinyl)pyridine as the starting material, reducing the pyridine ring to a piperidine ring.[1][2]

Step-by-Step Methodology:

  • Precursor Selection: Begin with 4-(2-pyrrolidinyl)pyridine (CAS 128562-25-4).[1][2][5]

  • Catalytic Hydrogenation:

    • Dissolve the precursor in acetic acid or methanol.[1]

    • Add catalyst: Platinum Oxide (PtO₂) or Rhodium on Alumina (Rh/Al₂O₃) are preferred for pyridine reduction under mild pressures.[1]

    • Pressurize with H₂ (50–60 psi) and heat to 50°C for 12–24 hours.

  • Workup: Filter the catalyst through Celite. Concentrate the filtrate to obtain the acetate salt.[1][2]

  • Free Base Liberation: Basify with 10% NaOH and extract into Dichloromethane (DCM). Dry over MgSO₄ and concentrate to yield the oily free base.[1][2]

  • Salt Formation (Oxalate):

    • Dissolve the free base oil in anhydrous ethanol.[1]

    • Add 1.0 equivalent of oxalic acid dihydrate dissolved in warm ethanol dropwise.

    • Cool to 0°C. The white precipitate is 4-(2-pyrrolidinyl)piperidine oxalate.[1][2]

    • Recrystallization: Recrystallize from Ethanol/Ether to maximize purity.[1]

Visualization of Synthesis Logic

Synthesis Precursor 4-(2-Pyrrolidinyl)pyridine (Aromatic Precursor) Hydrogenation Catalytic Hydrogenation H2, PtO2/Rh, AcOH Precursor->Hydrogenation Ring Reduction Intermediate Crude Piperidine (Free Base Oil) Hydrogenation->Intermediate Workup SaltForm Oxalic Acid/EtOH Precipitation Intermediate->SaltForm Stabilization Final 4-(2-Pyrrolidinyl)piperidine Oxalate (Crystalline) SaltForm->Final Crystallization

Caption: Conversion of aromatic pyridine precursor to the saturated piperidine oxalate salt via hydrogenation.

Part 3: Applications in Drug Discovery[2][5][8]

This scaffold is a "privileged structure" in medicinal chemistry, offering a rigidified diamine core that can probe biological space distinct from flexible linear polyamines.[2]

Kinase Inhibition (PI3Kδ)

Research indicates this scaffold is utilized in the synthesis of selective PI3Kδ (Phosphoinositide 3-kinase delta) inhibitors.[1][2] The dual-nitrogen architecture allows for precise hydrogen bonding within the kinase ATP-binding pocket or allosteric sites.[1][2]

  • Mechanism: The piperidine nitrogen often interacts with the hinge region or solvent front, while the pyrrolidine ring provides stereochemical vectors (chiral centers) to tune selectivity against other PI3K isoforms (α, β, γ).[1][2]

GPCR Ligand Design

The 4-(2-pyrrolidinyl)piperidine motif mimics the spatial arrangement of acetylcholine and histamine.[1][2]

  • Nicotinic Acetylcholine Receptors (nAChRs): The distance between the two nitrogen atoms (approx. 4–5 Å) makes it a viable scaffold for α7 or α4β2 nAChR agonists/modulators, potentially useful in cognitive disorders.[1]

  • Histamine H3/H4 Receptors: The diamine structure is characteristic of high-affinity histamine ligands.[1][2]

Biological Pathway Interaction

Pathways cluster_Kinase Kinase Targeting cluster_GPCR GPCR Targeting Compound 4-(2-Pyrrolidinyl)piperidine Scaffold PI3K PI3K-delta Inhibition (Immunomodulation) Compound->PI3K Derivatization nAChR nAChR Agonism (Cognitive Enhancement) Compound->nAChR Core Mimicry H3R Histamine H3 Antagonism (CNS Disorders) Compound->H3R Pharmacophore Overlay

Caption: Divergent utility of the scaffold in kinase inhibition and GPCR modulation.[1][2]

Part 4: Analytical Characterization

To ensure scientific integrity, the identity of the compound must be validated using the following parameters.

Proton NMR (¹H-NMR) Signature
  • Solvent: D₂O or DMSO-d₆ (Oxalate salt is poorly soluble in CDCl₃).[1][2]

  • Key Signals:

    • Piperidine Ring: Multiplets at δ 1.5–3.5 ppm.[1] Look for the distinct splitting of the C4 proton.[1][2]

    • Pyrrolidine Ring: Multiplets at δ 1.8–3.2 ppm.[1]

    • Oxalate Counterion: A singlet may not be visible in D₂O due to exchange, but in DMSO-d₆, the acidic protons might be broad/invisible; carbon NMR is better for oxalate confirmation.[1][2]

Mass Spectrometry (LC-MS)[1][2]
  • Ionization: Electrospray Ionization (ESI+).[1]

  • Parent Ion: Expect [M+H]⁺ at m/z 155.15 .

  • Fragmentation: Loss of NH₃ or ring opening may occur at higher collision energies.[1]

Handling & Stability[1][2]
  • Hygroscopicity: Oxalate salts can be hygroscopic.[1] Store in a desiccator at 2–8°C.

  • Solubility: Highly soluble in water and DMSO; sparingly soluble in ethanol; insoluble in non-polar solvents (Hexane, Ether).[1][2]

References

  • PubChem. 4-(2-Pyrrolidinyl)piperidine oxalate - Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]

  • World Intellectual Property Organization (WIPO). Benzoxazepin compounds selective for PI3K p110 delta and methods of use. Patent WO2012126901A1.[1][2] Available at: [1][2]

Sources

Foundational

Technical Guide: Physicochemical Profiling of 4-(2-Pyrrolidinyl)piperidine Oxalate

The following technical guide details the physicochemical properties, synthesis, and characterization of 4-(2-Pyrrolidinyl)piperidine Oxalate . Executive Summary 4-(2-Pyrrolidinyl)piperidine (also known as 4-(pyrrolidin-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and characterization of 4-(2-Pyrrolidinyl)piperidine Oxalate .

Executive Summary

4-(2-Pyrrolidinyl)piperidine (also known as 4-(pyrrolidin-2-yl)piperidine) is a bicyclic diamine scaffold structurally distinct from the more common 4-(1-pyrrolidinyl)piperidine. While the latter features a nitrogen-carbon linkage, the subject compound is characterized by a carbon-carbon bond connecting the C4 position of the piperidine ring to the C2 position of the pyrrolidine ring. This structural motif mimics aspects of nicotinic alkaloids and serves as a critical intermediate in the synthesis of Histamine H3 receptor antagonists and modulators of the central nervous system (CNS).

The oxalate salt form is frequently selected in drug development to improve crystallinity, reduce hygroscopicity, and stabilize the free base against oxidation. This guide provides a comprehensive analysis of its physicochemical properties, synthesis, and required characterization protocols.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identification

It is imperative to distinguish this compound from its structural isomer.

FeatureTarget Compound Common Isomer (Different)
Name 4-(2-Pyrrolidinyl)piperidine 4-(1-Pyrrolidinyl)piperidine
Linkage C-C Bond (Piperidine C4 – Pyrrolidine C2)N-C Bond (Piperidine C4 – Pyrrolidine N1)
Formula (Base) C₉H₁₈N₂C₉H₁₈N₂
MW (Base) 154.25 g/mol 154.25 g/mol
Precursor 4-(2-Pyrrolidinyl)pyridine (CAS 128562-25-4)4-Piperidone + Pyrrolidine
Stereochemistry Contains 1 chiral center (Pyrrolidine C2)Achiral (unless substituted)
Salt Stoichiometry

The oxalate salt is formed by the reaction of the diamine base with oxalic acid. Given the presence of two secondary amine sites, two salt forms are theoretically possible:

  • Mono-oxalate (1:1): The most common crystalline form, where the diprotic oxalic acid neutralizes the two basic nitrogen centers (or forms a hydrogen-bonded network).

  • Bis-oxalate (1:2): Less common for this scaffold unless forced by excess acid.

Standard Formulation: 4-(2-Pyrrolidinyl)piperidine mono-oxalate (1:1). Formula: C₉H₁₈N₂[1][2][3] · C₂H₂O₄ MW (Salt): 244.29 g/mol

Physicochemical Properties[4][5][6][7][8][9][10][11][12]

Solution State Properties (Predicted & Observed)

The free base is a highly basic diamine. The formation of the oxalate salt significantly alters its solubility and stability profile.[4]

PropertyValue / DescriptionRationale/Mechanism
pKa (Base) pKa₁ ≈ 11.0 (Piperidine)pKa₂ ≈ 10.5 (Pyrrolidine)Both nitrogens are secondary aliphatic amines. High basicity drives salt formation.
LogP (Base) 0.4 – 0.8 (Predicted)Low lipophilicity due to polarity of two amines.
LogP (Salt) < 0 (Highly Hydrophilic)Ionization effectively partitions the compound into the aqueous phase.
Solubility (Water) High (> 50 mg/mL)Oxalate salts of diamines typically exhibit excellent aqueous solubility.
Solubility (Organic) LowInsoluble in non-polar solvents (hexane, ether); sparingly soluble in cold ethanol.
Hygroscopicity ModerateOxalates are generally less hygroscopic than hydrochlorides, but care is required.
Solid State Properties
  • Appearance: White to off-white crystalline solid.[2][3][5][4]

  • Melting Point: The oxalate salt typically exhibits a sharp melting point between 145 °C – 160 °C (decomposition often occurs >180 °C). This is significantly higher than the free base (liquid or low-melting solid), facilitating purification via recrystallization.

  • Polymorphism: Oxalate salts can form hydrates. Differential Scanning Calorimetry (DSC) is required to detect solvates.

Synthesis & Salt Formation Workflow

The synthesis of the target scaffold requires the reduction of a pyridine precursor, followed by controlled salt formation.

Synthetic Pathway (Graphviz Visualization)

SynthesisWorkflow Figure 1: Synthetic route from pyridine precursor to oxalate salt. Precursor 4-(2-Pyrrolidinyl)pyridine (CAS 128562-25-4) Reduction Catalytic Hydrogenation (H2, PtO2 or Rh/C, AcOH) Precursor->Reduction Reduction FreeBase 4-(2-Pyrrolidinyl)piperidine (Free Base Oil) Reduction->FreeBase Workup (pH > 12) SaltForm Salt Formation (Oxalic Acid in EtOH) FreeBase->SaltForm 1.0 eq Oxalic Acid Product 4-(2-Pyrrolidinyl)piperidine Oxalate (Crystalline) SaltForm->Product Crystallization

Detailed Protocol
  • Hydrogenation: Dissolve 4-(2-pyrrolidinyl)pyridine in glacial acetic acid. Hydrogenate over PtO₂ (Adam's catalyst) or Rh/C at 50 psi until theoretical H₂ uptake is achieved. Filter catalyst and concentrate.

  • Basification: Neutralize the residue with 20% NaOH to pH > 12. Extract with Dichloromethane (DCM). Dry organic layer (Na₂SO₄) and evaporate to yield the crude diamine oil.

  • Salt Formation:

    • Dissolve the crude base (1.0 eq) in absolute ethanol (10 mL/g).

    • Separately, dissolve Oxalic Acid (anhydrous, 1.0 eq) in warm ethanol.

    • Add the acid solution dropwise to the base solution with vigorous stirring.

    • A white precipitate should form immediately. Cool to 0-4 °C for 2 hours.

    • Filter, wash with cold ethanol/ether (1:1), and dry under vacuum.

Analytical Characterization Protocols

To ensure scientific integrity, the following self-validating protocols must be used to confirm identity and purity.

Proton NMR (¹H-NMR) in D₂O

Since the oxalate salt is protonated, the chemical shifts will be downfield relative to the free base.

  • Expected Signals:

    • Piperidine Ring: Multiplets at 1.5–2.0 ppm (C3, C5), 3.0–3.5 ppm (C2, C6 adjacent to N).

    • Pyrrolidine Ring: Multiplets at 1.8–2.2 ppm (C3, C4), 3.2–3.4 ppm (C5 adjacent to N).

    • Methine Bridge (C-C): A distinct multiplet around 2.5–3.0 ppm connecting the rings.

    • Oxalate: No protons on the oxalate anion (C₂O₄²⁻), making it "silent" in ¹H-NMR, though it may affect the integration of exchangeable NH protons if run in DMSO-d₆.

Stoichiometry Determination (Elemental Analysis)

Validate the salt form (1:1 vs 1:2) using Carbon/Hydrogen/Nitrogen (CHN) analysis.[6]

  • Theoretical (1:1 Salt C₁₁H₂₀N₂O₄): C: 54.09%, H: 8.25%, N: 11.47%.

  • Theoretical (1:2 Salt C₁₃H₂₂N₂O₈): C: 46.70%, H: 6.63%, N: 8.38%.

  • Acceptance Criteria: Experimental values must be within ±0.4% of theoretical.

Solubility & Stability Assay

This protocol determines if the salt is suitable for liquid formulation.

Step-by-Step Protocol:

  • Preparation: Weigh 10 mg of the oxalate salt into a clear HPLC vial.

  • Solvent Addition: Add Phosphate Buffered Saline (PBS, pH 7.4) in 10 µL increments, vortexing after each addition.

  • Endpoint: Visual clarity. Calculate solubility (S = Mass / Volume).

  • Stability: Store a 1 mg/mL solution at 25°C for 24 hours. Analyze via HPLC-UV (210 nm) for degradation products (N-oxides).

Characterization Workflow (Graphviz)

Characterization Figure 2: Analytical validation workflow for the oxalate salt. Sample Crude Oxalate Salt Purity HPLC Purity (>98% Area) Sample->Purity Identity 1H-NMR / MS (Confirm Structure) Sample->Identity SolidState DSC / XRD (Crystallinity Check) Sample->SolidState Release Validated Reference Standard Purity->Release Pass Identity->Release Pass SolidState->Release Pass

References

  • Chem-Impex International. (n.d.). 4-(1-Pyrrolidinyl)piperidine Product Data. (Note: Cited for comparison of the isomeric N-linked scaffold).

  • PubChem. (2025).[1][4][6] Compound Summary: 4-(1-Pyrrolidinyl)piperidine (CAS 5004-07-9).[6] National Library of Medicine. [6]

  • Fisher Scientific. (2012).[7] Safety Data Sheet: 4-Pyrrolidinopyridine. (Precursor analog data).[8]

  • BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.

  • Sigma-Aldrich. (n.d.). 4-(pyrrolidin-1-yl)piperidine, HCl Product Sheet.

Note: Specific physicochemical data for the 4-(2-pyrrolidinyl)piperidine oxalate salt is derived from theoretical principles of diamine-oxalate interactions and standard medicinal chemistry practices, as direct public datasheets for this specific isomer's salt are proprietary.

Sources

Exploratory

The 4-(2-Pyrrolidinyl)piperidine Scaffold: A Pharmacological Chameleon with Multi-Target Potential

An In-depth Technical Guide for Drug Discovery Professionals Abstract The 4-(2-Pyrrolidinyl)piperidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The 4-(2-Pyrrolidinyl)piperidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its conformational rigidity and the spatial orientation of its nitrogen atoms. This structure serves as a versatile template for the synthesis of ligands with a wide spectrum of pharmacological activities. While direct and comprehensive pharmacological data for 4-(2-Pyrrolidinyl)piperidine oxalate is not extensively documented in publicly accessible literature, an in-depth analysis of its structural analogs reveals a remarkable polypharmacological potential. This guide synthesizes the available preclinical data on derivatives of the pyrrolidinyl-piperidine scaffold to construct an inferred pharmacological profile, highlighting its capacity to interact with various G-protein coupled receptors (GPCRs) and ligand-gated ion channels. We will explore the structure-activity relationships (SAR) that dictate its affinity for opioid, serotonin, histamine, and nicotinic acetylcholine receptors, providing a roadmap for the rational design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a technical and field-proven perspective on the potential applications of this versatile chemical entity.

Introduction: The Strategic Value of the Pyrrolidinyl-Piperidine Core

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, valued for its ability to impart favorable pharmacokinetic properties.[1] When fused or linked to a pyrrolidine ring, as in the 4-(2-Pyrrolidinyl)piperidine scaffold, the resulting bicyclic or linked-ring system presents a three-dimensional arrangement of basic nitrogen atoms that can be finely tuned to engage with diverse biological targets.[2] The inherent stereochemistry of the 2-substituted pyrrolidine ring further allows for the exploration of enantioselective interactions with receptors.

The oxalate salt form is commonly employed to enhance the crystallinity and aqueous solubility of parent compounds, facilitating their handling and formulation for in vitro and in vivo studies. While the oxalate moiety itself is generally considered pharmacologically inert, it is the parent compound, 4-(2-Pyrrolidinyl)piperidine, that dictates the biological activity.

This guide will proceed by dissecting the pharmacological activities of various derivatives of the core scaffold, categorized by their primary molecular targets. This approach will build a composite, evidence-based projection of the pharmacological profile of the 4-(2-Pyrrolidinyl)piperidine scaffold.

4-(2-Pyrrolidinyl)piperidine Opioid Receptors Opioid Receptors 4-(2-Pyrrolidinyl)piperidine->Opioid Receptors Serotonin Receptors Serotonin Receptors 4-(2-Pyrrolidinyl)piperidine->Serotonin Receptors Histamine Receptors Histamine Receptors 4-(2-Pyrrolidinyl)piperidine->Histamine Receptors Nicotinic Acetylcholine Receptors Nicotinic Acetylcholine Receptors 4-(2-Pyrrolidinyl)piperidine->Nicotinic Acetylcholine Receptors Other Targets Other Targets 4-(2-Pyrrolidinyl)piperidine->Other Targets

Figure 1: Potential Pharmacological Targets of the 4-(2-Pyrrolidinyl)piperidine Scaffold.

Opioid Receptor Modulation: A Scaffold for Novel Analgesics

Derivatives of the pyrrolidinyl-piperidine scaffold have been investigated as ligands for opioid receptors, with some exhibiting high affinity and interesting functional profiles. The spatial relationship between the two nitrogen atoms in this scaffold can mimic key pharmacophoric features of known opioids.

One notable example is the compound GR89696, (±)-4-Methoxycarbonyl-2-[(1-pyrrolidinylmethyl]-1-[(3,4-dichlorophenyl)acetyl]-piperidine, which is a potent and selective kappa opioid receptor (KOR) agonist.[3] Its more potent enantiomer, GR103545, demonstrates an IC50 of 0.018 nM for KOR.[3] These compounds also show measurable affinity for mu (μ) and delta (δ) opioid receptors, albeit at lower potencies.[3]

Furthermore, research into 4-substituted piperidines has aimed to develop bifunctional ligands with balanced mu-opioid receptor (MOR) agonism and delta-opioid receptor (DOR) antagonism.[4] This polypharmacological profile is sought after for developing analgesics with a reduced side-effect profile, such as diminished tolerance and dependence.[4][5]

Table 1: Opioid Receptor Affinity of Selected Pyrrolidinyl-Piperidine Derivatives

CompoundReceptorAffinity (Ki, nM)Functional ActivityReference
GR103545 ((-)-isomer of GR89696)Kappa (κ)0.018 (IC50)Agonist[3]
GR89696Kappa (κ)0.5 (κ1), 6.3 (κ2)Agonist[3]
GR89696Mu (μ)0.65Agonist[3]
GR89696Delta (δ)30.61Agonist[3]
Tetrahydroquinoline Analog 1Mu (μ)25.8Agonist[4]
Tetrahydroquinoline Analog 1Delta (δ)33.0Antagonist[4]
Tetrahydroquinoline Analog 1Kappa (κ)36.5-[4]
Experimental Protocol: Opioid Receptor Binding Assay

A standard in vitro protocol to assess the affinity of a novel 4-(2-Pyrrolidinyl)piperidine analog for opioid receptors would involve a competitive radioligand binding assay.

  • Cell Culture and Membrane Preparation:

    • Culture CHO or HEK293 cells stably expressing human MOR, DOR, or KOR.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add cell membranes (20-50 µg protein/well), a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69593 for KOR) at a concentration near its Kd, and varying concentrations of the test compound (e.g., 4-(2-Pyrrolidinyl)piperidine oxalate).

    • Incubate at 25°C for 60-90 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of an unlabeled ligand, e.g., naloxone) from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell Culture Cell Culture Membrane Preparation Membrane Preparation Cell Culture->Membrane Preparation Competitive Binding Assay Competitive Binding Assay Membrane Preparation->Competitive Binding Assay Data Analysis Data Analysis Competitive Binding Assay->Data Analysis Filtration & Washing Filtration & Washing Competitive Binding Assay->Filtration & Washing Scintillation Counting Scintillation Counting Filtration & Washing->Scintillation Counting Scintillation Counting->Data Analysis

Figure 2: Workflow for Opioid Receptor Binding Assay.

Serotonin System Interactions: A Scaffold for CNS Disorders

The pyrrolidinyl-piperidine scaffold is also prevalent in compounds targeting the serotonin system, including both serotonin receptors and the serotonin transporter (SERT).[6] This suggests potential applications in the treatment of depression, anxiety, and other psychiatric disorders.

For instance, certain [(aryloxy)(pyridinyl)methyl]piperidine and pyrrolidine derivatives have been identified as dual inhibitors of serotonin and noradrenaline reuptake.[6] Structure-activity relationship studies have shown that the nature of the amine, the pyridine isomer, and substitutions on the aryloxy ring can modulate the potency and selectivity for SERT and the norepinephrine transporter (NET).[6]

Furthermore, derivatives incorporating the pyrrolidine moiety have been developed as potent and selective agonists for the 5-HT1D receptor, with potential applications in migraine treatment.[7] Modifications to the pyrrolidine ring and the indole nucleus of these compounds led to high selectivity over the 5-HT1B receptor, which is thought to reduce cardiovascular side effects.[7] Additionally, 4-phenylpiperidine derivatives have been explored as positive allosteric modulators of the 5-HT2C receptor, a target for obesity and substance use disorders.[8]

Table 2: Serotonergic Activity of Selected Pyrrolidinyl/Piperidine Derivatives

Compound ClassTargetActivityPotential ApplicationReference
[(Aryloxy)(pyridinyl)methyl]piperidinesSERT/NETReuptake InhibitorsDepression, Anxiety[6]
3-[2-(pyrrolidin-1-yl)ethyl]indoles5-HT1D ReceptorSelective AgonistsMigraine[7]
4-Phenylpiperidine-2-carboxamides5-HT2C ReceptorPositive Allosteric ModulatorsObesity, Substance Use Disorders[8]
pip-Tryptamine5-HT1A, 5-HT2A, 5-HT2BModulatorResearch Tool[9]

Histamine Receptor Antagonism: Exploring Anti-inflammatory and Cognitive-Enhancing Roles

The versatility of the pyrrolidinyl-piperidine scaffold extends to histamine receptors, particularly the H2 and H3 subtypes. Histamine H2 receptor antagonists are used to reduce gastric acid secretion.[10] One such antagonist, IT-066, incorporates a piperidinomethyl group and exhibits potent, irreversible antagonism at H2 receptors.[11]

More recently, the histamine H3 receptor has emerged as a key target for cognitive disorders and other CNS conditions. H3 receptor antagonists can enhance the release of various neurotransmitters, including acetylcholine and histamine, in the brain. Novel substituted pyrrolidines have been developed as high-affinity H3 receptor antagonists that can penetrate the central nervous system and occupy H3 receptors in the rat brain following oral administration.[12]

Nicotinic Acetylcholine Receptor (nAChR) Ligands: A Path to Cognitive Enhancement and Analgesia

The pyrrolidinium ring is a key component of nicotine itself, and thus it is no surprise that the pyrrolidinyl-piperidine scaffold has been explored for the development of nAChR ligands.[13] The two major nAChR subtypes in the brain are the α4β2 and α7 subtypes, which are involved in cognitive function and are targets for various neurological and psychiatric disorders.[13][14]

The natural product epibatidine, a potent nAChR agonist with powerful analgesic properties, features a 7-azabicyclo[2.2.1]heptane core, which is structurally related to the piperidine scaffold.[15] The development of epibatidine derivatives has been a major focus in the search for novel analgesics with improved safety profiles.[16] Studies on nicotine analogs have shown that methylation of the pyrrolidine ring can significantly alter the affinity and efficacy at α4β2 and α7 nAChRs, highlighting the sensitivity of these receptors to subtle structural modifications of the pyrrolidine moiety.[13]

Other Potential Biological Activities

Beyond the major receptor systems discussed, derivatives of the 4-(1-Pyrrolidinyl)piperidine scaffold have been investigated for other therapeutic applications:

  • Analgesia: In addition to opioid receptor modulation, derivatives have shown analgesic activity in preclinical models, such as the tail-flick test, with pethidine used as a reference drug.

  • Hypoglycemic Effects: Some analogs of 4-(1-Pyrrolidinyl)piperidine have been shown to affect plasma glucose levels in rats, suggesting potential for development as hypoglycemic agents.[17]

  • Antimicrobial and Larvicidal Activity: Certain 2-hydroxypyrrolidine/piperidine derivatives have demonstrated antibacterial activity against various bacterial strains and larvicidal effects.

  • Protein Kinase B (Akt) Inhibition: 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent and orally bioavailable inhibitors of Protein Kinase B (Akt), a key target in cancer therapy.[18]

Conclusion and Future Directions

The 4-(2-Pyrrolidinyl)piperidine scaffold is a pharmacologically privileged structure with the potential to be decorated with a variety of functional groups to achieve affinity and selectivity for a wide range of biological targets. While a definitive pharmacological profile for 4-(2-Pyrrolidinyl)piperidine oxalate remains to be elucidated through direct experimental investigation, the extensive literature on its structural analogs strongly suggests a high probability of activity at opioid, serotonin, histamine, and nicotinic acetylcholine receptors.

For drug discovery and development professionals, this scaffold represents a fertile starting point for the design of novel, potent, and selective ligands. The key to unlocking its therapeutic potential lies in a systematic exploration of its structure-activity relationships, guided by the insights gleaned from the diverse family of compounds that share this versatile core. Future research should focus on the synthesis and comprehensive pharmacological characterization of novel derivatives, with a particular emphasis on their in vivo efficacy and safety profiles in relevant disease models.

References

  • Bender, A. M., Clark, M. J., Agius, M. P., Traynor, J. R., & Mosberg, H. I. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 649-652. [Link]

  • Mushtaq, N., Saify, Z. S., Akhtar, S., Arif, M., Haider, S., & Saba, N. (2010). Synthesis of some novel analogues of 4-(1-Pyrrolidinyl) Piperidine and their effect on plasma glucose level. Pakistan Journal of Pharmaceutical Sciences, 23(2), 220-223. [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6487. [Link]

  • Letavic, M. A., Aluisio, L., Apodaca, R., Bajjalieh, G., C-Gaudet, G., Dennis, K., ... & Bonaventure, P. (2010). Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(9), 2826-2829. [Link]

  • Macor, J. E., Gurley, D., Lacreta, F., Masten, S., Post, R., Ryan, K., ... & Wythes, M. (1998). Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor. Journal of Medicinal Chemistry, 41(2), 155-164. [Link]

  • Poyraz, S., Döndaş, H. A., Döndaş, N. Y., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • National Center for Biotechnology Information. (2006). (-)-4-[11C]Methoxycarbonyl-2-[(1-pyrrolidinylmethyl]-1-[(3,4-dichlorophenyl)acetyl]-piperidine. PubChem Compound Summary for CID 11114622. [Link]

  • Suresh, M., Ali Padusha, M. S., & Raja, A. (2016). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. SOJ Pharmacy & Pharmaceutical Sciences, 3(1), 1-6. [Link]

  • Abdrakhmanova, A., Yang, H., Wu, J., & Kellar, K. J. (2018). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 94(1), 747-757. [Link]

  • Sitorus, R. U., & Sinaga, H. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a477-a487. [Link]

  • Al-Muhaimeed, A. M., El-Sayed, M. A., Al-Mousawi, M. H., Al-Abdullah, N. H., & Al-Omar, M. A. (2016). Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II. Journal of Medicinal Chemistry, 59(15), 7131-7149. [Link]

  • Taylor, S. J., Blind, J. T., Castanedo, G. M., Comery, T. A., Dehnhardt, C. M., Fienberg, A. A., ... & Marquis, K. L. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 414-418. [Link]

  • Bender, A. M., Clark, M. J., Agius, M. P., Traynor, J. R., & Mosberg, H. I. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. OmicsDI. [Link]

  • Micheli, F., De Simone, R., Di Francesco, M. E., Gatti, V., Graziani, D., Iarlori, C., ... & Di Fabio, R. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 19(10), 2829-2834. [Link]

  • Hennequin, L. F., Allen, J., Boyle, F. T., Breed, J., Davies, C. D., Entwistle, D. A., ... & Thomas, A. P. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2187-2198. [Link]

  • Poyraz, S., Döndaş, H. A., Döndaş, N. Y., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • Saify, Z. S., Malick, T. Z., Mallick, T. Z., Khan, K. M., Perveen, S., & Ahmad, V. U. (2014). Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. Journal of the Chemical Society of Pakistan, 36(5), 906-914. [Link]

  • Kijima, H., Isobe, Y., Muramatsu, M., Yokomori, S., Suzuki, M., & Higuchi, S. (1998). Structure-activity characterization of an H2-receptor antagonist, 3-amino-4-[4-[4-(1-piperidinomethyl)-2-pyridyloxy]-cis-2-butenylamino]- 3-cyclobutene-1,2-dione hydrochloride (T-066), involved in the insurmountable antagonism against histamine-induced positive chronotropic action in guinea pig atria. Biochemical Pharmacology, 55(2), 151-157. [Link]

  • Koresh, J., Tidwell, J., Kolli, A., & Klein, J. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS One, 13(5), e0197734. [Link]

  • Wikipedia. (n.d.). pip-Tryptamine. [Link]

  • Papke, R. L., Horenstein, N. A., & Stokes, C. (2020). Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives. The Journal of Pharmacology and Experimental Therapeutics, 375(1), 126-137. [Link]

  • Bender, A. M., Clark, M. J., Agius, M. P., Traynor, J. R., & Mosberg, H. I. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ResearchGate. [Link]

  • Mushtaq, N., Saify, Z. S., Akhtar, S., Arif, M., Haider, S., & Saba, N. (2010). Synthesis of some novel analogues of 4-(1-Pyrrolidinyl) Piperidine and their effect on plasma glucose level. ResearchGate. [Link]

  • Di Pietro, O., & Caccia, C. (2020). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 25(18), 4277. [Link]

  • Wikipedia. (n.d.). H2 receptor antagonist. [Link]

  • Wild, C., Cunningham, K. A., & Zhou, J. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry, 63(14), 7529-7544. [Link]

  • Hallyburton, I., Bezerra-Santos, M. A., Spinks, D., G-Gandarilla, M., De Rycker, M., ... & Read, K. D. (2019). The structure-activity relationship of a 4-Azaindole-2-piperidine compound selected from GlaxoSmithKline's recently disclosed open-resource “Chagas box”. Bioorganic & Medicinal Chemistry Letters, 29(21), 126661. [Link]

  • Buschauer, A., & Schunack, W. (2013). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules, 18(11), 14039-14064. [Link]

Sources

Foundational

4-(2-Pyrrolidinyl)piperidine oxalate molecular weight and formula

This guide provides an in-depth technical analysis of 4-(2-Pyrrolidinyl)piperidine oxalate , a specialized bicyclic diamine scaffold used in medicinal chemistry. This compound serves as a critical intermediate and pharma...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(2-Pyrrolidinyl)piperidine oxalate , a specialized bicyclic diamine scaffold used in medicinal chemistry. This compound serves as a critical intermediate and pharmacophore in the development of ligands for nicotinic acetylcholine receptors (nAChRs) and histamine H3/H4 receptors .

Chemical Identity & Physicochemical Properties

The core structure consists of a saturated piperidine ring linked at the C4 position to the C2 position of a saturated pyrrolidine ring. The oxalate salt improves the crystallinity and stability of this secondary diamine, which is otherwise prone to oxidation and hygroscopicity in its free base form.

1.1 Molecular Specifications
PropertySpecification
Chemical Name 4-(pyrrolidin-2-yl)piperidine oxalate
Systematic Name 4-(2-Pyrrolidinyl)piperidine mono-oxalate
CAS Number (Salt) 1177312-44-5 (Referenced for oxalate form)
CAS Number (Free Base) Varies by isomer/vendor (Likely ~5004-07-9 generic or specific isomer)
Molecular Formula (Salt) C₁₁H₂₀N₂O₄ (Assuming 1:1 Stoichiometry)
Molecular Formula (Base) C₉H₁₈N₂
Molecular Weight (Salt) 244.29 g/mol (1:1 Salt)
Molecular Weight (Base) 154.25 g/mol
Stoichiometry Typically 1:1 (Mono-oxalate).[1][2][3][4][5][6][7][8][9][10][11] Note: Dioxalates (1:2) are possible; verify CoA.
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in Hexane, Ether

Critical Note on Stoichiometry: While the mono-oxalate (1:1) is the standard commercial form for this scaffold, the presence of two secondary amine sites (


, 

) allows for the formation of a di-oxalate (1:2) species under excess oxalic acid conditions. Researchers must verify the Elemental Analysis on the Certificate of Analysis (CoA) to confirm the exact salt ratio before calculating molar equivalents for dosing.
Synthesis & Preparation Protocols

The synthesis of 4-(2-Pyrrolidinyl)piperidine typically proceeds through the reduction of its heteroaromatic precursor, 4-(2-Pyrrolidinyl)pyridine (often derived from nicotine analogs or specific coupling reactions), followed by controlled salt formation.

2.1 Synthetic Pathway (Graphviz Diagram)

The following diagram outlines the catalytic hydrogenation and salt formation workflow.

SynthesisPathway Precursor 4-(2-Pyrrolidinyl)pyridine (Heteroaromatic Precursor) Hydrogenation Catalytic Hydrogenation (H2, PtO2 or Rh/C, AcOH) Precursor->Hydrogenation Reduction Intermediate 4-(2-Pyrrolidinyl)piperidine (Free Base, Oil) Hydrogenation->Intermediate Filtering & Workup SaltFormation Salt Formation (Oxalic Acid, EtOH/Et2O) Intermediate->SaltFormation Precipitation Product 4-(2-Pyrrolidinyl)piperidine Oxalate (Crystalline) SaltFormation->Product Crystallization

Figure 1: Synthetic workflow for the reduction of the pyridine precursor to the saturated piperidine scaffold and subsequent oxalate salt formation.

2.2 Detailed Protocol: Salt Formation

To ensure a stoichiometric 1:1 salt, the following protocol is recommended:

  • Dissolution: Dissolve 1.0 eq of crude 4-(2-Pyrrolidinyl)piperidine free base in absolute ethanol (5 mL/g).

  • Acid Preparation: Prepare a solution of anhydrous oxalic acid (1.05 eq) in warm ethanol.

  • Addition: Add the oxalic acid solution dropwise to the amine solution at room temperature with vigorous stirring.

  • Crystallization: A white precipitate should form immediately. If oiling occurs, heat the mixture to reflux until clear, then cool slowly to 4°C.

  • Isolation: Filter the solid under vacuum, wash with cold diethyl ether to remove excess acid, and dry under high vacuum at 40°C.

Analytical Characterization & Quality Control

Validating the identity and purity of this compound requires specific analytical techniques due to its lack of a strong UV chromophore (saturated rings).

3.1 Analytical Workflow (Graphviz Diagram)

AnalyticalQC Sample Crude/Purified Sample NMR 1H-NMR (D2O/DMSO-d6) Confirm Structure & Isomer Sample->NMR MS LC-MS (ESI+) Confirm MW (m/z 155.2 [M+H]+) Sample->MS EA Elemental Analysis (CHN) Confirm Oxalate Stoichiometry Sample->EA Release Batch Release NMR->Release Pass MS->Release Pass EA->Release Pass

Figure 2: Quality Control decision tree. Elemental Analysis is critical for distinguishing between mono- and di-oxalate forms.

3.2 Key Spectral Features
  • 1H-NMR (D₂O): Look for the distinct multiplet signals of the pyrrolidine ring protons (1.6–2.2 ppm) and the piperidine ring protons (1.4–3.4 ppm). The methine proton at the chiral center (pyrrolidine C2) typically appears as a multiplet around 3.0–3.5 ppm, shifted downfield due to the adjacent nitrogen.

  • Mass Spectrometry (ESI+): The parent ion will appear at m/z 155.2

    
    . The oxalate counterion is usually not visible in positive mode but can be detected in negative mode (m/z 89) or inferred from EA.
    
Biological Applications & Pharmacophore Analysis

This scaffold is a "privileged structure" in neuropharmacology, serving as a saturated analog of nicotine and nornicotine.

  • Nicotinic Acetylcholine Receptors (nAChRs): The 4-(2-pyrrolidinyl)piperidine moiety mimics the distance and spatial orientation of the cationic centers in nicotine, making it a valuable scaffold for designing

    
     or 
    
    
    
    nAChR ligands.
  • Histamine Receptors: Substitutions on the piperidine nitrogen are a common strategy for generating high-affinity Histamine H3 antagonists , which are investigated for cognitive enhancement and narcolepsy treatment.

  • Sigma Receptors: The lipophilic, basic nature of the scaffold also confers affinity for Sigma-1 receptors when appropriately substituted with hydrophobic groups.

References
  • PubChem. "4-(1-Pyrrolidinyl)piperidine (Isomer Comparison)." National Library of Medicine. Accessed 2026.[2][3] Link

  • GuideChem. "4-(2-Pyrrolidinyl)piperidine oxalate Product Details." GuideChem Chemical Database. Accessed 2026.[2][3] Link

  • World Intellectual Property Organization. "WO2012126901A1: Benzoxazepin compounds selective for PI3K p110 delta." Patentscope. Accessed 2026.[2][3] Link

  • Journal of Medicinal Chemistry. "Design and Synthesis of Pyrrolidine-Piperidine Scaffolds for GPCR Ligands." ACS Publications. (General Reference for Scaffold Chemistry).

Sources

Exploratory

A Comprehensive Safety and Handling Guide for 4-(2-Pyrrolidinyl)piperidine Oxalate

Disclaimer: An official, verified Safety Data Sheet (SDS) for 4-(2-Pyrrolidinyl)piperidine oxalate is not publicly available. This technical guide has been compiled by synthesizing data from structurally similar compound...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: An official, verified Safety Data Sheet (SDS) for 4-(2-Pyrrolidinyl)piperidine oxalate is not publicly available. This technical guide has been compiled by synthesizing data from structurally similar compounds, including 4-(1-Pyrrolidinyl)piperidine, piperidine, pyrrolidine, and oxalate salts. The information herein is intended to provide a robust safety framework for handling this compound in a research and development setting. It is imperative to treat this substance with a high degree of caution, assuming it possesses a significant hazard profile until proven otherwise by definitive toxicological studies.

Introduction and Chemical Profile

4-(2-Pyrrolidinyl)piperidine oxalate is a heterocyclic organic compound that exists as an oxalate salt. Its structure combines a piperidine ring and a pyrrolidinyl ring, moieties that are common scaffolds in medicinal chemistry and pharmaceutical development. These structures are often explored for their potential in neuropharmacology, analgesics, and as intermediates in the synthesis of novel therapeutic agents. The oxalate salt form is often utilized to enhance the stability and solubility of the parent compound.[1]

Given its structural components, 4-(2-Pyrrolidinyl)piperidine oxalate must be handled as a compound with potential for significant biological activity and toxicity. This guide provides a detailed examination of its inferred hazards, safe handling protocols, and emergency procedures, grounded in the known properties of its constituent parts.

Chemical Structure:

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup & Storage a Review Safety Guide b Don Full PPE a->b c Verify Fume Hood Operation b->c d Weigh Compound (Anti-static pan) c->d Begin Work e Slowly Add to Solvent d->e f Cap & Mix e->f g Decontaminate Glassware f->g Experiment Complete h Clean Work Surface g->h i Store Tightly Sealed h->i j Remove PPE & Wash Hands i->j G cluster_process Mechanism of Oxalate Toxicity a Ingestion of Oxalate Salt b Absorption into Bloodstream a->b c Oxalate (C₂O₄²⁻) chelates with Calcium (Ca²⁺) b->c d Formation of Insoluble Calcium Oxalate Crystals c->d e Crystal Precipitation in Renal Tubules d->e f Acute Kidney Injury & Failure e->f

Caption: The pathway from ingestion of oxalate to acute kidney injury.

Conclusion

4-(2-Pyrrolidinyl)piperidine oxalate is a compound that demands respect and meticulous handling. Its dual-hazard nature—deriving corrosive and irritant properties from its heterocyclic base and potent systemic toxicity from its oxalate counter-ion—requires the implementation of comprehensive safety measures. Researchers, scientists, and drug development professionals must utilize a combination of engineering controls, appropriate PPE, and strict protocols to mitigate the significant risks associated with this chemical.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Pyrrolidine.
  • Fisher Scientific. (2014). Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). 4-Piperidinopiperidine Safety Information.
  • Chemwatch. (n.d.). GHS Safety Data Sheet 1922.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(1-Pyrrolidinyl)piperidine.
  • Apollo Scientific. (n.d.). Pyrrolidine Safety Data Sheet.
  • Spectrum Chemical. (2017). Safety Data Sheet: Pyrrolidine, Reagent.
  • Fisher Scientific. (2012). Safety Data Sheet: Pyrrolidine.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78703, 4-(1-Pyrrolidinyl)piperidine.
  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
  • Chem-Impex. (n.d.). 4-(1-pirrolidinil)piperidina.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine.
  • Sigma-Aldrich. (n.d.). 4-(1-Pyrrolidinyl)piperidine 95%.
  • AMBOSS. (n.d.). Toxicologic Emergencies.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71081, Oxalate.
  • Chem-Impex. (n.d.). 2-(4-Methoxyphenyl)piperidine oxalate salt.

Sources

Foundational

Technical Guide: Toxicity &amp; Handling of 4-(2-Pyrrolidinyl)piperidine Oxalate

The following technical guide details the toxicity profile, handling protocols, and safety data for 4-(2-Pyrrolidinyl)piperidine oxalate . Editorial Note: Direct toxicological data for the specific 2-pyrrolidinyl isomer...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the toxicity profile, handling protocols, and safety data for 4-(2-Pyrrolidinyl)piperidine oxalate .

Editorial Note: Direct toxicological data for the specific 2-pyrrolidinyl isomer (oxalate salt) is sparse in public chemical registries.[1][2] Therefore, this guide synthesizes data from close structural analogues (e.g., 4-(1-pyrrolidinyl)piperidine, nornicotine derivatives) and functional group analysis (aliphatic diamines, oxalate salts) to establish a robust "Safety by Design" framework.[1][2]

[1][2]

Compound Identity & Physicochemical Relevance[1][2][3][4][5][6][7]

4-(2-Pyrrolidinyl)piperidine oxalate is a bicyclic diamine salt consisting of a piperidine ring linked at the C4 position to the C2 position of a pyrrolidine ring.[1][2] It is structurally significant as a scaffold in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and GPCR modulators.[1][2]

Chemical Structure & Classification[1][2][7]
  • Systematic Name: 4-(pyrrolidin-2-yl)piperidine oxalate[1][2]

  • Core Scaffold: Bicyclic secondary aliphatic amine.[1][2]

  • Salt Form: Oxalate (1:1 or 1:2 stoichiometry depending on synthesis).[1][2]

  • Physical State: White to off-white crystalline solid.[1][2]

  • Solubility: Highly soluble in water and DMSO; sparingly soluble in non-polar solvents.[1][2]

Table 1: Predicted Physicochemical Properties
PropertyValue (Predicted/Analog-Based)Relevance to Handling
Molecular Weight ~154.25 (Free Base) + 90.03 (Oxalate)Dust generation potential.[1][2][3]
pKa (Base) ~10.5 (Piperidine), ~10.0 (Pyrrolidine)Highly basic; corrosive to mucosa.[1][2]
Melting Point >150°C (Decomposition likely)Stable solid; avoid high-heat milling.[1][2]
Hygroscopicity Moderate to HighStore in desiccated environment.[1][2]
LogP ~0.2 - 0.5 (Free Base)Low lipophilicity; likely renal clearance.[1][2]

Toxicological Profile & Mechanism of Action[1][2][5][7]

The toxicity of this compound is governed by two distinct moieties: the pharmacophore (diamine base) and the counterion (oxalate) .[1][2]

A. Pharmacological Toxicity (The Base)

The 4-(2-pyrrolidinyl)piperidine structure is a regioisomer of nornicotine and anabasine analogues.[1][2]

  • Mechanism: Potential agonist/modulator at neuronal nicotinic acetylcholine receptors (nAChR).[1][2]

  • Acute Effects:

    • CNS: Tremors, ataxia, potential seizure threshold reduction.[1][2]

    • Autonomic: Salivation, lacrimation, bradycardia (cholinergic crisis) if systemic absorption occurs.[1][2]

  • Corrosivity: As a secondary diamine, the free base is Skin Corr.[1][2] 1B . Even as an oxalate salt, concentrated solutions can cause severe irritation or chemical burns to eyes and mucous membranes.[1][2]

B. Counterion Toxicity (The Oxalate)[1][2]
  • Systemic: Oxalic acid binds serum calcium (hypocalcemia).[1][2]

  • Renal: Precipitation of calcium oxalate crystals in kidney tubules (nephrotoxicity) upon chronic high-dose exposure.[1][2]

C. Hazard Classification (GHS)[1][2][7]
  • Signal Word: DANGER

  • H301/H311: Toxic if swallowed or in contact with skin.[1][2]

  • H314: Causes severe skin burns and eye damage (buffered by oxalate, but still Irritant/Corrosive).[1][2]

  • H335: May cause respiratory irritation.[1][2][3]

Biological Interaction & Safety Logic (Visualized)

The following diagram illustrates the dual-hazard nature of the compound and the required barrier systems.

ToxicityLogic cluster_tox Toxicological Pathways Compound 4-(2-Pyrrolidinyl) piperidine Oxalate Base Diamine Base (High pH) Compound->Base Dissociation Oxalate Oxalate Ion (Chelator) Compound->Oxalate Dissociation Tissue Mucosal Tissue (Eyes/Lungs) Base->Tissue Chemical Burn (Corrosive) CNS CNS Targets (nAChR) Base->CNS Receptor Binding (Neurotoxicity) Oxalate->Tissue Irritation Kidney Renal Tubules (Ca-Oxalate) Oxalate->Kidney Precipitation

Caption: Dual-pathway toxicity showing local corrosive effects of the diamine base and systemic risks of the oxalate counterion.[1][2]

Safe Handling Protocols

Due to the lack of specific OEL (Occupational Exposure Limit) data, handle this compound as a Performance-Based Control Band 3 (PB-OEB 3) substance (10–100 µg/m³).[1][2]

A. Engineering Controls[1][2]
  • Primary Containment: Weighing and handling of the solid powder must be performed inside a Chemical Fume Hood or a Powder Containment Enclosure .[1][2]

  • Airflow: Face velocity should be maintained at 0.5 m/s (100 fpm).

  • HEPA Filtration: If using a powder enclosure, ensure HEPA filtration is active to capture oxalate dust.[1][2]

B. Personal Protective Equipment (PPE)
Body PartRequirementRationale
Respiratory N95 (minimum) or P100 RespiratorPrevents inhalation of irritant/toxic dust.[1][2]
Hands Double Nitrile Gloves (0.11 mm min)Secondary amines can permeate thin latex; double gloving provides breakthrough indication.[1][2]
Eyes Chemical Splash GogglesStandard safety glasses are insufficient for corrosive salts.[1][2]
Body Lab Coat (Tyvek sleeves recommended)Prevents skin absorption via wrist exposure.[1][2]
C. Detailed Experimental Workflow: Solubilization

This protocol minimizes dust exposure during solution preparation.[1][2]

  • Preparation: Place the balance inside the fume hood.[1][2]

  • Weighing:

    • Tare a pre-labeled scint vial.[1][2]

    • Transfer solid using a disposable anti-static spatula.[1][2]

    • Critical: Do not return excess powder to the stock bottle to avoid cross-contamination.[1][2]

  • Solubilization:

    • Add solvent (Water/DMSO) immediately to the vial to suppress dust.[1][2]

    • Vortex inside the hood.[1][2]

  • Decontamination: Wipe the exterior of the vial and the balance area with a 10% acetic acid solution (to neutralize base) followed by water.[1][2]

Emergency Response Procedures

A. Exposure Response Matrix
  • Inhalation: Move to fresh air immediately. If wheezing occurs (bronchospasm), seek medical attention.

  • Skin Contact: Wash with copious water for 15 minutes.[1][2] Do not use vinegar on skin burns unless directed by a physician (exothermic reaction risk).[1][2] Use mild soap.[1][2]

  • Eye Contact: Irrigate immediately for 15 minutes.[1][2] This is a critical emergency due to potential corneal opacity from the amine.[1][2]

  • Ingestion: Do NOT induce vomiting. The corrosive nature may damage the esophagus on the way back up.[1][2] Administer water if conscious.[1][2][4]

B. Spill Cleanup Logic

SpillResponse Start Spill Detected Assess Assess Volume & Form (Solid/Liq) Start->Assess PPE Don Full PPE (Resp, Goggles, Dbl Gloves) Assess->PPE Solid Solid Spill PPE->Solid Powder Liquid Liquid Spill PPE->Liquid Solution ActionS Cover with wet paper towel (Prevent Dust) Solid->ActionS ActionL Absorb with Vermiculite or Chem-Pad Liquid->ActionL Neutralize Wipe with weak acid (1% HCl or Citric) ActionS->Neutralize ActionL->Neutralize Disposal Dispose as Hazardous Chem Waste Neutralize->Disposal

Caption: Step-by-step decision matrix for safely managing laboratory spills of 4-(2-Pyrrolidinyl)piperidine oxalate.

Storage & Disposal

  • Storage: Store in a cool, dry place (desiccator recommended) away from oxidizing agents and strong acids. Keep container tightly closed to prevent moisture absorption (hygroscopic).[1][2]

  • Incompatibility: Avoid contact with acid chlorides, anhydrides, and strong oxidizers (potential for exothermic reaction).[1][2]

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1][2] Observe all federal, state, and local environmental regulations.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78703, 4-(1-Pyrrolidinyl)piperidine. (Used for structural read-across of pyrrolidinyl-piperidine toxicity).[1][2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Piperidine.[1][2][5] (Source for secondary amine corrosivity and toxicity data).[1][2][4] Retrieved from [Link][1][2]

Sources

Exploratory

literature review of 4-(2-Pyrrolidinyl)piperidine derivatives

The 4-(2-Pyrrolidinyl)piperidine Scaffold: Synthetic Pathways and Pharmacological Versatility in Kinase and GPCR Ligand Design Executive Summary The 4-(2-Pyrrolidinyl)piperidine scaffold represents a privileged, bicyclic...

Author: BenchChem Technical Support Team. Date: February 2026

The 4-(2-Pyrrolidinyl)piperidine Scaffold: Synthetic Pathways and Pharmacological Versatility in Kinase and GPCR Ligand Design

Executive Summary

The 4-(2-Pyrrolidinyl)piperidine scaffold represents a privileged, bicyclic diamine motif in modern medicinal chemistry.[1] Distinct from its more common N-linked isomer (4-(1-pyrrolidinyl)piperidine), this C-C linked structure features a piperidine ring substituted at the 4-position by a pyrrolidine ring at its 2-position.[1] This unique connectivity creates a flexible, non-fused bicyclic system with two secondary amine handles, offering orthogonal functionalization opportunities.[1]

This technical guide reviews the chemical space of 4-(2-pyrrolidinyl)piperidine derivatives, focusing on their emerging role as high-value intermediates in the development of PI3K


 inhibitors , Bcl-2 antagonists , and their potential in GPCR modulation  (specifically Histamine H3/H4 and Nicotinic Acetylcholine Receptors).[1] We provide a robust, self-validating synthetic protocol for accessing this scaffold and analyze its structure-activity relationships (SAR) through detailed visualization.

Structural Analysis & Chemical Space

The core structure of 4-(2-pyrrolidinyl)piperidine (


) is characterized by two chiral centers (at the pyrrolidine C2 and piperidine C4 positions, though the latter is pseudo-asymmetric unless the piperidine is further substituted) and two basic nitrogen atoms.[1]
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
  • Basicity: The scaffold contains two secondary amines. The pyrrolidine nitrogen typically exhibits a pKa

    
     10.5, while the piperidine nitrogen is slightly more basic (pKa 
    
    
    
    11.0), necessitating selective protection strategies during synthesis.[1]
  • Stereochemistry: The connection between the achiral piperidine and the chiral pyrrolidine creates potential for enantiomers ((S)- and (R)-pyrrolidine derivatives). Control over the C2-pyrrolidine center is critical for biological activity, as seen in nicotine analogs.[1]

  • Conformational Flexibility: Unlike fused bicyclic systems (e.g., octahydropyrrolo[3,4-c]pyrrole), this scaffold allows free rotation around the C4-C2 bond, enabling the two rings to adopt induced-fit conformations within protein binding pockets.[1]

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValue (Predicted)Relevance
Molecular Weight 154.25 g/mol Fragment-based drug discovery (FBDD) ideal
ClogP 0.2 - 0.5High water solubility; low lipophilicity
H-Bond Donors 2Key for receptor anchoring
H-Bond Acceptors 2Interaction with backbone carbonyls
Rotatable Bonds 1Low entropic penalty upon binding

Synthetic Strategies & Experimental Protocols

The most robust route to 4-(2-pyrrolidinyl)piperidine involves the construction of the heteroaryl precursor, 4-(2-pyrrolidinyl)pyridine , followed by catalytic hydrogenation.[1] This approach avoids the difficulty of forming the C-C bond between two saturated rings directly.

Protocol: Catalytic Hydrogenation of 4-(2-Pyrrolidinyl)pyridine

Objective: Synthesis of 4-(pyrrolidin-2-yl)piperidine dihydrochloride from 4-(pyrrolidin-2-yl)pyridine.

Mechanistic Insight: The pyridine ring is electron-deficient compared to the pyrrolidine. However, under acidic heterogeneous catalysis (PtO


/AcOH), the pyridine nitrogen is protonated, facilitating hydride addition.[1] The pyrrolidine ring remains intact.

Materials:

  • Precursor: 4-(2-Pyrrolidinyl)pyridine (1.0 equiv) [Commercially available or synthesized via aldol condensation of 4-pyridinecarboxaldehyde and pyrrole equivalents].

  • Catalyst: Platinum(IV) oxide (Adams' catalyst, PtO

    
    ) (5 mol%).[1]
    
  • Solvent: Glacial Acetic Acid (AcOH).

  • Reagent: Hydrogen gas (

    
    ), 50 psi (3.4 bar).[1]
    
  • Workup: Conc. HCl, Methanol, Diethyl Ether.[1]

Step-by-Step Methodology:

  • Preparation: In a high-pressure hydrogenation vessel (Parr bomb), dissolve 4-(2-pyrrolidinyl)pyridine (1.48 g, 10 mmol) in glacial acetic acid (20 mL).

  • Catalyst Addition: Carefully add PtO

    
      (113 mg, 0.5 mmol) under an inert nitrogen atmosphere. Caution: Dry PtO
    
    
    
    can ignite organic solvents in the presence of hydrogen.[1]
  • Hydrogenation: Seal the vessel, purge with nitrogen (3x), then charge with Hydrogen gas to 50 psi. Agitate the mixture at room temperature (

    
    ) for 12–24 hours. Monitor reaction progress via LC-MS (Target mass: 155.15 [M+H]
    
    
    
    ).
  • Filtration: Once conversion is complete (>98%), vent the hydrogen and purge with nitrogen. Filter the mixture through a pad of Celite to remove the platinum catalyst. Wash the pad with methanol (10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove acetic acid.

    • Self-Validating Step: The residue should be a viscous oil or semi-solid acetate salt.

  • Salt Formation: Dissolve the residue in a minimum amount of methanol (5 mL) and add concentrated HCl (2 mL) dropwise. Dilute with diethyl ether (50 mL) to precipitate the dihydrochloride salt.

  • Purification: Filter the white precipitate, wash with cold ether, and dry under vacuum.

    • Yield: Expected 85–95%.

    • Characterization:

      
      H NMR (
      
      
      
      ) should show loss of aromatic pyridine protons (8.5–7.0 ppm) and appearance of multiplet signals in the 1.5–3.5 ppm aliphatic region.[1]

Pharmacological Applications & Case Studies

The 4-(2-pyrrolidinyl)piperidine scaffold serves as a critical linker in kinase inhibitors and a potential pharmacophore for GPCRs.

Case Study 1: PI3K Inhibitors (Immunology/Oncology)

Phosphoinositide 3-kinase delta (PI3K


) is a key target for hematological malignancies.[1]
  • Role of Scaffold: The 4-(2-pyrrolidinyl)piperidine moiety acts as a solvent-exposed solubilizing group that extends out of the ATP-binding pocket.

  • Mechanism: The piperidine nitrogen often forms a salt bridge with Asp/Glu residues at the pocket rim, while the pyrrolidine provides steric bulk to tune selectivity against other PI3K isoforms (

    
    ).[1]
    
  • Reference: Benzoxazepin compounds selective for PI3K p110 delta (WO2012126901A1). The scaffold is used to link the core pharmacophore to solvent-interacting regions, improving oral bioavailability.[1]

Case Study 2: Bcl-2 Inhibitors

In the design of BH3 mimetics, the scaffold provides a rigid yet rotatable spacer.[1]

  • Application: Used to span the hydrophobic groove of the Bcl-2 protein, positioning aromatic warheads into the p2 and p4 pockets.[1]

  • Advantage: The secondary amines allow for the attachment of diverse "capping" groups (acyl, sulfonyl) to optimize ADME properties.[1]

Potential Target: Histamine H3 Antagonists

The structural similarity to 4-(1-pyrrolidinyl)piperidine (a known H3 antagonist scaffold) suggests the C-C linked isomer is a viable bioisostere.

  • Pharmacophore: The distance between the two basic nitrogens in 4-(2-pyrrolidinyl)piperidine mimics the ethylamine side chain of histamine, but with conformational restriction that can enhance receptor subtype selectivity.[1]

Visualizing the Chemical Space

The following diagram illustrates the synthetic flow and the divergent pharmacological applications of the scaffold.

G cluster_0 Pharmacological Targets Precursor 4-(2-Pyrrolidinyl)pyridine Scaffold 4-(2-Pyrrolidinyl)piperidine (Core Scaffold) Precursor->Scaffold PtO2 / H2 / AcOH (Hydrogenation) N_Boc N-Boc Protected Intermediate Scaffold->N_Boc Boc2O / TEA (Selective Protection) H3R Histamine H3 Ligands Scaffold->H3R N-Alkylation PI3K PI3K Delta Inhibitors (Benzoxazepins) N_Boc->PI3K Amide Coupling (Linker Strategy) Bcl2 Bcl-2 Antagonists (BH3 Mimetics) N_Boc->Bcl2 Reductive Amination

Figure 1: Synthetic workflow from pyridine precursor to the core scaffold and its divergence into key therapeutic areas.

References

  • Benzoxazepin compounds selective for PI3K p110 delta and methods of use.
  • Bcl-2 Inhibitors and their preparation.
  • 4-(2-Pyrrolidinyl)pyridine (Precursor Data). Source: Thermo Scientific Chemicals (Fisher Scientific). URL:[Link][1]

  • Catalytic Hydrogenation of Pyridines. Source:Organic Syntheses, Coll.[1] Vol. 1, p. 499 (General Methodology).[1] URL:[Link][1]

  • Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. Source: NIH / PubMed Central (PMC). URL:[Link]

Sources

Foundational

4-(2-Pyrrolidinyl)piperidine oxalate solubility in water vs organic solvents

A Technical Guide to the Solubility of 4-(2-Pyrrolidinyl)piperidine Oxalate Executive Summary This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(2-Pyrrolidinyl)...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Solubility of 4-(2-Pyrrolidinyl)piperidine Oxalate

Executive Summary

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(2-Pyrrolidinyl)piperidine oxalate. As direct, publicly available solubility data for this specific salt is limited, this document emphasizes predictive analysis based on its constituent chemical moieties and provides detailed, field-proven experimental protocols for its empirical determination. We project that the oxalate salt will exhibit significantly enhanced aqueous solubility compared to its free base, particularly in acidic to neutral pH, a common strategy to improve the biopharmaceutical properties of basic active pharmaceutical ingredients (APIs). Conversely, the free base is expected to show superior solubility in a range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical methodologies required to fully characterize this compound's solubility profile.

Introduction

4-(2-Pyrrolidinyl)piperidine is a bicyclic diamine featuring both a pyrrolidine and a piperidine ring. These saturated N-heterocycles are prevalent scaffolds in medicinal chemistry. The presence of two basic nitrogen atoms makes the molecule an ideal candidate for salt formation, a technique widely used to modify the physicochemical properties of a drug substance without altering its core pharmacophore.[1]

The formation of an oxalate salt involves the reaction of the basic free form with oxalic acid. This conversion is a critical step in drug development, often employed to enhance aqueous solubility, dissolution rate, and chemical stability.[2][3] An accurate understanding of the solubility of 4-(2-Pyrrolidinyl)piperidine oxalate in both aqueous and organic media is paramount. Aqueous solubility is a key determinant of a drug's bioavailability, while organic solvent solubility is crucial for synthesis, purification, formulation, and analytical method development.[4]

This guide will first delve into a theoretical and predictive analysis of the compound's solubility based on its structural features. It will then provide robust, step-by-step experimental protocols for determining thermodynamic solubility, ensuring data integrity and reproducibility.

Part 1: Theoretical & Predictive Analysis of Solubility

Physicochemical Properties of the Core Structure

The solubility of 4-(2-Pyrrolidinyl)piperidine is governed by the properties of its two constituent rings and the interaction between them.

  • Basicity (pKa): Both piperidine and pyrrolidine are strongly basic secondary amines, with pKa values for their conjugate acids typically around 11.2-11.3.[5] The presence of two such basic centers in 4-(2-Pyrrolidinyl)piperidine means the molecule will be readily protonated in acidic and neutral aqueous solutions. The exact pKa values will be influenced by the molecule's specific conformation, but we can predict two distinct pKa values, both likely in the range of 9-11.

  • Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's hydrophobicity. While experimental data for the target molecule is unavailable, computational methods based on fragment contributions can provide a reliable estimate.[6][7] Given the hydrocarbon-rich structure, the free base is expected to be lipophilic. For the isomeric compound 4-(1-pyrrolidinyl)piperidine, a predicted XlogP value is 0.9, indicating a moderate preference for the lipid phase.[8] A positive LogP value suggests that the free base will favor solubility in organic solvents over water.[9]

  • Hydrogen Bonding: The nitrogen atoms in both rings can act as hydrogen bond acceptors, while the N-H group on the piperidine ring (assuming the pyrrolidinyl group is at the 4-position) can act as a hydrogen bond donor. This capacity allows for interaction with both protic and aprotic solvents.

The Impact of Oxalate Salt Formation

Converting the free base to an oxalate salt introduces ionic character, which fundamentally alters its physical properties.[10]

  • Aqueous Solubility: Salt formation is a primary strategy to increase the aqueous solubility of weakly basic drugs.[1] The ionic interactions between the protonated diamine cation and the oxalate anion generally lead to better solvation by polar water molecules compared to the less polar free base. This effect is pH-dependent. At low pH (e.g., gastric fluid), the compound will be fully protonated, and solubility is expected to be high. As the pH increases towards the pKa values of the amine groups, the un-ionized, less soluble free base will begin to precipitate.

  • Organic Solubility: The introduction of strong ionic bonds in the oxalate salt dramatically increases the crystal lattice energy.[10] Overcoming this energy requires highly polar solvents. Therefore, the oxalate salt is predicted to have significantly lower solubility in most common organic solvents (e.g., dichloromethane, ethyl acetate, toluene) compared to the free base. Spontaneous crystallization of salts from organic media is often observed due to their poorer solubility.[10] Solubility may be retained in polar protic solvents like methanol or ethanol, which can solvate both the cation and anion effectively.

Predicted Solubility Profile Summary

The following table summarizes the predicted relative solubility of 4-(2-Pyrrolidinyl)piperidine and its oxalate salt.

Solvent ClassExample SolventsFree Base SolubilityOxalate Salt SolubilityRationale
Aqueous (Acidic, pH 1-4) 0.1 M HCl, Glycine BufferModerate to HighVery High The molecule is fully protonated and exists as a highly polar, water-soluble cation.[3]
Aqueous (Neutral, pH 7.4) Phosphate Buffered Saline (PBS)LowModerate to High The molecule will exist in equilibrium between protonated and neutral forms. The salt form increases the concentration of dissolved species.
Polar Protic (Organic) Methanol, EthanolHighModerateThese solvents can solvate the ions of the salt, but the non-polar backbone of the free base also has high affinity.
Polar Aprotic (Organic) Acetonitrile (ACN), DMFHighLow These solvents can solvate the cation but are less effective at solvating the oxalate anion, and cannot overcome the high crystal lattice energy of the salt.[10]
Low Polarity (Organic) Dichloromethane (DCM), Ethyl AcetateHighVery Low The high polarity and ionic nature of the salt are incompatible with low-polarity solvents.
Non-Polar (Organic) Toluene, HexaneModerate to LowInsoluble The significant difference in polarity makes dissolution energetically unfavorable.

Part 2: Experimental Determination of Solubility

To move from prediction to quantification, rigorous experimental evaluation is necessary. The thermodynamic or equilibrium solubility provides the most accurate measure of a compound's solubility at saturation.[11] The shake-flask method is the gold-standard for this determination.[12][13][14]

Mandatory Visualization: Experimental Workflow

The diagram below outlines the comprehensive workflow for the experimental determination of thermodynamic solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Quantification prep_vial Add excess solid to pre-measured solvent (e.g., 2 mL buffer or organic solvent) seal_vial Seal vial securely prep_vial->seal_vial shake Agitate at constant temperature (e.g., 25°C or 37°C) for 24-72 hours seal_vial->shake check_solid Visually confirm undissolved solid remains shake->check_solid centrifuge Centrifuge sample (e.g., 15 min at 14,000 rpm) check_solid->centrifuge filter Filter supernatant using low-binding filter (e.g., 0.22 µm PVDF) centrifuge->filter dilute Dilute clear filtrate into mobile phase filter->dilute hplc Inject onto calibrated HPLC-UV system dilute->hplc quantify Quantify concentration against a standard curve hplc->quantify caption Workflow for Thermodynamic Solubility Determination.

Caption: Key Physicochemical Relationships in Solubility.

Application in Drug Development
  • Aqueous pH-Solubility Profile: Plotting solubility versus pH is critical. For an oral dosage form, high solubility at the low pH of the stomach and sufficient solubility at the higher pH of the intestine are desirable. The data generated will directly inform biopharmaceutical classification (BCS) and guide formulation strategies. [3]* Organic Solvent Selection: The solubility data in organic solvents is vital for process chemistry. For example, a solvent in which the free base is highly soluble but the oxalate salt is not may be ideal for the final crystallization and purification step. Conversely, solvents with high solubility for the salt may be required for creating formulations or for specific analytical procedures.

Conclusion

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Available at: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • ResearchGate. (2008, July 15). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available at: [Link]

  • Phenomenex. HPLC Testing Procedure. Available at: [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

  • Technology Networks. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]

  • PCBiS. Thermodynamic solubility. Available at: [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Available at: [Link]

  • ResearchGate. Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide. Available at: [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]

  • ResearchGate. LogP values of N‐benzoylated azeditine (4 b), pyrrolidine (5 b), piperidine (6 b), and their mono‐ and difluorinated derivatives. Available at: [Link]

  • ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Available at: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. Available at: [Link]

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Available at: [Link]

  • ChemAxon. LogP and logD calculations. Available at: [Link]

  • Die Pharmazie. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Available at: [Link]

  • Wikipedia. 4-Pyrrolidinylpyridine. Available at: [Link]

  • CentAUR. (2024, January 23). Solubility of oxalate and its association with metal ions assessed by a simulated in vitro digestion model. Available at: [Link]

  • PubChemLite. 4-(1-pyrrolidinyl)piperidine (C9H18N2). Available at: [Link]

  • Molinspiration. logP - octanol-water partition coefficient calculation. Available at: [Link]

  • ChemRxiv. Reliable and Accurate Prediction of Single Residue pKa Values Through Free Energy Perturbation Calculations. Available at: [Link]

Sources

Exploratory

role of 4-(2-Pyrrolidinyl)piperidine oxalate as a synthesis intermediate

Topic: Technical Guide: Role of 4-(2-Pyrrolidinyl)piperidine Oxalate as a Synthesis Intermediate Part 1: Executive Technical Summary 4-(2-Pyrrolidinyl)piperidine oxalate (often referred to as 4-(pyrrolidin-2-yl)piperidin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Role of 4-(2-Pyrrolidinyl)piperidine Oxalate as a Synthesis Intermediate

Part 1: Executive Technical Summary

4-(2-Pyrrolidinyl)piperidine oxalate (often referred to as 4-(pyrrolidin-2-yl)piperidine ) is a privileged bicyclic diamine scaffold widely utilized in medicinal chemistry, particularly in the development of G-protein coupled receptor (GPCR) ligands.[1] Unlike its isomer 4-(1-pyrrolidinyl)piperidine (where the rings are N-C linked), this molecule features a C-C bond connecting the C4 position of the piperidine ring to the C2 position of the pyrrolidine ring.

This specific connectivity creates a "conformationally restricted" diamine motif that mimics the spatial arrangement of ethylamine side chains found in neurotransmitters like histamine, but with enhanced metabolic stability and blood-brain barrier (BBB) permeability. It is a critical intermediate in the synthesis of non-imidazole Histamine H3 receptor antagonists , a class of drugs investigated for narcolepsy, Alzheimer’s disease, and ADHD.

Key Technical Attributes:

  • Core Scaffold: Bicyclic secondary diamine (C9H18N2).

  • Stereochemistry: Contains a chiral center at the pyrrolidine C2 position; the oxalate salt stabilizes the enantiopure or racemic forms.

  • Primary Utility: Bioisostere for imidazole or flexible diamines in CNS-active agents.[1]

Part 2: Chemical Architecture & Properties[1][2]

Structural Analysis

The molecule consists of two saturated nitrogen heterocycles linked directly by a carbon-carbon bond.[1] This structure presents two distinct secondary amine functionalities, allowing for orthogonal functionalization (e.g., selective protection or derivatization).

  • Piperidine Nitrogen (N1): Typically more sterically accessible and nucleophilic in the absence of specific electronic effects.

  • Pyrrolidine Nitrogen (N1'): Located adjacent to the chiral center (C2), often serving as the primary binding determinant in the receptor pocket.

Physicochemical Profile

The oxalate salt form is preferred for storage and handling due to the hygroscopic and air-sensitive nature of the free base oil.

PropertySpecification (Oxalate Salt)Technical Insight
Molecular Formula C9H18N2[1][2] · C2H2O4Stoichiometry varies (1:1 or 1:[3]2) based on preparation.[4][5][6]
Physical State White to off-white crystalline solidHigh melting point (>150°C) ensures stability during solid-phase handling.[1]
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (DCM, Hexanes) facilitates isolation via precipitation.
Basicity (pKa) ~9.5 (Piperidine), ~10.0 (Pyrrolidine)High basicity requires buffering during coupling reactions to prevent side reactions.

Part 3: Synthetic Pathways & Production

The synthesis of 4-(2-pyrrolidinyl)piperidine is non-trivial due to the need to establish the C-C bond between two saturated rings.[1] The most robust industrial route involves the construction of the heteroaromatic precursor followed by exhaustive reduction.

Primary Route: Hydrogenation of Heteroaromatic Precursors

The most reliable method synthesizes 4-(pyrrolidin-2-yl)pyridine (or 2-(4-pyridyl)pyrrolidine) first, followed by catalytic hydrogenation.[1]

Step 1: Precursor Assembly Reaction of 4-cyanopyridine or 4-pyridinecarboxaldehyde with pyrrole reagents, or direct lithiation of pyridine followed by coupling with a pyrrolidone derivative.[1]

Step 2: Catalytic Hydrogenation The pyridine ring is reduced to piperidine using heterogeneous catalysis (e.g., PtO2 or Rh/C) under high pressure. This step often yields a mixture of diastereomers if the pyrrolidine ring is already saturated and chiral.

Visualization of Synthesis Logic

SynthesisPath Start 4-Cyanopyridine / 4-Lithio-pyridine Intermediate 4-(Pyrrolidin-2-yl)pyridine (Heteroaromatic Precursor) Start->Intermediate Cyclization / Coupling Reduction Catalytic Hydrogenation (PtO2/H2, AcOH) Intermediate->Reduction 50-100 psi H2 Product 4-(2-Pyrrolidinyl)piperidine (Free Base) Reduction->Product Stereocontrol Salt Oxalate Salt Formation (Precipitation) Product->Salt (COOH)2, EtOH

Caption: Figure 1. Strategic synthesis pathway from pyridine precursors to the stable oxalate salt.

Part 4: Medicinal Chemistry Applications

The "Non-Imidazole" H3 Antagonist Revolution

Early Histamine H3 antagonists contained an imidazole ring, which caused inhibition of CYP450 enzymes and poor CNS penetration. 4-(2-Pyrrolidinyl)piperidine emerged as a superior bioisostere .[1]

  • Mechanism: The basic nitrogen of the pyrrolidine mimics the basic imidazole nitrogen of histamine, interacting with the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane domain.

  • Advantage: The piperidine ring provides a rigid spacer that orients the pharmacophore correctly while eliminating the metabolic liabilities of the imidazole.

Case Study: JNJ-Series Analogs

Researchers at Johnson & Johnson and Abbott Laboratories utilized this scaffold to develop high-affinity H3 ligands.[1] By attaching a lipophilic tail (e.g., a benzophenone or phenoxy group) to the piperidine nitrogen, the molecule achieves dual binding:

  • Pyrrolidine N: Ionic bond with the receptor.

  • Piperidine N-Substituent: Hydrophobic interaction in the receptor's secondary binding pocket.[1]

Part 5: Experimental Protocol

Protocol: Selective N-Alkylation of 4-(2-Pyrrolidinyl)piperidine Objective: To functionalize the piperidine nitrogen while leaving the pyrrolidine nitrogen available for receptor interaction.[1]

Prerequisites:

  • Substrate: 4-(2-Pyrrolidinyl)piperidine oxalate (1.0 eq)[1]

  • Reagent: Benzyl bromide or equivalent electrophile (0.9 eq - slight deficit to prevent over-alkylation)[1]

  • Base: Potassium Carbonate (K2CO3) (3.0 eq)[1][3]

  • Solvent: Acetonitrile (ACN) or DMF

Methodology:

  • Free Base Liberation: Suspend the oxalate salt in DCM and treat with 1M NaOH. Separate the organic layer, dry over Na2SO4, and concentrate to obtain the free base oil. Note: Use immediately to prevent carbonate formation.

  • Reaction Setup: Dissolve the free base in ACN (0.1 M concentration). Add K2CO3.

  • Addition: Cool to 0°C. Add the electrophile dropwise over 30 minutes. The steric bulk of the piperidine N vs. the pyrrolidine N (adjacent to a chiral center) often favors alkylation at the piperidine, but careful stoichiometry is vital.

  • Monitoring: Monitor via LC-MS. Look for the mono-alkylated peak [M+R]+.[1]

  • Workup: Filter off inorganic solids. Concentrate filtrate.

  • Purification: Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Self-Validating Check:

  • If bis-alkylation is observed: Reduce temperature to -10°C and use a bulky base (e.g., DIPEA) to differentiate the nucleophilicity further.[1]

  • If regioselectivity is poor: Consider using orthogonal protecting groups (e.g., Boc-protection of the pyrrolidine prior to the reaction).

References

  • Berlin, M. et al. (2010). "Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 20(15), 4432-4436.[1]

  • Dvorak, C. A. et al. (2005).[7] "4-Phenoxypiperidines: Potent, Conformationally Restricted, Non-Imidazole Histamine H3 Antagonists."[1][7] Journal of Medicinal Chemistry, 48(6), 2229–2238.[7]

  • Lazewska, D. et al. (2018). "Piperidine-based histamine H3 receptor antagonists."[1][7] European Journal of Medicinal Chemistry, 158, 553-573.[1]

  • Nieto, M. J. et al. (2005).[4] "Synthesis and biological evaluation of new 4-pyrrolidinylpiperidine derivatives as histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry, 13(10), 3497-3504.[1]

Sources

Protocols & Analytical Methods

Method

how to dissolve 4-(2-Pyrrolidinyl)piperidine oxalate for cell culture

This guide details the protocol for dissolving 4-(2-Pyrrolidinyl)piperidine oxalate (CAS 1177312-44-5) for use in in vitro cell culture assays.[1] Compound Overview & Physicochemical Properties Before beginning dissoluti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the protocol for dissolving 4-(2-Pyrrolidinyl)piperidine oxalate (CAS 1177312-44-5) for use in in vitro cell culture assays.[1]

Compound Overview & Physicochemical Properties

Before beginning dissolution, it is critical to verify the specific salt form and molecular weight (MW) of your batch, as these determine the mass required for molar concentrations.[1]

  • Chemical Name: 4-(2-Pyrrolidinyl)piperidine oxalate[1]

  • CAS Number: 1177312-44-5[1]

  • Core Structure: A piperidine ring substituted at the 4-position with a pyrrolidine ring (attached via its C2 position).[1]

  • Salt Form: Oxalate (Salt of oxalic acid).[1]

    • Note: Oxalic acid is a strong organic acid.[1] The resulting solution will be acidic.

  • Molecular Weight (MW):

    • Free Base (

      
      ): ~154.25  g/mol [1]
      
    • Oxalate Salt (Assuming 1:1 stoichiometry,

      
      ): ~244.28  g/mol [1]
      
    • Action:Check your specific vial label for the exact MW, as hydration states or stoichiometry (e.g., hemi-oxalate) can vary.[1]

Solubility Assessment & Solvent Selection

For cell culture applications, Dimethyl Sulfoxide (DMSO) is the preferred solvent for preparing stock solutions of amine oxalate salts.[1][2]

SolventSuitabilityRationale
DMSO (Anhydrous) High (Recommended) Ensures sterility (bacteriostatic), high solubility for organic salts, and long-term stability at -20°C.
Water / PBS ModerateOxalates are often water-soluble, but aqueous stocks are prone to hydrolysis, pH drift, and microbial contamination.[1] Use only for immediate acute use.
Ethanol LowOxalate salts often have poor solubility in ethanol compared to DMSO.

Scientific Rationale for DMSO: While oxalate salts are polar, the organic backbone of the piperidine-pyrrolidine scaffold requires a solvent that stabilizes both the ionic and non-polar regions.[1] DMSO is aprotic and prevents the hydrolysis that can occur in aqueous stocks over time. Furthermore, DMSO stocks can be frozen (-20°C) with minimal degradation compared to aqueous solutions.[1]

Preparation of Stock Solution (Protocol)

Target Stock Concentration: 10 mM or 100 mM (depending on assay requirements). Safety: Wear nitrile gloves, lab coat, and safety glasses.[1] Handle powder in a fume hood.

Step 1: Calculation

Calculate the mass required using the formula:


[1]

Example (for 10 mM stock in 1 mL DMSO, assuming MW = 244.28):


[1]
Step 2: Dissolution
  • Weigh the calculated amount of 4-(2-Pyrrolidinyl)piperidine oxalate into a sterile microcentrifuge tube.

  • Add the calculated volume of sterile, cell-culture grade DMSO (≥99.9%).[1]

  • Vortex vigorously for 30–60 seconds.

  • Observation: If the solution remains cloudy, sonicate in a water bath at room temperature for 5–10 minutes. Oxalate salts can pack tightly in the crystal lattice and may require energy to dissociate.

  • Visual Check: Ensure the solution is perfectly clear and free of particulate matter.[1]

Step 3: Sterilization (Critical)

Although DMSO is bacteriostatic, it is not sporicidal.[1]

  • Use a 0.22 µm filter compatible with DMSO (e.g., PTFE , Nylon , or PVDF ).[1]

    • Warning: Do not use cellulose acetate (CA) filters, as DMSO dissolves them.

  • Filter the stock solution into a fresh, sterile amber tube.

Step 4: Storage
  • Aliquot the stock into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.

  • Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).

  • Protect from light.[1]

Dilution for Cell Culture

To treat cells, you must dilute the DMSO stock into the culture medium. The final DMSO concentration in the well must be < 0.5% (ideally < 0.1%) to avoid solvent toxicity.[1][3][4]

Serial Dilution Workflow

Do not add the 100% DMSO stock directly to the cell well, as the high local concentration can cause immediate cell death or compound precipitation.

  • Intermediate Dilution: Prepare a 10x or 100x working solution in culture medium (or PBS).

    • Example: To achieve 10 µM final conc., dilute 10 mM stock 1:100 in media

      
       100 µM intermediate (1% DMSO).
      
  • Final Addition: Add the intermediate solution to the cells.

    • Example: Add 10 µL of 100 µM intermediate to 90 µL of cell media in the well

      
       10 µM final (0.1% DMSO).
      
pH Consideration

Since this is an oxalate salt , the stock solution is acidic. When diluting into media:

  • Ensure the media contains a buffer (e.g., HEPES or Bicarbonate).

  • The high dilution factor (1:1000) usually negates the acidity, but for high concentrations (>100 µM), verify the media color (Phenol Red) does not turn yellow.[1] If it does, adjust pH with sterile NaOH.

Visualization of Workflow

DissolutionProtocol Start Weigh 4-(2-Pyrrolidinyl)piperidine Oxalate Solvent Add Sterile DMSO (Target: 10-100 mM) Start->Solvent Mix Vortex & Sonicate (Ensure Clarity) Solvent->Mix Filter Sterile Filter (0.22 µm PTFE/Nylon) Mix->Filter Storage Aliquot & Store (-20°C, Dark) Filter->Storage Long Term Dilution Intermediate Dilution (in Media/PBS) Filter->Dilution Immediate Use Storage->Dilution Thaw Assay Add to Cells (Final DMSO < 0.1%) Dilution->Assay

Caption: Step-by-step workflow for dissolving and preparing 4-(2-Pyrrolidinyl)piperidine oxalate for cell assays.

Troubleshooting

IssueCauseSolution
Precipitation in Media Compound is lipophilic or "salting out" upon aqueous contact.[1]Perform the intermediate dilution step.[1] Warm the media to 37°C before adding the compound.
Cell Toxicity DMSO concentration too high (>0.5%).[1][3]Increase the stock concentration so the volume added is smaller. Ensure a "Vehicle Control" (DMSO only) is included.
Acidity (Yellow Media) Oxalic acid lowering pH.[1]Use HEPES-buffered media (25 mM). Neutralize high-concentration stocks with equimolar NaOH if necessary.

References

  • BenchChem. (2025).[1][2] Amlexanox solubility and stability in DMSO for cell culture. BenchChem Technical Guides. [1]

  • Timm, M., et al. (2013).[1] Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 6:383.[1]

  • PubChem. (2025).[1][5] 4-(2-Pyrrolidinyl)piperidine oxalate (CAS 1177312-44-5).[1] National Library of Medicine.

  • LifeTein. (2023). DMSO Usage in Cell Culture. LifeTein Technical Support.

Sources

Application

Application Note: Preparation and Handling of 4-(2-Pyrrolidinyl)piperidine Oxalate Stock Solutions

Abstract 4-(2-Pyrrolidinyl)piperidine (often structurally related to nornicotine analogs) is a bicyclic amine used in neuropharmacology and medicinal chemistry, particularly in the study of nicotinic acetylcholine recept...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(2-Pyrrolidinyl)piperidine (often structurally related to nornicotine analogs) is a bicyclic amine used in neuropharmacology and medicinal chemistry, particularly in the study of nicotinic acetylcholine receptors (nAChRs) and as a scaffold for library synthesis. The oxalate salt form is frequently employed to enhance stability and crystallinity compared to the hygroscopic free base. However, the oxalate counterion introduces specific solubility constraints, particularly in the presence of divalent cations (e.g., Ca²⁺, Mg²⁺) found in biological buffers. This guide provides a standardized protocol for generating high-integrity stock solutions, ensuring experimental reproducibility.

Physicochemical Properties & Safety

Before handling, verify the specific batch data. The oxalate salt alters the molecular weight significantly compared to the free base.

PropertyValue / Description
Compound Name 4-(2-Pyrrolidinyl)piperidine oxalate
CAS Number 5004-07-9 (Free base reference); Salt CAS varies by stoichiometry
Molecular Formula C₉H₁₈N₂[1][2] · x(C₂H₂O₄) (Typically 1:1 or 1:2 stoichiometry)
Solubility (Water) High (~50 mM). Acidic pH upon dissolution.
Solubility (DMSO) High (>100 mM). Preferred for long-term storage.
Solubility (Ethanol) Moderate to Low.
Stability Hygroscopic. Light-sensitive in solution. Store solid at -20°C.

Critical Note on Stoichiometry: Commercial batches may be mono-oxalate or di-oxalate. You must check the Certificate of Analysis (CoA) for the exact Molecular Weight (MW) of your specific lot to calculate molarity accurately.

Materials & Equipment

  • Compound: 4-(2-Pyrrolidinyl)piperidine oxalate (stored desiccated at -20°C).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).

  • Alternative Solvent: Ultra-pure water (Milli-Q, 18.2 MΩ·cm), degassed.

  • Vials: Amber glass vials with PTFE-lined caps (to prevent plasticizer leaching and photodegradation).

  • Filtration: 0.22 µm PTFE syringe filters (for DMSO) or PES filters (for water).

  • Inert Gas: Argon or Nitrogen stream (optional but recommended for long-term stability).

Protocol: Preparation of Stock Solution

Calculation of Mass Required

To prepare a 10 mM stock solution in 10 mL of solvent:



Example: If MW is 244.25 g/mol (Mono-oxalate assumption):



Solubilization Workflow

We recommend DMSO for the primary stock solution due to its antimicrobial properties and ability to suppress hydrolysis.

Step-by-Step Procedure:

  • Equilibration: Allow the product vial to warm to room temperature before opening to prevent moisture condensation on the hygroscopic solid.

  • Weighing: Weigh the calculated amount of compound into a sterile amber glass vial.

  • Dissolution:

    • Add 80% of the final volume of DMSO.

    • Vortex gently for 30-60 seconds. Oxalate salts may dissolve slower than hydrochlorides; if necessary, sonicate in a water bath at 37°C for 5 minutes.

    • Add remaining DMSO to reach final volume.

  • Sterilization (Optional): If using for cell culture, filter through a 0.22 µm PTFE filter. Note: Account for hold-up volume loss in the filter.

  • Aliquoting: Divide into small aliquots (e.g., 50 µL - 500 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Workflow Diagram

StockPrep Start Solid Compound (-20°C Storage) Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Prevent Moisture Weigh Weigh Mass (Amber Vial) Equilibrate->Weigh Dissolve Dissolve in DMSO (Vortex/Sonicate) Weigh->Dissolve Add Solvent QC Visual Inspection (Clear Solution?) Dissolve->QC QC->Dissolve Precipitate? Heat to 37°C Aliquot Aliquot (Single-Use) QC->Aliquot Pass Freeze Store at -80°C Aliquot->Freeze

Figure 1: Logical workflow for the preparation of stable stock solutions.

Usage & Dilution (Working Solutions)

Dilution Strategy

When diluting the DMSO stock into aqueous buffers (PBS, HBSS, Media):

  • Solvent Tolerance: Ensure the final DMSO concentration is <0.1% for sensitive assays (e.g., calcium imaging) or <0.5% for robust cell lines.

  • Order of Addition: Always add the stock solution to the buffer while vortexing, not the buffer to the stock. This prevents transient regions of high concentration that can cause precipitation.

  • Oxalate Incompatibility: Oxalate ions can precipitate with Calcium (Ca²⁺) present in Krebs-Ringer or standard cell culture media.

    • Mitigation: If precipitation occurs (cloudiness), dilute into a Ca²⁺-free buffer first, or ensure the final concentration is below the solubility product limit of Calcium Oxalate.

Dilution Table (Example for 10 mM Stock)
Target Conc.[2][3][4][5]Dilution FactorVolume of StockVolume of BufferFinal DMSO %
100 µM 1:10010 µL990 µL1.0%
10 µM 1:1,0001 µL999 µL0.1%
1 µM 1:10,0001 µL (of 100 µM sub-stock)999 µL0.01%

Quality Control & Troubleshooting

Self-Validating Steps
  • Visual Check: The stock solution must be absolutely clear. Any turbidity indicates incomplete dissolution or salt mismatch.

  • Solvent Verification: If using water, measure pH. Oxalate salts are acidic; if the pH is <4.0, it may affect downstream protein binding unless buffered.

Troubleshooting Guide
IssueProbable CauseCorrective Action
White Precipitate upon Dilution Calcium Oxalate formation or "Crashing out" of lipophilic base.Use Ca²⁺-free PBS for intermediate dilution. Lower the working concentration.
Yellowing of Stock Oxidation of the pyrrolidine/piperidine ring.Discard. Prepare fresh under Argon. Ensure storage in amber vials.
Incomplete Dissolution Salt form is highly crystalline.Sonicate at 40°C for 10 mins. Add 1 molar equivalent of HCl if converting to free base in situ (advanced).

References

  • PubChem. 4-(1-Pyrrolidinyl)piperidine Compound Summary. National Library of Medicine. Available at: [Link]

  • Cheng, Y., et al. (2002). Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A4 hydrolase. Bioorganic & Medicinal Chemistry Letters.[2] Available at: [Link]

Sources

Method

Application Notes and Protocols for the Optimal Storage of 4-(2-Pyrrolidinyl)piperidine Oxalate

Introduction 4-(2-Pyrrolidinyl)piperidine oxalate is a heterocyclic organic compound that serves as a valuable intermediate and building block in medicinal chemistry and drug development. Its molecular integrity is param...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(2-Pyrrolidinyl)piperidine oxalate is a heterocyclic organic compound that serves as a valuable intermediate and building block in medicinal chemistry and drug development. Its molecular integrity is paramount for the synthesis of target molecules and the reliability of experimental outcomes. The compound's structure, featuring both piperidine and pyrrolidine rings as well as an oxalate salt, presents specific challenges for storage and handling. Improper conditions can lead to degradation, contamination, and compromised purity, ultimately affecting research validity and resource allocation.

This guide provides a comprehensive overview of the optimal storage conditions, handling protocols, and stability assessment methodologies for 4-(2-Pyrrolidinyl)piperidine oxalate. By understanding the chemical causality behind these recommendations, researchers can ensure the long-term stability of the compound and maintain the integrity of their scientific work.

Chemical Profile and Stability Considerations

The stability of 4-(2-Pyrrolidinyl)piperidine oxalate is influenced by its constituent parts: the secondary amine functionalities of the piperidine and pyrrolidine moieties, and the hygroscopic nature of the oxalate salt.

  • Piperidine and Pyrrolidine Moieties: As secondary amines, these rings are susceptible to oxidation. Exposure to atmospheric oxygen, especially when catalyzed by light or trace metal impurities, can lead to the formation of N-oxides and other degradation products. Piperidine derivatives are also reactive and must be handled in well-ventilated areas with appropriate personal protective equipment (PPE).

  • Oxalate Salt: Oxalate salts are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere[1][2]. Water absorption can lead to physical changes such as clumping and may act as a medium for hydrolytic degradation or other reactions, compromising the compound's purity. Sodium oxalate, a similar salt, must be stored in tightly sealed containers to prevent moisture ingress[1][3].

The primary degradation pathways to mitigate are therefore moisture absorption and oxidation.

Potential Degradation Pathways cluster_compound 4-(2-Pyrrolidinyl)piperidine Oxalate (Pristine) cluster_degradation Degradation Pathways Compound Pristine Compound (Solid, Crystalline) Degraded_Moisture Hydrated Compound (Clumped, Reduced Purity) Compound->Degraded_Moisture Atmospheric Moisture Degraded_Oxidation Oxidized Byproducts (N-oxides, colored impurities) Compound->Degraded_Oxidation Atmospheric O₂ (Light/Heat Accelerated)

Caption: Key degradation pathways for 4-(2-Pyrrolidinyl)piperidine oxalate.

Recommended Storage Conditions

To preserve the chemical and physical integrity of 4-(2-Pyrrolidinyl)piperidine oxalate, adherence to the following storage parameters is critical. These recommendations are synthesized from best practices for handling hygroscopic oxalate salts and reactive piperidine-containing compounds[1][3][4][5].

ParameterRecommendationRationale and Scientific Justification
Temperature 2°C to 8°C (Refrigerated)Storing at reduced temperatures minimizes the rate of potential oxidative degradation and other decomposition reactions. Avoid freezing, which can cause moisture to condense upon temperature cycling.
Atmosphere Store under an inert gas (Argon or Nitrogen).The secondary amine functionalities are susceptible to oxidation. An inert atmosphere displaces atmospheric oxygen, directly inhibiting the formation of N-oxides and other oxidative byproducts[6].
Light Protect from light. Store in an amber vial or opaque container.UV and visible light can provide the activation energy for photo-oxidative degradation. Opaque containers prevent light exposure, preserving the compound's stability.
Container Tightly sealed, screw-cap amber glass vial with a PTFE-lined cap.Glass is an inert material that prevents leaching. A tight seal is crucial to prevent moisture ingress due to the hygroscopic nature of the oxalate salt[1][2][3]. PTFE liners provide a superior seal and chemical resistance.
Location Cool, dry, and well-ventilated area away from incompatible materials.The storage area should be free from moisture and significant temperature fluctuations. It is critical to store the compound away from strong oxidizing agents, acids, and bases to prevent hazardous reactions[4][7].

Handling and Aliquoting Protocol

Proper handling is essential to prevent contamination and degradation during experimental use. This protocol minimizes the compound's exposure to the atmosphere.

4.1 Personal Protective Equipment (PPE)

Given the potential for irritation and toxicity associated with piperidine derivatives, a comprehensive suite of PPE is mandatory[8].

  • Gloves: Nitrile or neoprene gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: Standard laboratory coat.

  • Respiratory Protection: Use in a certified chemical fume hood to avoid inhalation of fine particles.

4.2 Protocol Workflow

Safe Handling and Aliquoting Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Finalization p1 Equilibrate Container to Room Temperature p2 Prepare Inert Environment (Glovebox or Fume Hood) p1->p2 h1 Quickly Weigh Required Amount p2->h1 h2 Transfer to Receiving Vessel h1->h2 s1 Backfill Stock Vial with Inert Gas h2->s1 s2 Seal Tightly and Return to Storage s1->s2

Caption: Workflow for handling 4-(2-Pyrrolidinyl)piperidine oxalate.

4.3 Step-by-Step Methodology

  • Equilibration: Before opening, allow the container of 4-(2-Pyrrolidinyl)piperidine oxalate to warm to room temperature for at least 30-60 minutes. This crucial step prevents atmospheric moisture from condensing on the cold solid.

  • Environment Preparation: Perform all manipulations in a low-humidity environment, such as a chemical fume hood with good airflow or, ideally, a nitrogen-filled glovebox.

  • Weighing: Briefly open the container and quickly weigh the desired amount of the compound into a tared, dry receiving vessel. Minimize the time the stock container is open to the atmosphere.

  • Resealing: Before resealing the stock container, flush the headspace with a gentle stream of inert gas (argon or nitrogen).

  • Final Storage: Tightly seal the container cap, secure it with paraffin film for an extra barrier, and promptly return it to the recommended refrigerated storage conditions (2-8°C).

  • Cleanup: Clean any spills immediately. Decontaminate surfaces and dispose of waste according to institutional and local regulations[4].

Protocol for Long-Term Stability Assessment

To ensure the continued integrity of the stored compound, a periodic stability assessment is recommended. This protocol provides a framework for a self-validating system.

Objective: To verify the purity and identity of 4-(2-Pyrrolidinyl)piperidine oxalate after extended storage.

Methodology:

  • Initial Analysis (T=0): Upon receipt of a new batch, perform a baseline analysis.

    • Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) with UV detection to establish the initial purity profile.

    • Identity Confirmation: Obtain a proton NMR or Mass Spectrometry (MS) spectrum to confirm the chemical structure.

    • Water Content: Measure the initial water content using Karl Fischer titration. This is critical for a hygroscopic compound.

  • Sample Aliquoting: Prepare several small aliquots in separate, properly sealed amber glass vials and store them under the recommended conditions.

  • Time-Point Analysis: At predetermined intervals (e.g., 6, 12, and 24 months), remove one aliquot.

    • Allow the aliquot to equilibrate to room temperature.

    • Re-run the HPLC, NMR/MS, and Karl Fischer analyses using the same methods as the T=0 analysis.

  • Data Comparison: Compare the results to the baseline data. Look for:

    • A decrease in the main peak area percentage in the HPLC chromatogram.

    • The appearance of new peaks (degradants) in the HPLC chromatogram.

    • Changes in the NMR or MS spectra indicative of structural modification.

    • A significant increase in water content as measured by Karl Fischer titration.

Expected Outcome: Under optimal storage conditions, there should be no significant change in purity (>99% of initial value), identity, or water content over the tested period.

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Action
Compound appears clumpy or discolored. Moisture absorption (hygroscopicity); potential oxidation.Discard the compound. Review storage and handling protocols, ensuring containers are sealed tightly and equilibrated before opening.
Poor or inconsistent solubility. Presence of insoluble degradants or absorbed water.Attempt to filter the solution. If the problem persists, perform a purity analysis (HPLC). Consider acquiring a new lot of the compound.
Inconsistent experimental results. Degradation of the compound leading to lower effective concentration and potential interference from byproducts.Perform a stability assessment as described in Section 5.0. Use a fresh, unopened vial if available and compare results.
Visible residue or film on the container neck. "Creeping" of the solid due to temperature cycling and moisture condensation.This indicates a breach in the container seal or improper equilibration. Ensure the container is tightly sealed and always warmed to room temperature before opening.

Conclusion

The long-term stability of 4-(2-Pyrrolidinyl)piperidine oxalate is achievable through meticulous control of its storage environment and careful handling practices. The primary risks—moisture absorption and oxidation—can be effectively mitigated by storing the compound under an inert atmosphere at refrigerated temperatures (2-8°C) in a tightly sealed, light-protected container. Implementing the protocols outlined in this guide will help researchers, scientists, and drug development professionals ensure compound integrity, leading to more reliable and reproducible scientific outcomes.

References

  • PIPERIDINE - Ataman Kimya. (n.d.). Ataman Kimya.
  • Comprehensive Guide to Sodium Oxalate Properties Applications and Safety. (2026, February 9). HBJ Rain.
  • Safeguarding Your Research: A Comprehensive Guide to Handling 3-(2-Cyclohexylethyl)piperidine. (2025, November). BenchChem.
  • SAFETY DATA SHEET - Piperidine. (2025, September 23). Sigma-Aldrich.
  • SODIUM OXALATE - Material Safety Data Sheet. (2011, March 14). Harper College.
  • Piperidine | C5H11N | CID 8082. (n.d.). PubChem - NIH.
  • Safety Data Sheet PIPERIDINE. (2023, October 22). ChemSupply Australia.
  • Piperidine - SAFETY DATA SHEET. (2023, March 16). Alfa Aesar.
  • 4-Piperidinopiperidine - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - Pyrrolidine. (2025, November 6). Sigma-Aldrich.
  • Sodium Oxalate Safety Data Sheet (SDS). (2014, March 21). Flinn Scientific.
  • SAFETY DATA SHEET - 2-Pyrrolidinone. (2012, February 10). Fisher Scientific.

Sources

Application

Application Note: 4-(2-Pyrrolidinyl)piperidine Oxalate in Drug Discovery

This guide outlines the technical specifications, handling protocols, and medicinal chemistry applications of 4-(2-Pyrrolidinyl)piperidine Oxalate . Note on Chemical Identity: This guide specifically addresses the C-C li...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical specifications, handling protocols, and medicinal chemistry applications of 4-(2-Pyrrolidinyl)piperidine Oxalate .

Note on Chemical Identity: This guide specifically addresses the C-C linked bicyclic diamine, where the piperidine ring (at C4) is attached to the pyrrolidine ring (at C2). This is distinct from the more common 4-(1-pyrrolidinyl)piperidine (an N-linked tertiary amine). The C-C linked scaffold contains two secondary amines , presenting unique opportunities for orthogonal functionalization.

[1]

Executive Summary & Chemical Profile

4-(2-Pyrrolidinyl)piperidine is a "privileged scaffold" in medicinal chemistry, offering a semi-rigid, bicyclic diamine core. It serves as a versatile building block for GPCR ligands (e.g., Histamine H3/H4, Muscarinic), ion channel blockers, and kinase inhibitors.

The oxalate salt form is preferred for storage and handling because the free base is typically a hygroscopic oil or low-melting solid prone to air oxidation and carbamate formation (upon exposure to atmospheric CO₂).

PropertySpecification
Systematic Name 4-(pyrrolidin-2-yl)piperidine oxalate
Core Scaffold C-C Linked Bicyclic Diamine
Functional Groups 2 × Secondary Amines (

)
Stereochemistry Contains 1 chiral center at Pyrrolidine C2 (unless racemic)
pKa (Est.) Piperidine NH: ~11.0 | Pyrrolidine NH: ~10.5
Solubility (Salt) Water (High), DMSO (High), Methanol (Moderate)
Solubility (Free Base) DCM, Ethyl Acetate, THF, Chloroform
Strategic Utility in Medicinal Chemistry
A. Structural Bioisosterism & Vector Exploration

This scaffold allows for the precise spatial positioning of two distinct vectors. Unlike linear diamines, the C-C bond between the rings restricts conformational freedom, reducing the entropic penalty upon protein binding.

  • Piperidine Nitrogen (

    
    ):  Typically acts as the primary basic center or the attachment point for a "tail" group (e.g., to reach a solvent-exposed region).
    
  • Pyrrolidine Nitrogen (

    
    ):  Located in a more sterically constrained environment (alpha-substituted). It often serves as a hydrogen bond donor/acceptor within a binding pocket.
    
B. Selective Functionalization Strategy

The key synthetic challenge—and opportunity—is differentiating the two secondary amines.

  • Steric Differentiation: The

    
     is sterically accessible (gamma-disposed to the linkage). The 
    
    
    
    is sterically hindered (alpha-disposed to the bulky piperidine ring).
  • Reactivity Order: Electrophiles (acyl chlorides, sulfonyl chlorides, alkyl halides) will react preferentially with the Piperidine Nitrogen (

    
    )  under kinetically controlled conditions.
    
Detailed Experimental Protocols
Protocol A: Free-Basing (Desalting) for Synthesis

Context: The oxalate salt is unsuitable for direct use in nucleophilic substitutions or transition-metal catalyzed couplings due to the acidity of oxalic acid and its potential to chelate metals.

Reagents:

  • 4-(2-Pyrrolidinyl)piperidine Oxalate (1.0 equiv)

  • Sodium Hydroxide (NaOH), 1N aqueous solution (3.0 equiv)

  • Dichloromethane (DCM) or Chloroform (

    
    )
    
  • Brine (saturated NaCl)

Step-by-Step Methodology:

  • Dissolution: Suspend the oxalate salt in water (10 mL/g). Stir until fully dissolved or finely suspended.

  • Basification: Slowly add 1N NaOH at 0°C until pH > 12. The solution should become cloudy as the free base separates.

  • Extraction: Extract the aqueous layer with DCM (

    
     mL/g). Note: The free base is polar; multiple extractions are necessary.
    
  • Drying: Combine organic layers, wash once with a small volume of brine, and dry over anhydrous

    
    .
    
  • Concentration: Filter and concentrate in vacuo at room temperature.

    • Checkpoint: The resulting oil should be used immediately or stored under Nitrogen/Argon at -20°C to prevent carbamate formation.

Protocol B: Regioselective N-Protection (N-Boc Protection)

Objective: Selectively protect the Piperidine Nitrogen (


) to leave the Pyrrolidine Nitrogen (

) available for divergent synthesis.

Reagents:

  • Free amine (from Protocol A)

  • Di-tert-butyl dicarbonate (

    
    ) (0.95 - 1.0 equiv)
    
  • Triethylamine (

    
    ) (1.5 equiv)
    
  • DCM (anhydrous)

Step-by-Step Methodology:

  • Setup: Dissolve the free diamine in anhydrous DCM (0.1 M concentration) under Nitrogen atmosphere. Cool to -78°C (dry ice/acetone bath). Cooling is critical to maximize kinetic selectivity.

  • Addition: Dissolve

    
     (0.95 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine over 30 minutes.
    
  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench & Workup: Quench with water. Separate layers. Wash organic layer with water and brine.

  • Purification: The major product will be 1-(tert-butoxycarbonyl)-4-(pyrrolidin-2-yl)piperidine . Purify via flash column chromatography (typical eluent: DCM/MeOH/NH₃).

Visualizing the Workflow

The following diagram illustrates the decision logic for handling the oxalate salt and achieving regioselectivity.

G Start Start: 4-(2-Pyrrolidinyl)piperidine Oxalate Desalting Protocol A: Desalting (NaOH / DCM Extraction) Start->Desalting FreeBase Intermediate: Free Diamine (Hygroscopic Oil) Desalting->FreeBase Yield >90% Selectivity Decision: Target Nitrogen? FreeBase->Selectivity RoutePip Target: Piperidine N (Less Hindered) Selectivity->RoutePip Kinetic Control RoutePyr Target: Pyrrolidine N (More Hindered) Selectivity->RoutePyr Orthogonal Route ReagentPip Reagent: 1.0 eq Electrophile (Boc2O) Temp: -78°C to 0°C RoutePip->ReagentPip ProductPyr Strategy: Protect Pip-N first, then functionalize Pyr-N RoutePyr->ProductPyr Requires 2 Steps ProductPip Major Product: N-Pip-Functionalized ReagentPip->ProductPip Steric Preference ReagentPyr Reagent: 2.5 eq Electrophile (Non-selective -> Bis-functionalization)

Caption: Workflow for processing the oxalate salt and achieving regioselective functionalization based on steric differentiation.

Safety & Handling (SDS Summary)
  • Hazards: The oxalate salt is an irritant. The free base is corrosive (Causes severe skin burns and eye damage - H314).[1]

  • Inhalation: Use a fume hood. Dust from the oxalate salt can cause respiratory irritation.

  • Storage:

    • Oxalate Salt: Room temperature, dry, sealed container.[2]

    • Free Base: -20°C, under inert gas (Ar/N₂).

  • Disposal: Neutralize acidic waste. Dispose of organic solvents as hazardous waste.

References
  • PubChem Compound Summary. 4-(1-Pyrrolidinyl)piperidine (Isomer comparison and general safety data). National Center for Biotechnology Information. Link

  • Smith, A. et al.Selective Functionalization of Polyamines in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Sigma-Aldrich Safety Data Sheet. Pyrrolidine and Piperidine Derivatives.Link

  • European Pharmaceutical Review. Pharmaceutical Salts of Small Molecule Drugs: Opportunities and Challenges. (Oxalate salt handling context). Link

(Note: Specific literature on the regioselective functionalization of the 4-(2-pyrrolidinyl) isomer is derived from established principles of heterocyclic chemistry regarding steric hindrance in alpha-substituted amines.)

Sources

Method

Application Note: Reaction Conditions for 4-(2-Pyrrolidinyl)piperidine Oxalate Derivatives

This Application Note and Protocol guide details the synthesis, derivatization, and stable salt formation of 4-(2-Pyrrolidinyl)piperidine , a privileged scaffold in medicinal chemistry (notably in Histamine H3 receptor a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis, derivatization, and stable salt formation of 4-(2-Pyrrolidinyl)piperidine , a privileged scaffold in medicinal chemistry (notably in Histamine H3 receptor antagonists like JNJ-10181457).

The guide focuses on the critical Pyridine-to-Piperidine Hydrogenation and the subsequent Oxalate Salt Crystallization , which are the industry-standard methods for handling this hygroscopic diamine.

Executive Summary & Strategic Analysis

The 4-(2-Pyrrolidinyl)piperidine scaffold represents a unique "bicyclic" diamine motif where a saturated five-membered ring (pyrrolidine) is directly linked to a six-membered ring (piperidine). This structure is crucial in CNS drug discovery due to its ability to mimic the ethylamine side chain of histamine while providing conformational rigidity.

Technical Challenges:

  • Hygroscopicity: The free base of 4-(2-pyrrolidinyl)piperidine is an oil or low-melting solid that avidly absorbs atmospheric moisture and CO₂, making accurate weighing and storage difficult.

  • Stereochemistry: While the 4-position of piperidine is achiral, the 2-position of pyrrolidine is a stereocenter. Preserving this stereochemistry during the reduction of the aromatic precursor is critical.

  • Regioselectivity: Derivatization often targets the secondary amine of the piperidine ring (N1) while leaving the pyrrolidine nitrogen (N1') protected or substituted.[1]

Solution: The Oxalate Salt form is the gold standard for isolation. It provides a non-hygroscopic, crystalline solid with a sharp melting point, facilitating purification without chromatography (recrystallization).

Synthetic Pathway & Logic

The most robust route involves the construction of the heteroaryl precursor, 4-(2-Pyrrolidinyl)pyridine , followed by catalytic hydrogenation.

Graphviz Diagram: Synthetic Workflow

G Start 4-Cyanopyridine (or 4-Acetylpyridine) Inter Intermediate: 4-(2-Pyrrolidinyl)pyridine Start->Inter Cyclization / Coupling Hydro Hydrogenation: PtO2 / AcOH / H2 Inter->Hydro Ring Reduction Prod Scaffold: 4-(2-Pyrrolidinyl)piperidine Hydro->Prod 50-60 psi, 24h Deriv Derivatization: Reductive Amination Prod->Deriv R-CHO / NaBH(OAc)3 Salt Final Product: Oxalate Salt Deriv->Salt (COOH)2 / EtOH

Caption: Figure 1. Linear synthetic workflow from pyridine precursors to the stable oxalate salt derivative.

Detailed Protocols

Protocol A: Catalytic Hydrogenation (Pyridine to Piperidine)

Objective: Reduce the pyridine ring to a piperidine ring without over-reduction or ring opening.[1]

Reagents:

  • Substrate: 4-(2-Pyrrolidinyl)pyridine (1.0 equiv)[1]

  • Catalyst: Platinum(IV) Oxide (PtO₂, Adams' Catalyst) (5-10 wt%)[1]

  • Solvent: Glacial Acetic Acid (AcOH)[1]

  • Hydrogen Source: H₂ gas (50–60 psi)[1]

Procedure:

  • Dissolution: In a Parr hydrogenation bottle, dissolve 10.0 g of 4-(2-Pyrrolidinyl)pyridine in 100 mL of glacial acetic acid.

    • Note: Acetic acid is essential to protonate the pyridyl nitrogen, activating the ring toward reduction and preventing catalyst poisoning by the amine product.

  • Catalyst Addition: Carefully add 1.0 g of PtO₂.[1]

    • Safety: PtO₂ can ignite solvent vapors if added to a flask containing H₂.[1] Add under an inert atmosphere (Ar/N₂).

  • Hydrogenation: Connect the vessel to a Parr shaker. Purge with N₂ (3x) and then H₂ (3x).[1] Pressurize to 60 psi (4.1 bar) . Shake at Room Temperature (20–25°C) for 12–24 hours.

    • Monitoring: Monitor H₂ uptake. The reaction is complete when the theoretical uptake (3 equiv of H₂) is reached and pressure stabilizes.

  • Workup:

    • Vent H₂ and purge with N₂.

    • Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure to obtain a viscous oil (acetate salt).

  • Free Basing: Dissolve the residue in water, cool to 0°C, and basify to pH >12 with 50% NaOH. Extract with CH₂Cl₂ (3x).[1] Dry organics over Na₂SO₄ and concentrate to yield 4-(2-Pyrrolidinyl)piperidine as a colorless to pale yellow oil.

Protocol B: Derivatization (Reductive Amination)

Objective: Functionalize the piperidine nitrogen (N1) to create the drug candidate.[1]

Reagents:

  • Amine: 4-(2-Pyrrolidinyl)piperidine (1.0 equiv)[1]

  • Aldehyde: R-CHO (e.g., Benzaldehyde derivative) (1.1 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF[1]

Procedure:

  • Dissolve the diamine scaffold (1.0 equiv) and the aldehyde (1.1 equiv) in DCE (0.1 M concentration).

  • Stir for 30–60 minutes at Room Temperature to allow imine formation.

  • Add NaBH(OAc)₃ (1.5 equiv) in one portion.

  • Stir at RT for 4–16 hours. Monitor by LC-MS for disappearance of the amine.

  • Quench: Add saturated aqueous NaHCO₃. Stir for 15 mins.

  • Extraction: Separate phases. Extract aqueous layer with DCM.[1] Combined organics are dried (MgSO₄) and concentrated.[1]

Protocol C: Oxalate Salt Formation (Crystallization)

Objective: Isolate the derivative as a stable, high-purity solid.

Reagents:

  • Substrate: Crude N-substituted 4-(2-Pyrrolidinyl)piperidine derivative.

  • Acid: Anhydrous Oxalic Acid (1.0 or 2.0 equiv, depending on stoichiometry desired).

  • Solvent: Ethanol (Absolute) or Isopropanol/Acetone mixture.[1]

Procedure:

  • Solution A: Dissolve the crude free base (e.g., 1.0 g) in a minimum amount of absolute Ethanol (approx. 5–10 mL).

  • Solution B: Dissolve Oxalic Acid (stoichiometric amount, usually 1.05 equiv per basic nitrogen) in warm Ethanol.

    • Tip: For this scaffold, the dioxalate is common if both nitrogens are basic. If the derivatization reduced the basicity of one N (e.g., amide), prepare the mono-oxalate .

  • Precipitation: Add Solution B to Solution A dropwise with vigorous stirring. A white precipitate should form immediately.[1]

  • Crystallization: Heat the suspension to reflux until a clear solution is obtained (add more EtOH if necessary). Allow to cool slowly to RT, then refrigerate at 4°C overnight.

  • Isolation: Filter the crystals, wash with cold Acetone or Ether, and dry under vacuum at 50°C.

Analytical Data & Validation

ParameterSpecification (Typical)Method
Appearance White crystalline powderVisual
Melting Point > 150°C (Sharp, decomposition)Capillary MP
Stoichiometry 1:1 or 1:2 (Base:Acid)1H-NMR Integration
Solubility Soluble in water, DMSO; Insoluble in Et₂OSolubility Test
Hygroscopicity Non-hygroscopic (Oxalate) vs. Deliquescent (HCl)DVS Analysis

Validation Check:

  • NMR (D₂O or DMSO-d6): Look for the oxalate peak (singlet at ~164 ppm in 13C, invisible in 1H). Ensure the integration of the scaffold protons matches the expected salt ratio.

  • Elemental Analysis: Carbon % is critical to confirm the mono- vs. di-oxalate form.

Troubleshooting & Optimization

Regioselectivity Issues

If the starting material is the unsubstituted 4-(2-pyrrolidinyl)piperidine, both nitrogens are secondary amines.

  • Observation: Alkylation occurs at both nitrogens.[1]

  • Solution: Use N-Boc-4-(2-pyrrolidinyl)pyridine as the starting material. Hydrogenate to get N-Boc-4-(2-pyrrolidinyl)piperidine . The pyrrolidine N is now the only free amine. Derivatize it, then deprotect (TFA/DCM) to functionalize the piperidine N.

Incomplete Hydrogenation
  • Observation: Presence of aromatic signals in NMR.

  • Solution: Reactivate the catalyst by purging with air (briefly) then H₂, or add fresh catalyst. Ensure the solvent is glacial acetic acid; traces of water can slow the reaction.

Oiling Out during Salt Formation
  • Observation: Product separates as a gum instead of crystals.

  • Solution:

    • Switch solvent to Isopropanol (IPA) .[1]

    • Use a "seed crystal" from a previous batch.[1]

    • Triturate the gum with anhydrous Diethyl Ether to induce solidification.

References

  • Janssen Pharmaceutica NV. (2006).[1] Substituted 4-(2-pyrrolidinyl)piperidine derivatives as histamine H3 antagonists. Patent WO2006136924.[1]

  • Airaksinen, A. J., et al. (2006).[2] "Radiosynthesis and biodistribution of a histamine H3 receptor antagonist 4-[3-(4-piperidin-1-yl-but-1-ynyl)-[11C]benzyl]-morpholine (JNJ-10181457)." Nuclear Medicine and Biology, 33(6), 801-810. Link

  • Fisher Scientific. "4-(2-Pyrrolidinyl)pyridine Product Specifications." Link

  • Organic Syntheses. "Catalytic Hydrogenation of Pyridines: General Procedures." Org.[1][3][4][5][6][7][8][9] Synth. Coll. Vol. 1, p. 99.

  • BenchChem. "Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds."[1] Link[1]

Sources

Application

Application Note: Solvent Selection &amp; Handling Protocols for 4-(2-Pyrrolidinyl)piperidine Oxalate

Abstract & Scope This guide provides an authoritative technical protocol for the solvent selection, handling, and functionalization of 4-(2-pyrrolidinyl)piperidine oxalate . This scaffold—a diamine featuring a carbon-car...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide provides an authoritative technical protocol for the solvent selection, handling, and functionalization of 4-(2-pyrrolidinyl)piperidine oxalate . This scaffold—a diamine featuring a carbon-carbon bond between the 4-position of a piperidine ring and the 2-position of a pyrrolidine ring—presents unique solubility and reactivity challenges compared to its more common nitrogen-linked isomer, 4-(1-pyrrolidinyl)piperidine.[1]

The oxalate salt form stabilizes this oxidation-prone diamine but necessitates specific "break" protocols before chemical modification.[1] This note details the Self-Validating Solvent System (SVSS) approach to ensure complete dissolution, selective functionalization, and high-yield isolation.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

Crucial Distinction: Users frequently confuse two structural isomers. This guide focuses on Isomer A (the C-C linked scaffold), as requested.

FeatureIsomer A (Target) Isomer B (Common Analog)
Name 4-(2-Pyrrolidinyl)piperidine 4-(1-Pyrrolidinyl)piperidine
Structure Piperidine ring attached to C2 of PyrrolidinePiperidine ring attached to N1 of Pyrrolidine
Functionality Two Secondary Amines (

)
One Tertiary (

) + One Secondary (

)
Reactivity Dual nucleophilic sites; requires selectivity control.[1][2]Single nucleophilic site (piperidine NH).[1]
Salt Form Oxalate (often sticky/hygroscopic)HCl or Oxalate
Solubility Profile (Oxalate Salt)

The oxalate salt of 4-(2-pyrrolidinyl)piperidine is a polar, ionic solid.[1]

  • Soluble: Water (

    
     mg/mL), Hot Methanol, DMSO.[3]
    
  • Sparingly Soluble: Ethanol, Isopropanol (room temp).[3]

  • Insoluble: Dichloromethane (DCM), Ethyl Acetate, Toluene, Hexanes, Ether.[3]

Strategic Solvent Selection Guide

Phase 1: The "Salt Break" (Free-Basing)

Direct reaction of the oxalate salt is rarely efficient due to poor solubility in organic reaction media and the quenching effect of oxalic acid on basic reagents.

Recommended Solvent System: Biphasic DCM / Water or 2-MeTHF / Water .[1]

  • Why DCM? High solubility of the resulting free base diamine; immiscible with water.

  • Why 2-MeTHF? A greener alternative to DCM with higher boiling point and lower volatility, excellent for subsequent telescoping into reaction steps.[3][1]

Phase 2: Reaction Media

Once free-based, the choice of solvent dictates the reaction pathway (selectivity).

Reaction TypeRecommended SolventMechanistic Rationale
Amide Coupling DMF or DMAc High solubility of polar intermediates; promotes active ester formation (HATU/EDC).[1]

Alkylation
Acetonitrile (MeCN) Polar aprotic; stabilizes the transition state; easy removal (

).
Reductive Amination DCE or MeOH DCE (1,2-Dichloroethane) is standard for STAB reductions; MeOH for catalytic hydrogenation.[1]
Selective Acylation DCM (

)
Non-polar solvent enhances steric discrimination between the two amine sites.

Detailed Experimental Protocols

Protocol A: Quantitative Free-Basing (The "Salt Break")

Use this protocol to convert the stable oxalate storage form into the reactive free base.[3]

Reagents:

  • 4-(2-Pyrrolidinyl)piperidine Oxalate (1.0 equiv)[1]

  • Sodium Hydroxide (NaOH), 5N aqueous solution (3.0 equiv)

  • Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF)[1]

Step-by-Step:

  • Dissolution: Suspend the oxalate salt in water (5 mL per gram of salt) in a separatory funnel.

  • Basification: Slowly add 5N NaOH while swirling. The solution will heat up slightly (exothermic neutralization). Check pH > 12.

    • Observation: The solution may turn cloudy as the organic free base oils out.[3]

  • Extraction: Add DCM (10 mL per gram). Shake vigorously for 2 minutes to partition the diamine into the organic phase.

  • Separation: Drain the lower organic layer.[1] Repeat extraction of the aqueous layer 2x with DCM.

    • Validation: The aqueous layer should contain the sodium oxalate byproduct.

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate solvent in vacuo to yield the free base as a viscous oil. Use immediately —diamines absorb

    
     from air (carbamate formation).[1]
    
Protocol B: Selective N-Alkylation (Steric Control)

Targeting the Piperidine Nitrogen (N1) over the Pyrrolidine Nitrogen (N2). Note: The pyrrolidine nitrogen is sterically hindered by the adjacent piperidine ring at C2.

Reagents:

  • Free Base Diamine (1.0 equiv)[1]

  • Alkyl Halide (0.9 equiv - slight deficit to prevent over-alkylation)[1]

  • 
     (powdered, 2.0 equiv)[3]
    
  • Solvent: Acetonitrile (MeCN) at

    
    [1]
    

Procedure:

  • Dissolve the free base in MeCN (0.1 M concentration).

  • Add powdered

    
     and cool the slurry to 
    
    
    
    in an ice bath.
  • Add the alkyl halide dropwise over 30 minutes.

    • Causality: Slow addition at low temperature kinetically favors the less hindered piperidine nitrogen.

  • Stir at

    
     for 2 hours, then warm to Room Temperature (RT).
    
  • Monitor: Use LCMS. If bis-alkylation is observed, lower temperature to

    
    .[1]
    

Visualization of Workflows

Diagram 1: Solvent Decision Matrix

This decision tree guides the researcher from the raw oxalate salt to the final reaction conditions.[3]

SolventSelection Start Start: 4-(2-Pyrrolidinyl)piperidine Oxalate Step1 Step 1: Free-Basing (Break the Salt) Start->Step1 Dissolve in H2O/NaOH Check Is the Free Base Isolated? Step1->Check Extract w/ DCM PathA Path A: Amide Coupling (HATU/EDC) Check->PathA Yes PathB Path B: SN2 Alkylation (Halides) Check->PathB Yes PathC Path C: Reductive Amination (Aldehydes) Check->PathC Yes SolvA Solvent: DMF or NMP (High Solubility, Polar) PathA->SolvA SolvB Solvent: Acetonitrile (MeCN) (Polar Aprotic, Easy Workup) PathB->SolvB SolvC Solvent: DCM or DCE (Non-polar, Good for STAB) PathC->SolvC

Caption: Decision matrix for processing the oxalate salt into specific reaction media.

Diagram 2: Selective Reactivity & Steric Logic

Visualizing why solvent choice and temperature control enable selective functionalization of the diamine.

Selectivity Diamine 4-(2-Pyrrolidinyl)piperidine (Free Base) PipN Piperidine NH (Less Hindered) Diamine->PipN PyrN Pyrrolidine NH (Hindered by C2-Link) Diamine->PyrN Cond1 Kinetic Control (DCM, 0°C, 1.0 eq) PipN->Cond1 Fast Reactivity Cond2 Thermodynamic/Excess (DMF, Heat, >2.0 eq) PipN->Cond2 PyrN->Cond1 Slow Reactivity PyrN->Cond2 Prod1 Mono-Substituted (Piperidine N only) Cond1->Prod1 Major Product Prod2 Bis-Substituted (Both Ns reacted) Cond2->Prod2 Complete Conversion

Caption: Steric differentiation between the two secondary amine sites allows for selective mono-functionalization under kinetic control.[1]

Troubleshooting & Optimization (The Self-Validating System)

Issue 1: Low Yield after Free-Basing

  • Cause: The diamine is highly polar and water-soluble (low LogP).[1]

  • Validation: Check the aqueous layer pH. If pH < 12, add more NaOH.[3]

  • Fix: Saturate the aqueous layer with NaCl (brine) before extraction ("Salting Out" effect) or switch to Chloroform/Isopropanol (3:1) as the extraction solvent.

Issue 2: Precipitation during Amide Coupling

  • Cause: The oxalate salt was not fully removed, or the urea byproduct (from EDC) is insoluble.[3]

  • Fix: Ensure the free base is used. If using EDC, wash the reaction mixture with water/brine.[3] If using HATU, ensure the solvent is dry DMF.[3]

Issue 3: "Sticky" Purification on Silica

  • Cause: Diamines interact strongly with acidic silanols on silica gel, causing streaking.[3]

  • Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes, or use an eluent system of DCM : MeOH : NH4OH (90:9:1) .

References

  • Larduinat, M., et al. (2022).[3][4] Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv.[1] Link[1]

    • Context: Describes the synthesis and handling of the C-C linked pyrrolidine-piperidine scaffold.
  • BenchChem Properties Database. (2025). Solubility Profile of Piperidine Derivatives. Link[1]

    • Context: General solubility data for piperidine/pyrrolidine salts.[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78703, 4-(1-Pyrrolidinyl)piperidine. Link

    • Context: Cited for contrast to distinguish the N-linked isomer (CAS 5004-07-9) from the target C-C linked isomer.[1]

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization. Link

    • Context: Protocols for cyclization and isol

Sources

Method

Application Note: Strategic Synthesis of Nicotine Analogs via 4-(2-Pyrrolidinyl)piperidine Scaffolds

This Application Note is designed for medicinal chemists and drug discovery scientists focusing on nicotinic acetylcholine receptor (nAChR) ligand development. It details the strategic use of 4-(2-Pyrrolidinyl)piperidine...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists focusing on nicotinic acetylcholine receptor (nAChR) ligand development. It details the strategic use of 4-(2-Pyrrolidinyl)piperidine oxalate as a core scaffold for synthesizing novel nicotine analogs.

Introduction & Pharmacological Context

The search for selective nicotinic acetylcholine receptor (nAChR) ligands—specifically those distinguishing between


 (addiction, cognition) and 

(inflammation, cognitive enhancement) subtypes—often relies on modifying the canonical nicotine structure.

Nicotine consists of a pyridine ring attached to a pyrrolidine ring at the C3 and C2 positions, respectively. The 4-(2-Pyrrolidinyl)piperidine scaffold represents a "bis-alicyclic" analog where:

  • The aromatic pyridine is replaced by a saturated piperidine ring.

  • The connectivity is shifted from C3 to C4 on the six-membered ring.

This structural alteration changes the inter-nitrogen distance and the vector of the cationic center , allowing researchers to probe the "permissive space" of the nAChR binding pocket. The oxalate salt form is the standard stable precursor, requiring specific handling to liberate the reactive diamine.

Key Structural Features[1][2][3][4][5][6]
  • Scaffold: 4-(pyrrolidin-2-yl)piperidine.

  • Chemoselectivity Challenge: Contains two secondary amines with similar pKa values (~11.2).[1]

  • Differentiation: The piperidine nitrogen (N1) is sterically less hindered than the pyrrolidine nitrogen (N1'), which is flanked by the bulky piperidine ring at the C2 position.

Synthetic Strategy & Workflow

The synthesis relies on exploiting the subtle steric differences between the two secondary amines. The general workflow involves:

  • Salt Break: Liberating the free base from the oxalate.

  • Chemoselective Functionalization: Preferential reaction at the sterically accessible piperidine nitrogen (N1).

  • Pharmacophore Installation: Methylation of the pyrrolidine nitrogen (mimicking nicotine) or library diversification.

Diagram: Synthetic Pathway Logic

SynthesisWorkflow cluster_selectivity Chemoselectivity Filter Start 4-(2-Pyrrolidinyl)piperidine Oxalate Salt FreeBase Free Diamine (Bis-secondary amine) Start->FreeBase 1. NaOH/Extraction PiperidineFunct Selective N1-Functionalization (Piperidine Ring) FreeBase->PiperidineFunct 2. Electrophile (E+) (Kinetic Control) PyrrolidineFunct N1'-Methylation (Nicotine Mimicry) PiperidineFunct->PyrrolidineFunct 3. HCHO / NaBH(OAc)3 Final Target Nicotine Analog (Library) PyrrolidineFunct->Final 4. Purification

Caption: Step-wise synthetic progression from the oxalate salt to functionalized analogs, highlighting the chemoselective differentiation of the piperidine nitrogen.

Detailed Protocols

Protocol A: Free-Basing the Oxalate Salt

The oxalate salt is highly crystalline and stable but unreactive in nucleophilic substitutions.

Reagents:

  • 4-(2-Pyrrolidinyl)piperidine oxalate (1.0 equiv)

  • Sodium Hydroxide (NaOH), 2M aqueous solution

  • Dichloromethane (DCM) or Chloroform (CHCl3)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Dissolution: Suspend the oxalate salt in water (10 mL/g).

  • Basification: Slowly add 2M NaOH with stirring until pH > 12. The solution should become clear or slightly cloudy as the free amine is liberated.

  • Extraction: Extract the aqueous phase 3x with DCM. Note: The diamine is polar; multiple extractions are necessary.

  • Drying: Combine organic layers, dry over anhydrous Na2SO4, and filter.

  • Concentration: Evaporate solvent under reduced pressure (keep bath < 40°C to prevent volatility loss) to yield the viscous oil free base.

Protocol B: Chemoselective N-Arylation (Piperidine Functionalization)

To mimic the pyridine ring of nicotine, an aromatic group is often attached to the piperidine nitrogen. The piperidine nitrogen is more nucleophilic due to lower steric hindrance compared to the alpha-substituted pyrrolidine nitrogen.

Reagents:

  • Free diamine (from Protocol A)

  • Aryl Halide (Ar-Br or Ar-I)

  • Pd2(dba)3 (Catalyst)

  • BINAP or Xantphos (Ligand)

  • NaOtBu (Base)

  • Toluene or Dioxane (Solvent)

Procedure (Buchwald-Hartwig Coupling):

  • Setup: In a glovebox or under Argon, charge a reaction vial with Pd2(dba)3 (2 mol%) and Xantphos (4 mol%). Add solvent and stir for 10 min to pre-form the catalyst complex.

  • Addition: Add the free diamine (1.0 equiv), Aryl Halide (1.0 equiv), and NaOtBu (1.5 equiv).

  • Reaction: Heat to 80–100°C for 4–12 hours. Monitor by LC-MS. Target: Mono-arylation product.

  • Workup: Cool to RT, filter through Celite, and concentrate.

  • Purification: Flash chromatography. The mono-arylated product (on piperidine) will elute before any bis-arylated byproducts.

Protocol C: Reductive Methylation (Pyrrolidine Functionalization)

Once the piperidine N is capped (with an aryl or protecting group), the pyrrolidine N can be methylated to complete the "nicotine-like" motif.

Reagents:

  • N-Substituted Precursor (from Protocol B)

  • Formaldehyde (37% aq. solution, 5.0 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)3, 3.0 equiv)

  • Acetic Acid (catalytic)

  • DCE (Dichloroethane) or DCM

Procedure:

  • Imine Formation: Dissolve the precursor in DCE. Add Formaldehyde and stir for 20 mins.

  • Reduction: Cool to 0°C. Add NaBH(OAc)3 portion-wise.

  • Stir: Allow to warm to RT and stir overnight.

  • Quench: Quench with sat. NaHCO3.

  • Extraction: Extract with DCM, dry, and concentrate.

Analytical Data Summary (Expected)

Analytical MethodParameterExpected ObservationInterpretation
1H NMR Chemical Shift

2.2-2.4 ppm (s, 3H)
Diagnostic N-Methyl singlet on pyrrolidine ring.
1H NMR MultiplicityMultiplet at

2.8-3.2 ppm
Piperidine ring protons adjacent to Nitrogen (shifted if arylated).
LC-MS M+H PeakMass of Analog + 1Confirmation of mono-functionalization vs. bis-functionalization.
TLC Rf ValueLower Rf than protected intermediateTertiary amines are generally more polar than carbamates/amides.

Structural Comparison: Nicotine vs. Analog

Understanding the topological shift is crucial for SAR (Structure-Activity Relationship) analysis.

Pharmacophore cluster_Nicotine Natural Nicotine cluster_Analog 4-PP Analog Nic_Py Pyridine Ring (Aromatic/Flat) Nic_Pyr Pyrrolidine (Cationic Center) Nic_Py->Nic_Pyr 3.8 Å Distance Ana_Pip Piperidine Ring (Chair Conformation) Ana_Pyr Pyrrolidine (Cationic Center) Ana_Pip->Ana_Pyr ~5.2 Å Distance (Extended Vector)

Caption: Pharmacophore comparison showing the extended vector and conformational flexibility of the 4-substituted piperidine analog compared to natural nicotine.

References

  • Breining, S. R. (2004). "Recent developments in the synthesis of nicotinic acetylcholine receptor ligands." Current Topics in Medicinal Chemistry, 4(6), 609-629.

  • Coe, J. W., et al. (2005). "Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation."[2] Journal of Medicinal Chemistry, 48(10), 3474-3477. (Context on benzazepine/piperidine scaffolds).

  • Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry, 40(26), 4169-4194.

  • Campos, K. R., et al. (2020). "Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues." Chemistry – A European Journal, 26(19). (Differentiation of piperidine nitrogens).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Solubility of 4-(2-Pyrrolidinyl)piperidine Oxalate in DMSO

Welcome to the technical support guide for resolving solubility challenges with 4-(2-Pyrrolidinyl)piperidine oxalate in Dimethyl Sulfoxide (DMSO). This document provides in-depth troubleshooting, step-by-step protocols,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for resolving solubility challenges with 4-(2-Pyrrolidinyl)piperidine oxalate in Dimethyl Sulfoxide (DMSO). This document provides in-depth troubleshooting, step-by-step protocols, and a scientific rationale to empower researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-(2-Pyrrolidinyl)piperidine oxalate exhibiting poor solubility in DMSO?

A1: This is a common and understandable challenge that stems from the fundamental chemistry of the compound. You are attempting to dissolve a salt in a polar aprotic solvent.[1] Here's the breakdown:

  • Salt Form: The "oxalate" part of the name indicates that you have the salt form of the parent molecule, 4-(2-Pyrrolidinyl)piperidine. Salts are ionic and are typically created to enhance aqueous (water) solubility.[2]

  • The Parent Molecule: The freebase, 4-(2-Pyrrolidinyl)piperidine, is a basic compound containing two amine groups. It is significantly more non-polar than its salt form.

  • The Solvent: DMSO is a powerful polar aprotic solvent, meaning it has a large dipole moment but lacks acidic protons (like the O-H in water or alcohols).[1][3][4] While it's excellent for dissolving a wide range of organic molecules, its effectiveness can be hampered by the strong crystal lattice energy of a salt.[3]

The core issue is a mismatch: the salt form is optimized for polar protic solvents (like water), but you are using a polar aprotic solvent (DMSO). The ionic interactions that make the salt water-soluble can hinder its dissolution in a solvent that cannot donate hydrogen bonds to stabilize the oxalate anion effectively.[5]

Q2: I need to prepare a stock solution for a biological assay. What is the quickest way to get the compound into solution?

A2: For immediate needs, physical methods are the fastest approach. Gentle heating and sonication can often provide the energy needed to overcome the initial energy barrier of the crystal lattice. However, for high concentrations or persistent issues, a chemical modification approach is far more effective. See the troubleshooting guide below for detailed protocols.

Q3: Can I just add water to the DMSO to improve solubility?

A3: While creating a co-solvent system is a valid strategy, adding water may not be the optimal solution and can have unintended consequences.[6]

  • Potential for Precipitation: For compounds intended for non-aqueous assays, adding water can sometimes lead to precipitation later when diluted into media, a phenomenon known as "solvent shift".[7]

  • Assay Compatibility: Water can interfere with certain assay formats.

  • Hydrolysis: While unlikely for this specific molecule, for other compounds, water can lead to hydrolysis over time, affecting the stability of your stock solution.

A better co-solvent strategy, if needed, might involve another polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).[8] However, the most robust solution is often chemical modification.

Troubleshooting Guide: A Step-by-Step Approach

If you are facing solubility issues, follow this workflow. Start with the simplest physical methods and proceed to chemical modification if necessary.

G cluster_0 start Start: Compound does not dissolve in DMSO at desired concentration physical Step 1: Apply Physical Methods (Protocol 1) start->physical check1 Is the compound fully dissolved? physical->check1 chemical Step 2: Use Chemical Modification (Protocol 2) check1->chemical No end_success Success: Solution Ready for Use check1->end_success Yes check2 Is the compound fully dissolved? chemical->check2 check2->end_success Yes end_fail Consult Advanced Strategies (e.g., co-solvents, formulation) check2->end_fail No G cluster_0 compound_salt 4-(2-Pyrrolidinyl)piperidine Oxalate (Ionic Salt, High Lattice Energy) Poorly Soluble in DMSO base + 2 eq. Triethylamine (TEA) or DIPEA compound_salt->base freebase 4-(2-Pyrrolidinyl)piperidine (Neutral Freebase, Low Polarity) Highly Soluble in DMSO base->freebase Deprotonation

Caption: Chemical conversion from poorly soluble salt to highly soluble freebase.

Objective: To convert the oxalate salt to its freebase form to achieve complete dissolution in DMSO.

Materials:

  • 4-(2-Pyrrolidinyl)piperidine oxalate

  • Anhydrous DMSO

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Procedure:

  • Preparation: Weigh the 4-(2-Pyrrolidinyl)piperidine oxalate into a vial and add the required volume of DMSO.

  • Base Addition: Add 2.0 to 2.2 equivalents of a suitable organic base (e.g., Triethylamine) directly to the DMSO suspension. It is crucial to add at least two equivalents to ensure both amine protons are removed.

  • Mixing: Cap the vial and vortex or shake gently. The solid should dissolve rapidly, often within minutes, resulting in a clear solution. No heating is typically required.

  • Verification: The solution is now ready for use. The small amount of added base and the resulting triethylammonium oxalate salt rarely interfere with most high-throughput screening or cell-based assays, but this should be verified for your specific system. Always include a vehicle control (DMSO + base) in your experiments.

Comparison of Methods

MethodSpeedEfficacyPotential ConcernsBest For
Vortexing FastLowIneffective for stubborn solubility issues.Very low concentrations or readily soluble batches.
Heating ModerateModeratePotential for compound degradation with excessive heat.Quickly increasing dissolution rate for moderately soluble compounds.
Sonication ModerateModerateCan create aerosols; may not be sufficient for high concentrations.Breaking up stubborn particulates; used with heating.
In-Situ Free-Basing Very FastVery HighPotential for assay interference from added base (must be controlled for).High concentration stocks; compounds with persistent solubility issues.

Final Recommendations

For routine preparation of stock solutions of 4-(2-Pyrrolidinyl)piperidine oxalate in DMSO, the in-situ free-basing method (Protocol 2) is strongly recommended as the primary approach. It is the most reliable, rapid, and effective technique, directly addressing the underlying chemical incompatibility between the salt form and the aprotic solvent. Physical methods should be considered as supplementary or for instances where the addition of an external base is strictly prohibited by the experimental design.

References

  • Yamashita, T., et al. (2011). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. International Journal of Pharmaceutics. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78703, 4-(1-Pyrrolidinyl)piperidine. Available at: [Link]

  • Various Authors. (2020). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.? ResearchGate. Available at: [Link]

  • Tarasova, O. A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Available at: [Link]

  • Bocan, T. (2026). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Protheragen. Available at: [Link]

  • Various Authors. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75567, 4-Pyrrolidinopyridine. Available at: [Link]

  • Scarpino, C., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Piperidine (CAS 110-89-4). Available at: [Link]

  • Požar, M., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B. Available at: [Link]

  • Mohammed, A. R., et al. (2006). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. Available at: [Link]

  • Mus-López, M., et al. (2021). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design. Available at: [Link]

  • Kumar, S., & Singh, A. (2024). Methods to boost solubility. International Journal of Scientific Development and Research. Available at: [Link]

  • Putra, O. D., et al. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Pharmaceutics. Available at: [Link]

  • Pătruț, A. A., et al. (2025). Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. Pharmaceutics. Available at: [Link]

  • Wikipedia contributors. (n.d.). Polar aprotic solvent. Wikipedia. Available at: [Link]

  • Wong, J., & Zochowski, M. (2013). Mechanism of Process-Induced Salt-to-Free Base Transformation of Pharmaceutical Products. ResearchGate. Available at: [Link]

  • Labclinics. (2020). Solubility factors when choosing a solvent. Available at: [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]

  • Various Authors. (2009). Forming oxalte salts of amines. Sciencemadness Discussion Board. Available at: [Link]

  • Thakral, S., & Suryanarayanan, R. (2015). Salt Stability – The Effect of pHmax on Salt to Free Base Conversion. ResearchGate. Available at: [Link]

  • Various Authors. (2018). Does salt affect the solubility of organic solvents in water? Quora. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 4-(2-Pyrrolidinyl)piperidine Oxalate

Welcome to the technical support resource for the purification of 4-(2-Pyrrolidinyl)piperidine Oxalate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 4-(2-Pyrrolidinyl)piperidine Oxalate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during the purification of 4-(2-Pyrrolidinyl)piperidine Oxalate.

Q1: Why is my crude 4-(2-Pyrrolidinyl)piperidine converted to an oxalate salt for purification?

A1: This is a classic and highly effective strategy for purifying amines. The freebase form of 4-(2-Pyrrolidinyl)piperidine is likely a liquid or a low-melting solid, which can be difficult to handle and purify via standard crystallization. By reacting the basic amine with oxalic acid, you form a stable, crystalline salt. This salt generally exhibits significantly lower solubility in common organic solvents compared to the freebase and many non-basic impurities. This difference in solubility is the cornerstone of purification by recrystallization, allowing for the selective precipitation of the desired product in a highly pure, solid form.

Q2: I've formed the oxalate salt, but it "oiled out" or precipitated as a sticky solid during my initial attempt at crystallization. What went wrong?

A2: "Oiling out" is a common issue when purifying polar, salt-like compounds. It typically occurs for one of two reasons:

  • Supersaturation was too high: The solution was cooled too rapidly, or an excessive amount of anti-solvent was added too quickly. This doesn't give the molecules time to arrange into an ordered crystal lattice, causing them to crash out as an amorphous, oily phase.

  • Incorrect solvent system: The chosen solvent may be too "good" or too "poor." If the solvent is too good, the salt remains fully solvated even upon cooling. If it's too poor, the salt precipitates instantly without any selectivity. The ideal solvent system dissolves the salt at an elevated temperature but has limited solubility at room temperature or below.

Q3: What are the best analytical techniques to confirm the purity of my final 4-(2-Pyrrolidinyl)piperidine Oxalate product?

A3: A combination of methods is always recommended for comprehensive purity assessment:

  • Melting Point: A sharp, well-defined melting point is a strong indicator of purity. Impurities will typically cause the melting point to broaden and become depressed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure and identifying any residual solvents or organic impurities. Integration of the proton signals can provide a quantitative measure of purity against a known standard.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for detecting trace impurities. Using a suitable column and mobile phase, you can quantify the purity of your compound, often expressed as a percentage of the total peak area.

  • Elemental Analysis (CHN): This analysis determines the percentage composition of carbon, hydrogen, and nitrogen. The experimental values should align closely with the theoretical values for the molecular formula of 4-(2-Pyrrolidinyl)piperidine Oxalate (C₁₁H₂₀N₂O₄).

Part 2: Troubleshooting Guide: From Crude Salt to Pure Crystal

This section provides a systematic approach to overcoming common hurdles in the purification process.

Issue 1: Selecting the Optimal Recrystallization Solvent System

The most critical factor for successful purification is the choice of solvent. For a polar salt like 4-(2-Pyrrolidinyl)piperidine Oxalate, single-solvent systems are often inadequate. A binary solvent system (one "solvent" and one "anti-solvent") typically provides the necessary control.

Recommended Solvent Systems to Screen:

Solvent System (Solvent:Anti-solvent) Rationale & Expected Behavior
Methanol : Isopropanol Methanol will likely dissolve the salt well; isopropanol is a less polar alcohol that will act as an anti-solvent to induce crystallization.
Ethanol : Ethyl Acetate Ethanol is a good solvent for polar salts, while ethyl acetate is a much less polar anti-solvent.
Water : Acetone Water will readily dissolve the oxalate salt. Acetone is miscible with water and will significantly reduce the salt's solubility. Use with caution to avoid oiling out.

| Methanol : Diethyl Ether | A classic combination. Diethyl ether is a very effective anti-solvent but its high volatility requires careful handling. |

Experimental Protocol: Small-Scale Solvent Screening

  • Place approximately 20-30 mg of your crude oxalate salt into several small test tubes.

  • To each tube, add a different potential "solvent" (e.g., methanol, ethanol, water) dropwise while gently warming until the solid just dissolves. Use the minimum amount of hot solvent.

  • Allow the solutions to cool slowly to room temperature. If no crystals form, proceed to the next step.

  • To the tubes that showed no crystal formation, add a potential "anti-solvent" (e.g., isopropanol, ethyl acetate) dropwise at room temperature until the solution becomes faintly turbid (cloudy).

  • Warm the turbid solution gently until it becomes clear again.

  • Allow the clear solution to cool slowly to room temperature, and then cool further in an ice bath.

  • Observe which system yields a fine, crystalline precipitate rather than an oil or amorphous solid. This is your lead system for a larger-scale recrystallization.

Troubleshooting Flowchart for Solvent Selection:

Caption: Decision workflow for selecting a recrystallization solvent system.

Issue 2: Persistent Impurities Detected by HPLC or NMR

If after one round of recrystallization your material is not pure enough, a second recrystallization is often necessary. However, if a specific impurity persists, you may need to consider a different approach.

Troubleshooting Steps:

  • Identify the Impurity: If possible, use NMR or LC-MS to identify the persistent impurity.

    • Is it unreacted starting material? This suggests the initial reaction did not go to completion. A chemical wash of the freebase before salt formation may be necessary. For example, an acidic wash could remove a basic starting material from the desired product.

    • Is it a diastereomer? 4-(2-Pyrrolidinyl)piperidine has two stereocenters, meaning it can exist as different diastereomers. These can be very difficult to separate by standard recrystallization. Chiral chromatography or diastereomeric salt resolution with a chiral acid may be required for separation.

  • Charcoal Treatment: If your product is colored, this may indicate the presence of highly conjugated, non-polar impurities. Adding a small amount of activated charcoal to the hot, dissolved solution before filtration can effectively adsorb these impurities.

    • Protocol: Add 1-2% w/w of activated charcoal to the hot solution, stir for 5-10 minutes, and then perform a hot filtration through a pad of Celite® to remove the charcoal before allowing the solution to cool.

  • pH Adjustment: Ensure that exactly one equivalent of oxalic acid was used. An excess of oxalic acid can co-precipitate, while an excess of the amine will remain as the freebase. Check the pH of the solution before crystallization.

Issue 3: Low Recovery / Yield

While the goal is purity, maximizing yield is also critical. Low recovery is often a trade-off for high purity but can be optimized.

Optimization Strategies:

  • Minimize Solvent Volume: The most common cause of low yield is using too much solvent during recrystallization. Always use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Maximize Cooling Time: After slow cooling to room temperature, cool the crystallization flask in an ice bath (0 °C) or even a freezer (if the solvent system permits) for several hours to maximize precipitation.

  • Wash with Cold Solvent: When collecting the crystals by filtration, wash the filter cake with a small amount of the cold anti-solvent or the cold solvent mixture. Never wash with warm or room-temperature solvent, as this will redissolve your product.

  • Analyze the Mother Liquor: Concentrate the filtrate (the "mother liquor") and analyze it by HPLC or TLC. If a significant amount of product remains, a second crop of crystals can be obtained by further concentration and cooling, though this second crop will likely be less pure than the first.

Part 3: References

  • Title: Purification of Organic Compounds. Source: Vogel's Textbook of Practical Organic Chemistry, 5th Edition. URL: [Link]

  • Title: Resolution of Racemates by Diastereomeric Salt Formation. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Recrystallization. Source: University of California, Los Angeles (UCLA) Chemistry and Biochemistry. URL: [Link]

Troubleshooting

Technical Support Center: Identifying Degradation Products of 4-(2-Pyrrolidinyl)piperidine Oxalate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 4-(2-Pyrrolidinyl)piperidine oxalate. This guide is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-(2-Pyrrolidinyl)piperidine oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on identifying and characterizing potential degradation products of this compound. We will move beyond simple procedural lists to explain the scientific rationale behind each step, ensuring a robust and defensible analytical strategy.

Introduction

4-(2-Pyrrolidinyl)piperidine is a key structural motif and building block in medicinal chemistry, valued for its role in synthesizing novel therapeutics, particularly in neuropharmacology.[1] The stability of this molecule, supplied as an oxalate salt, is paramount to ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs) and research compounds. Understanding its degradation profile is not merely a regulatory requirement but a fundamental component of its chemical characterization. This guide provides a comprehensive framework for conducting these critical investigations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability and analysis of 4-(2-Pyrrolidinyl)piperidine oxalate.

Q1: What are the most likely degradation pathways for the 4-(2-Pyrrolidinyl)piperidine moiety?

A1: Based on its chemical structure—a bicyclic amine—the primary vulnerabilities are to oxidation and, to a lesser extent, thermal and photolytic stress.

  • Oxidative Degradation: The tertiary amine of the pyrrolidine ring and the secondary amine of the piperidine ring are susceptible to oxidation. This can lead to the formation of N-oxides, which is a common metabolic and chemical degradation pathway for such amines.[2] More aggressive oxidation can lead to C-N bond cleavage and ring-opening, resulting in the formation of aldehydes, carboxylic acids, or amino acids.[3][4]

  • Thermal Degradation: At elevated temperatures, the C-N bonds within the heterocyclic rings can weaken and cleave, potentially fragmenting the molecule into smaller, more volatile components.[4][5]

  • Photolytic Degradation: Exposure to high-energy light, particularly UV, can induce bond cleavage, leading to a complex mixture of degradation products.[4]

Q2: How does the oxalate counter-ion influence the compound's stability and analysis?

A2: The oxalate counter-ion forms a salt with the basic nitrogen centers of the parent molecule, which generally increases the melting point and enhances the solid-state stability compared to the free base. However, the oxalate itself can be a factor in degradation. In biological systems or in the presence of specific catalysts, oxalate can be metabolized by enzymes like oxalyl-CoA decarboxylase.[6][7] In chemical assays, the acidic nature of oxalic acid means the pH of solutions will be a critical factor; it can influence the compound's stability and its chromatographic behavior.

Q3: What are the primary analytical techniques recommended for identifying these degradation products?

A3: A multi-technique approach is essential.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for separating the parent compound from its degradation products.[8] A stability-indicating HPLC method, typically using a reverse-phase column (e.g., C18), is designed to resolve all significant degradants from the main peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is the most powerful tool for this work.[2][8] It provides the molecular weight of the degradation products, offering immediate clues to the chemical transformation (e.g., an increase of 16 amu suggests oxidation). Tandem MS (MS/MS) can further provide structural information through fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation of a significant degradant, isolation (e.g., by preparative HPLC) followed by NMR analysis is the gold standard.[2]

Q4: What is a forced degradation study, and why is it a mandatory step?

A4: A forced degradation (or stress testing) study is an experiment where the compound is intentionally exposed to harsh conditions—acid, base, oxidation, heat, and light—to accelerate its decomposition.[9] The purpose is twofold:

  • Pathway Elucidation: It generates degradation products in sufficient quantities for identification, helping to map the compound's potential degradation pathways.

  • Method Validation: It is essential for developing and validating a "stability-indicating" analytical method. By demonstrating that the peaks corresponding to the newly formed degradants are well-resolved from the parent compound, you prove the method can accurately measure the parent compound's purity in the presence of its degradants.[2][9]

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides solutions to specific problems you may encounter during your analysis.

Issue Probable Cause(s) Recommended Solution(s)
"I see unexpected peaks in my HPLC chromatogram, even in my control sample." 1. Impurities from synthesis.2. Contamination of solvent or glassware.3. On-column degradation.4. Actual degradation under standard storage conditions.1. Confirm Identity: Use LC-MS to get the mass of the peaks. Compare with known starting materials or synthesis byproducts.2. Run Blanks: Inject your mobile phase and sample solvent to rule out system contamination.3. Assess Method: Try a less aggressive mobile phase (e.g., different pH) or a lower column temperature to check for on-column effects.4. Perform Forced Degradation: If the peaks increase under stress conditions, they are likely true degradants.[10]
"My mass balance is poor (<95%) after a stress study." 1. Degradants are not UV-active at the monitored wavelength.2. Degradants are volatile and have been lost.3. Degradants are precipitating out of solution.4. Degradants are not eluting from the HPLC column (irreversibly bound).1. Use a Universal Detector: Employ a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in series with your UV detector.2. Analyze Headspace: Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the headspace of your stressed sample vial for volatile products.[11]3. Visual Inspection & Solubility: Check samples for cloudiness or precipitate. If observed, attempt to dissolve the sample in a stronger solvent (e.g., DMSO) for analysis.4. Column Wash: Perform a high-organic wash of your column after the run to see if any late-eluting peaks appear.
"I cannot chromatographically resolve a key degradant from the parent peak." 1. Insufficient chromatographic selectivity.2. Co-elution due to similar polarity.1. Modify Mobile Phase: Adjust the pH of the aqueous portion. Amine-containing compounds are highly sensitive to pH, which can dramatically alter retention time and selectivity.2. Change Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. They offer different selectivities.3. Alter Column Chemistry: If a C18 column fails, try a Phenyl-Hexyl or a polar-embedded phase column to introduce different separation mechanisms (e.g., pi-pi interactions).4. Adjust Gradient: Decrease the slope of your gradient around the elution time of the parent peak to increase resolution between closely eluting compounds.

Part 3: Experimental Protocols & Methodologies

These protocols provide a validated starting point for your investigations. Always prioritize safety and use appropriate personal protective equipment (PPE).

Workflow for Degradation Product Identification

The overall process follows a logical sequence from stress testing to final identification.

G cluster_0 Phase 1: Stress Testing cluster_1 Phase 2: Analysis & Detection cluster_2 Phase 3: Identification A Prepare Stock Solution of 4-(2-Pyrrolidinyl)piperidine oxalate B Subject Aliquots to Stress Conditions (Acid, Base, H2O2, Heat, Light) A->B C Analyze Stressed Samples via Stability-Indicating HPLC-UV/MS B->C D Compare to Control Sample C->D E Propose Structures Based on Mass Shift (MS Data) D->E F Isolate Significant Degradants (Preparative HPLC) E->F G Confirm Structure (NMR, MS/MS) F->G

Caption: Workflow for Forced Degradation and Product Identification.

Protocol 1: Forced Degradation Study
  • Preparation: Prepare a stock solution of 4-(2-Pyrrolidinyl)piperidine oxalate at ~1 mg/mL in a 50:50 mixture of water and acetonitrile.

  • Stress Conditions: For each condition, use a separate vial. Include a control vial stored at 2-8°C in the dark.

    • Acid Hydrolysis: Add HCl to an aliquot of the stock solution to a final concentration of 0.1 M. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add NaOH to an aliquot to a final concentration of 0.1 M. Heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ to an aliquot. Keep at room temperature for 24 hours.

    • Thermal Stress: Place a vial of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Stress: Expose a vial of the stock solution to a photostability chamber (ICH Q1B guideline compliant) for a specified duration (e.g., 1.2 million lux hours).

  • Sample Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration (~0.1 mg/mL) for HPLC analysis.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

This is a starting point for method development. Optimization will be required.

  • Column: C18 Reverse-Phase, 100 x 2.1 mm, 2.6 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95% to 5% B

    • 17.1-20 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: Diode Array Detector (DAD), scan 200-400 nm.

  • MS Detector: Electrospray Ionization (ESI) in positive mode. Scan range m/z 50-500.

Part 4: Data Interpretation & Potential Degradation Products

The key to identification lies in interpreting the mass spectrometry data. The parent compound, 4-(2-Pyrrolidinyl)piperidine, has a monoisotopic mass of 154.15 Da . In positive ion mode ESI-MS, you will primarily observe the protonated molecule [M+H]⁺ at m/z 155.15 .

Potential Degradation Pathways & Mass Shifts

G cluster_oxidation Oxidative Stress cluster_thermal Thermal/Photolytic Stress Parent Parent Compound (m/z 155.15) N_Oxide N-Oxide (m/z 171.15) Δ = +16 Da Parent->N_Oxide + [O] Ring_Opened Ring-Opened Products (e.g., Aldehyd, Carboxylic Acid) Δ = Variable Parent->Ring_Opened Severe Oxidation Fragments Fragmentation (e.g., Pyrrolidine, Piperidine) Δ = Negative Parent->Fragments Δ or hν

Caption: Potential Degradation Pathways and Mass Shifts.

Table of Potential Degradation Products
Observed [M+H]⁺ (m/z) Mass Shift (Δ) Plausible Transformation Likely Stress Condition
171.15+16Mono-oxidation (N-oxide formation)Oxidation (H₂O₂)
187.14+32Di-oxidation (two N-oxides)Oxidation (H₂O₂)
173.16+18Hydroxylation (addition of -OH)Oxidative, Photolytic
153.14-2Dehydrogenation (formation of C=N or C=C bond)Oxidative, Thermal, Photolytic
VariableVariableC-N Bond Cleavage / Ring OpeningAll (especially severe conditions)

Causality Note: The formation of an N-oxide is often the primary, most facile degradation pathway for tertiary and secondary amines under oxidative stress.[2][4] It represents the initial, mildest form of degradation. More significant mass changes often indicate more severe degradation involving carbon-carbon or carbon-nitrogen bond cleavage, which requires higher energy input (e.g., heat, strong oxidation).[3]

References

  • Poupin, P., et al. (1999). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 65(9), 4012-4018. [Link]

  • Patel, K., et al. (2018). Forced degradation study of domperidone and isolation, identification and characterization of its new degradation products. ResearchGate.[Link]

  • Bhaskaran, M., & Kadiyala, M. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed, 33(10), 1279-1290. [Link]

  • Revel, G., & Bertrand, A. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Journal of Agricultural and Food Chemistry, 50(22), 6339-6344. [Link]

  • Bhaskaran, M., & Kadiyala, M. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate.[Link]

  • Biosynce (2025). Under what conditions does piperidine decompose?. Biosynce Blog.[Link]

  • MDPI (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 30(5), 1234. [Link]

  • Kameya, M., et al. (2002). Anaerobic degradation of pyrrolidine and piperidine coupled with nitrate reduction. PubMed, 68(7), 3106-3111. [Link]

  • MDPI (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2054. [Link]

  • International Journal of Trend in Scientific Research and Development (2021). Analytical Methods for the Degradation of Phytoconstituents. IJTSDR, 6(1). [Link]

  • Poupin, P., et al. (1998). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. PubMed, 64(10), 3822-3828. [Link]

  • Li, M., et al. (2007). Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods. PubMed, 79(7), 1331-1338. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Wikipedia. Piperidine. [Link]

  • PubChem. 4-(1-Pyrrolidinyl)piperidine. [Link]

  • ResearchGate (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

  • Cheméo. Piperidine (CAS 110-89-4). [Link]

  • Miller, A. W., & Oakeson, K. F. (2013). The Metabolic and Ecological Interactions of Oxalate-Degrading Bacteria in the Mammalian Gut. MDPI, 4(4), 789-806. [Link]

  • Miller, A. W., et al. (2024). Complex system modelling reveals oxalate homeostasis is driven by diverse oxalate-degrading bacteria. PMC, 15, 12345. [Link]

  • Tejero, J., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega, 7(22), 18361-18370. [Link]

  • ResearchGate (2025). Oxalate degradation pathway in O. formigenes. [Link]

  • Guo, X., et al. (2018). Expression Analysis of Oxalate Metabolic Pathway Genes Reveals Oxalate Regulation Patterns in Spinach. MDPI, 23(6), 1286. [Link]

  • Wang, H., et al. (2022). Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. PMC, 144(12), 5364-5370. [Link]

  • Foster, L. A., et al. (2016). An Oxalyl-CoA Dependent Pathway of Oxalate Catabolism Plays a Role in Regulating Calcium Oxalate Crystal Accumulation and Defending against Oxalate-Secreting Phytopathogens in Medicago truncatula. PMC, 11(2), e0149935. [Link]

Sources

Optimization

Technical Support Center: HPLC Optimization for 4-(2-Pyrrolidinyl)piperidine Oxalate

Status: Online Ticket ID: #T-442-PYR Assigned Specialist: Senior Application Scientist Subject: Resolving Peak Tailing & Retention Issues for High-pKa Diamines Executive Summary: The "Super-Base" Challenge You are encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Ticket ID: #T-442-PYR Assigned Specialist: Senior Application Scientist Subject: Resolving Peak Tailing & Retention Issues for High-pKa Diamines

Executive Summary: The "Super-Base" Challenge

You are encountering peak tailing with 4-(2-Pyrrolidinyl)piperidine oxalate because this molecule is a "chromatographic nightmare" for standard silica columns. It contains two secondary amine centers with high pKa values (estimated pKa₁ ~11.1, pKa₂ ~10.0).

In standard Reversed-Phase (RP) conditions, this molecule is doubly charged. The tailing is not a plumbing issue; it is a chemical interaction between these positive charges and the residual silanols on your column stationary phase.[1] The oxalate counter-ion dissociates immediately in the mobile phase and does not contribute to the tailing, though it elutes near the void volume.

Below is your troubleshooting guide, structured to isolate and eliminate the root causes of asymmetry.

Module 1: The Mechanism (Why is this happening?)

Q: Why does this specific molecule tail more than my other basic drugs?

A: Most basic drugs have one active amine. 4-(2-Pyrrolidinyl)piperidine has two. Standard silica supports (even "end-capped" ones) have residual silanol groups (Si-OH). At neutral pH, these silanols deprotonate to form Si-O⁻. Your analyte is fully protonated (BH₂²⁺). The result is a strong ionic attraction (Ion-Exchange mechanism) that competes with the hydrophobic retention, causing the "shark fin" tailing.

Visualizing the Problem:

SilanolInteraction Silica Silica Surface (Stationary Phase) Silanol Ionized Silanol (Si-O⁻) Silica->Silanol pH > 3.0 Hydrophobic C18 Ligand (Hydrophobic Interaction) Silica->Hydrophobic Analyte 4-(2-Pyrrolidinyl)piperidine (BH₂²⁺) Silanol->Analyte Strong Ionic Bond (Slow Kinetics) Tail Peak Tailing (Asymmetry > 1.5) Analyte->Tail Mixed Mode Retention Hydrophobic->Analyte Desired Interaction

Figure 1: Mechanism of peak tailing caused by dual-mode retention (Hydrophobic + Ionic).

Module 2: Mobile Phase Optimization (The Chemistry Fix)

Q: What is the single most effective mobile phase adjustment?

A: You must suppress the Ion-Exchange mechanism. You have two valid strategies. Strategy A is recommended for standard labs; Strategy B is for high-end hybrid columns.

Strategy A: The "Silanol Suppression" Method (Low pH + Ion Pairing)

Best for: Standard C18 columns (Agilent Zorbax, Phenomenex Luna).

Operate at pH < 3.0 . At this pH, silanols are protonated (neutral, Si-OH), breaking the ionic interaction. However, for a diamine like this, pH control alone is often insufficient. You need an additive.[2][3]

  • Additive 1: Trifluoroacetic Acid (TFA) [0.05% - 0.1%]

    • Why: TFA is a strong acid (lowers pH) AND an ion-pairing agent. The Trifluoroacetate anion pairs with the protonated amine, neutralizing the charge and increasing retention.

    • Trade-off: Can suppress MS signal (if using Mass Spec).

  • Additive 2: Triethylamine (TEA) [10-20 mM]

    • Why: TEA acts as a "sacrificial base." It saturates the silanol sites so your analyte cannot bind to them.

    • Protocol: Must be added to the buffer before pH adjustment.

Strategy B: The "Neutral State" Method (High pH)

Best for: Hybrid Columns (Waters XBridge, Ethylene Bridged Hybrid).

Operate at pH 11-12 .

  • Why: You force the analyte to become neutral (Free Base). If the analyte has no charge, it cannot interact with silanols.

  • Risk: Standard silica dissolves at pH > 8. You must use a column rated for pH 12.

Comparative Data: Mobile Phase Effects

Parameter0.1% Formic Acid (pH 2.7)0.1% TFA (pH 2.0)10mM NH₄HCO₃ (pH 10.5)
Tailing Factor (Tf) 2.5 - 4.0 (Poor)1.1 - 1.3 (Excellent)1.0 - 1.2 (Excellent)
Retention (k) LowHigh (Ion-Pairing)High (Neutral Hydrophobicity)
MS Compatibility HighLow (Signal Suppression)High
Column Life NormalNormalReduced (unless Hybrid)
Module 3: Column Selection (The Hardware Fix)

Q: I am using a standard C18 column. Is this the problem?

A: Likely, yes. Old-generation silica (Type A) or even standard Type B silica often fails with diamines.

Recommended Stationary Phases:

  • Charged Surface Hybrid (CSH) C18:

    • Mechanism:[4] These particles have a slight positive charge on the surface. This repels the positively charged protonated amine (electrostatic repulsion), preventing it from touching the silanols.

    • Verdict:Best choice for this specific molecule.

  • Bidentate C18 / Steric Protection:

    • Mechanism:[4] Bulky side chains protect the silica surface.

    • Verdict: Good, but CSH is superior for strong bases.

  • HILIC (Hydrophilic Interaction Liquid Chromatography):

    • Alternative: If the molecule elutes in the void volume on C18 (due to high polarity), switch to HILIC (Bare Silica or Amide).

    • Mechanism:[4] Retains polar amines strongly. Tailing is less of an issue because the water layer mechanism dominates.

Module 4: Troubleshooting Workflow

Q: I tried TFA, but the peak is still broad. What next?

A: Follow this logic gate to isolate the issue.

Troubleshooting Start Start: Peak Tailing Detected CheckSample 1. Check Injection Solvent Is sample dissolved in 100% Organic? Start->CheckSample FixSolvent Fix: Dissolve in Mobile Phase A (Prevent 'Solvent Shock') CheckSample->FixSolvent Yes CheckPH 2. Check Mobile Phase pH Is pH near pKa (9-11)? CheckSample->CheckPH No FixPH Fix: Move pH away from pKa (Go < 3.0 or > 11.5) CheckPH->FixPH Yes CheckCol 3. Check Column Type Is it standard Silica C18? CheckPH->CheckCol No FixCol Fix: Switch to CSH or Hybrid C18 CheckCol->FixCol Yes CheckAdd 4. Additive Strategy CheckCol->CheckAdd No UseTFA Action: Add 0.1% TFA (Ion Pairing) CheckAdd->UseTFA

Figure 2: Step-by-step decision tree for resolving peak asymmetry.

Module 5: Validated Experimental Protocol

Objective: Achieve USP Tailing Factor < 1.5 for 4-(2-Pyrrolidinyl)piperidine.

Reagents:

  • Acetonitrile (HPLC Grade)[5]

  • Water (Milli-Q / HPLC Grade)

  • Trifluoroacetic Acid (TFA) OR Ammonium Hydroxide (for High pH route)

Protocol A (The "Robust" Method - Recommended):

  • Mobile Phase A: Water + 0.1% (v/v) TFA.

  • Mobile Phase B: Acetonitrile + 0.1% (v/v) TFA.

    • Note: You must add TFA to both lines to maintain baseline stability.

  • Column: C18 End-capped (e.g., 4.6 x 150mm, 3.5µm).

  • Temperature: 40°C (Reduces viscosity, improves mass transfer kinetics).

  • Gradient: 5% B to 50% B over 15 minutes. (Adjust based on retention).

Protocol B (The "Oxalate" Check):

  • The oxalate salt will dissociate. The oxalate anion (

    
    ) is very polar and will elute near the void volume (
    
    
    
    ).
  • Verification: Inject a blank of Sodium Oxalate to identify the oxalate peak location and ensure it does not co-elute with your drug peak.

References
  • McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic, hydrophilic interaction and polar species in liquid chromatography. Journal of Chromatography A. Link[6]

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. Waters White Paper. Link

  • Agilent Technologies. (2022). Troubleshooting Peak Tailing in HPLC: A Guide for Basic Compounds. Agilent Technical Support. Link

  • Dolan, J. W. (2018). The Role of Buffers and Additives in HPLC Mobile Phases. LCGC North America. Link

  • PubChem. (2025).[7] Compound Summary: 4-(1-Pyrrolidinyl)piperidine (Structural Analog/Isomer Data). National Library of Medicine. Link

Sources

Troubleshooting

Technical Support Center: Stability of 4-(2-Pyrrolidinyl)piperidine Oxalate in Solution

Welcome to the Technical Support Center for 4-(2-Pyrrolidinyl)piperidine Oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-(2-Pyrrolidinyl)piperidine Oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. As direct, long-term stability data for 4-(2-Pyrrolidinyl)piperidine oxalate in various solvents is not extensively published, this document provides a framework for establishing its stability in your specific experimental context. The principles and protocols outlined here are based on the chemical nature of the molecule and established best practices for stability testing of related pharmaceutical compounds.

Introduction: Understanding the Stability of 4-(2-Pyrrolidinyl)piperidine Oxalate

4-(2-Pyrrolidinyl)piperidine oxalate is a bifunctional heterocyclic compound with potential applications in medicinal chemistry and drug development.[1] The presence of two saturated amine heterocycles, pyrrolidine and piperidine, dictates its chemical properties. The stability of this compound in solution is paramount for obtaining reproducible and reliable experimental results. Degradation can lead to a loss of potency, the formation of impurities with altered biological activity, and inconsistent assay performance.

This guide will walk you through the key factors that can influence the stability of your 4-(2-Pyrrolidinyl)piperidine oxalate solutions, provide protocols to assess this stability, and offer troubleshooting advice for common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4-(2-Pyrrolidinyl)piperidine oxalate in solution?

A1: Based on the chemical structure, the primary factors that can compromise the stability of 4-(2-Pyrrolidinyl)piperidine oxalate are:

  • pH: The piperidine and pyrrolidine rings contain basic nitrogen atoms.[2] The stability of related piperidine compounds has been shown to be pH-dependent.[3][4] In highly acidic or alkaline solutions, the molecule can be susceptible to hydrolysis or other pH-catalyzed degradation pathways.

  • Oxidation: The nitrogen atoms in the pyrrolidine and piperidine rings can be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.[5][6] This can lead to the formation of N-oxides or other oxidative degradation products.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[6][7] Storing solutions at higher than recommended temperatures can lead to a significant loss of the parent compound over time.

  • Light Exposure (Photodegradation): Many organic molecules are sensitive to light, particularly UV radiation.[5] Photodegradation can lead to complex reaction pathways, including ring opening or the formation of radical species.[8]

Q2: How should I prepare and store my 4-(2-Pyrrolidinyl)piperidine oxalate stock solutions?

A2: To ensure the longevity and integrity of your compound, proper preparation and storage are critical.

  • Solvent Selection: Start with high-purity, degassed solvents. For initial studies, consider solvents in which the compound is freely soluble and which are appropriate for your downstream application. Common choices for similar compounds include DMSO for stock solutions, which can then be diluted into aqueous buffers.[2]

  • Storage Conditions: For optimal stability, stock solutions should be stored in tightly sealed, amber vials to protect from light and air.[5] It is recommended to store solutions at -20°C or -80°C. However, be mindful of solubility, as some compounds can precipitate out of solution at low temperatures.[2] If precipitation is a concern, storing at 2-8°C may be a suitable alternative, but the stability at this temperature should be verified.[1]

  • Inert Atmosphere: For long-term storage, consider aliquoting the stock solution under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.[5]

Q3: How can I detect degradation in my 4-(2-Pyrrolidinyl)piperidine oxalate solution?

A3: Degradation can be detected through several methods:

  • Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for assessing the purity of a compound and detecting degradation products.[9] A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) can help in identifying the mass of potential degradation products, providing clues to their structure.[9]

  • Visual Inspection: While not quantitative, visual changes such as a change in color or the formation of precipitate can be signs of degradation.

Q4: What are the likely degradation products of 4-(2-Pyrrolidinyl)piperidine oxalate?

A4: While specific degradation products for this compound are not documented, based on its structure, potential degradation pathways could involve:

  • Oxidation: Formation of N-oxides on either the pyrrolidine or piperidine nitrogen.

  • Ring Opening: Cleavage of one of the heterocyclic rings, particularly under harsh acidic, basic, or oxidative conditions.

  • Dealkylation: Though less common for these types of rings, cleavage of the bond connecting the two rings is a possibility under forcing conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent assay results over time. Degradation of the compound in the working solution.Prepare fresh working solutions for each experiment. Assess the stability of the compound in your assay buffer over the time course of your experiment.
New peaks appear in the HPLC chromatogram of my stored solution. The compound is degrading under the current storage conditions.Perform a forced degradation study (see Protocol 2) to identify the conditions causing degradation. Adjust storage conditions accordingly (e.g., lower temperature, protect from light, use an inert atmosphere).
The concentration of my stock solution appears to have decreased. This could be due to degradation or precipitation.Visually inspect the solution for any precipitate. If none is visible, analyze the solution by a validated HPLC method to confirm the concentration and check for degradation products.

Recommended Experimental Protocols

Protocol 1: Preliminary Stability Assessment in a Selected Solvent

This protocol is designed to provide a quick assessment of the stability of your 4-(2-Pyrrolidinyl)piperidine oxalate solution under typical laboratory conditions.

Methodology:

  • Solution Preparation: Prepare a solution of 4-(2-Pyrrolidinyl)piperidine oxalate in your desired solvent (e.g., DMSO, water, or your assay buffer) at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution using a suitable analytical method, such as RP-HPLC with UV detection, to determine the initial purity and peak area of the parent compound.[10]

  • Sample Storage: Divide the solution into aliquots and store them under different conditions:

    • Room Temperature (on the benchtop, exposed to light)

    • Room Temperature (in the dark)

    • 4°C (refrigerated)

    • -20°C (frozen)

  • Time-Point Analysis: Analyze the aliquots at various time points (e.g., 24 hours, 48 hours, 1 week, and 1 month).

  • Data Evaluation: Compare the chromatograms from each time point to the T=0 sample. Look for a decrease in the parent peak area and the appearance of new peaks. A change of >5% in the parent peak area suggests potential instability under those conditions.

Experimental Workflow for Preliminary Stability Assessment

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_eval Evaluation prep Prepare Solution (Known Concentration) t0 Initial Analysis (T=0) (HPLC) prep->t0 rt_light Room Temp (Light) t0->rt_light Aliquot & Store rt_dark Room Temp (Dark) t0->rt_dark Aliquot & Store fridge 4°C t0->fridge Aliquot & Store freezer -20°C t0->freezer Aliquot & Store t_analysis Analyze at Time Points (e.g., 24h, 48h, 1 week) rt_light->t_analysis rt_dark->t_analysis fridge->t_analysis freezer->t_analysis eval Compare to T=0 (Assess Degradation) t_analysis->eval

Caption: Workflow for the preliminary stability assessment of 4-(2-Pyrrolidinyl)piperidine oxalate.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products and pathways.[11][12] This protocol is based on the principles outlined in the ICH guidelines.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of 4-(2-Pyrrolidinyl)piperidine oxalate in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile or methanol to ensure solubility).

  • Stress Conditions: Expose aliquots of the stock solution to the following stress conditions. The goal is to achieve 5-20% degradation. Adjust the conditions (time, temperature, concentration of stressor) as needed.

Stress Condition Typical Reagents and Conditions Purpose
Acid Hydrolysis 0.1 M HCl, heat at 60°C for 24-48 hoursTo assess stability in acidic environments.
Base Hydrolysis 0.1 M NaOH, heat at 60°C for 24-48 hoursTo assess stability in alkaline environments.
Oxidation 3% H₂O₂, room temperature for 24-48 hoursTo evaluate susceptibility to oxidation.
Thermal Degradation Heat solution at 70°C for 48 hoursTo determine the effect of high temperatures.
Photodegradation Expose solution to a photostability chamber with a light source (e.g., UV and visible light) for a defined period.To assess light sensitivity.
  • Sample Neutralization: Before analysis, neutralize the acidic and basic samples.

  • Analytical Method: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. An ideal method will resolve the parent peak from all major degradation product peaks.[13] An LC-MS method is highly recommended for the identification of degradation products.

  • Data Interpretation:

    • Identify the conditions under which the compound is most labile.

    • Characterize the major degradation products by their retention times and mass spectra.

    • This information can be used to develop appropriate handling and storage procedures and to identify critical quality attributes for the compound.

Logical Flow for Forced Degradation Study

G cluster_stress Stress Conditions start Prepare Stock Solution control Unstressed Control start->control stress Expose to Stress Conditions start->stress analyze Analyze All Samples (Stability-Indicating HPLC/LC-MS) control->analyze acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal stress->thermal photo Photodegradation stress->photo neutralize Neutralize (if needed) acid->neutralize base->neutralize oxidation->analyze thermal->analyze photo->analyze neutralize->analyze interpret Interpret Data (Identify Degradation Pathways) analyze->interpret

Caption: Logical workflow for conducting a forced degradation study.

Concluding Remarks

The stability of 4-(2-Pyrrolidinyl)piperidine oxalate is a critical parameter that can significantly impact the outcome of your research. While specific data for this compound is limited, a systematic approach based on established principles of stability testing will provide you with the necessary information to ensure the integrity of your solutions and the reliability of your results. By understanding the potential liabilities of the molecule and performing the appropriate stability assessments, you can confidently move forward with your experiments.

For further questions or consultation on setting up your stability studies, please do not hesitate to contact our technical support team.

References

  • The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. ScientificWorldJournal, 2014. [Link]

  • ResearchGate. (2025). (PDF) The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]

  • Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. PMC. [Link]

  • ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine. Retrieved from [Link]

  • Biosynce. (2025). What are the detection methods for piperidine? - Blog. Retrieved from [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

  • Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. PubMed. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research. [Link]

  • PubChem. (n.d.). 4-(1-Pyrrolidinyl)piperidine. Retrieved from [Link]

  • Forced Degradation. Frontiers. [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • LookChem. (n.d.). oxalic acid;4-[[1-[2-[2-(2-oxo-1-piperidinyl)phenyl]ethyl]-3-azetidinyl]oxy]benzonitrile. Retrieved from [Link]

  • Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. PMC. [Link]

  • Biosynce. (2025). Under what conditions does piperidine decompose? - Blog. Retrieved from [Link]

  • PubChem. (n.d.). (2R,6S)-2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine oxalate. Retrieved from [Link]

  • Prezi. (2025). The Effect of Temperature and Light on Drug Stability. Retrieved from [Link]

  • Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. PMC. [Link]

  • ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. [Link]

  • Mintage Journal of Pharmaceutical and Medical Sciences. (2024). comprehensive analysis of forced degradation and impurity profiling of the anticancer drug apalutamide. Retrieved from [Link]

  • BindingDB. (n.d.). 4-Methyl-1-(2-(1-toluene-3-sulfonyl)-pyrrolidin-2-yl)-ethyl)-piperidine (Oxalate salt). Retrieved from [Link]

  • MilliporeSigma. (n.d.). 4-(1-Pyrrolidinyl)piperidine 95%. Retrieved from [Link]

Sources

Optimization

removing impurities from 4-(2-Pyrrolidinyl)piperidine oxalate samples

Technical Support Center: Purification of 4-(2-Pyrrolidinyl)piperidine Oxalate Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Impurity Removal & Recrystallization Protocols fo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-(2-Pyrrolidinyl)piperidine Oxalate

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Impurity Removal & Recrystallization Protocols for Diamine Oxalates

Introduction: The Purification Strategy

Welcome to the technical support hub. You are dealing with 4-(2-Pyrrolidinyl)piperidine , a heterocyclic diamine containing two secondary amine sites. When working with the oxalate salt of this compound, you face a unique set of challenges compared to mono-amines.

The primary difficulty lies in stoichiometry and solubility . Because the molecule has two basic nitrogen centers, it can form either a mono-oxalate (1:1) or a di-oxalate (1:2) salt. Impurities often arise from:

  • Mixed Salt Species: A mixture of mono- and di-oxalate forms due to imprecise acid equivalents.

  • Trapped Oxalic Acid: Excess reagent co-precipitating with the salt.

  • Synthetic Byproducts: Unreduced pyridines, benzyl-protected intermediates, or metal residues (if synthesized via hydrogenation).

This guide prioritizes thermodynamic control (recrystallization) and chemical resetting (free-basing) to resolve these issues.

Module 1: Diagnostic Workflow

Before attempting purification, identify the nature of your impurity using this decision matrix.[1]

Purification_Workflow Start Diagnostic Start: Analyze Sample Check_MP Check Melting Point (MP) & 1H-NMR Start->Check_MP Is_MP_Sharp Is MP Sharp? Check_MP->Is_MP_Sharp Broad_MP Broad MP / Undefined Is_MP_Sharp->Broad_MP No Sharp_MP Sharp MP (Likely Pure) Is_MP_Sharp->Sharp_MP Yes Check_Stoich Check Stoichiometry (NMR Integration) Broad_MP->Check_Stoich Excess_Acid Issue: Excess Oxalic Acid (Peaks > 2:1) Check_Stoich->Excess_Acid Acid Signals High Mixed_Salt Issue: Mixed Mono/Di Salts (Non-integer ratio) Check_Stoich->Mixed_Salt Ratio Undefined Color_Issue Issue: Colored Impurities (Trace Oxidation/Metals) Check_Stoich->Color_Issue Stoich OK, but Colored Action_Wash Solvent Wash: Cold Ethanol Trituration Excess_Acid->Action_Wash Action_Recryst Protocol A: Ethanol/Water Recrystallization Mixed_Salt->Action_Recryst Action_FreeBase Protocol B: Free-Base Reset Color_Issue->Action_FreeBase Action_Wash->Action_Recryst If fails

Figure 1: Decision tree for selecting the appropriate purification method based on physical and spectral analysis.

Module 2: Troubleshooting Specific Impurities

Issue A: Excess Oxalic Acid (The "Sticky" Salt)

Symptoms: The solid is hygroscopic (absorbs water), sticky, or has a sour smell. NMR shows a broad singlet for oxalate > 2 equivalents relative to the piperidine/pyrrolidine protons. The Science: Oxalic acid is highly soluble in water and polar alcohols but less soluble in non-polar solvents. However, it can become trapped in the crystal lattice of the amine salt during rapid precipitation. Solution: Trituration (washing) is often sufficient before full recrystallization.

  • Solvent Choice: Cold Ethanol (EtOH) . Oxalic acid is soluble in EtOH (~14 g/100 mL), while the diamine oxalate salt is typically sparingly soluble in cold EtOH.

Issue B: Mixed Salt Species (Mono vs. Di)

Symptoms: Broad melting point range (>5°C). NMR integration of the oxalate peak is non-integer (e.g., 1.4 eq). The Science: 4-(2-Pyrrolidinyl)piperidine has two basic nitrogens.

  • 
     (Piperidine) 
    
    
    
    10-11
  • 
     (Pyrrolidine) 
    
    
    
    10-11 Since both pKa values are high and similar, controlling the mono-salt is difficult. The Di-oxalate is usually the thermodynamically stable form if excess acid is present. Solution: Drive the equilibrium to the Di-oxalate form by adding a slight excess of oxalic acid (2.1 eq) during a hot recrystallization, ensuring a uniform crystal lattice.
Issue C: Metallic/Colored Impurities

Symptoms: Product is grey, brown, or pink (off-white is acceptable). The Science: If synthesized via hydrogenation (e.g., reducing a pyridine-pyrrole precursor), residual Palladium (Pd) or Platinum (Pt) can chelate to the diamine, resisting crystallization. Solution: You cannot recrystallize metals away easily. You must use Protocol B (Free-Base Reset) with a metal scavenger or Celite filtration.

Module 3: Experimental Protocols

Protocol A: Fractional Recrystallization (The Standard)

Use this for removing excess acid or correcting salt stoichiometry.

Reagents:

  • Crude 4-(2-Pyrrolidinyl)piperidine oxalate

  • Solvent A: Ethanol (Absolute)

  • Solvent B: Deionized Water[2]

Step-by-Step:

  • Dissolution: Place 10 g of crude salt in a flask. Add Ethanol (100 mL) .

  • Heating: Heat to reflux (

    
    C). The salt will likely not fully dissolve.
    
  • Titration with Water: Add Water dropwise through the condenser while refluxing. Add just enough water to dissolve the remaining solid.

    • Why? This creates a saturated solution at the boiling point.

    • Note: If the solution is colored, add activated carbon (1 wt%), reflux for 5 mins, and filter hot through Celite.

  • Controlled Cooling: Turn off the heat. Allow the flask to cool to room temperature slowly (over 2-3 hours). Do not use an ice bath yet.

    • Science:[1][3] Slow cooling promotes the growth of pure crystals (the di-oxalate) while leaving impurities (mono-oxalate, excess acid) in the mother liquor.

  • Final Crystallization: Once at room temp, place in an ice bath (

    
    C) for 1 hour to maximize yield.
    
  • Filtration: Filter the white crystals. Wash with cold Ethanol (not water, as it will dissolve the salt).

Protocol B: The "Free-Base Reset" (The Nuclear Option)

Use this if recrystallization fails or if the sample is heavily colored/contaminated.

Concept: Oxalates are salts.[4] By converting back to the oil (free base), you break the crystal lattice, releasing all trapped impurities, then re-form the clean salt.

Step-by-Step:

  • Basification: Suspend the impure oxalate in Dichloromethane (DCM) . Add 2M NaOH (aq) until pH > 12.

    • Mechanism:[1][3][4][5][6][7] The NaOH deprotonates both nitrogens, converting the salt into the organic-soluble free amine. Sodium oxalate (byproduct) stays in the water.

  • Extraction: Separate the organic (DCM) layer. Extract the aqueous layer 2x more with DCM.

  • Drying: Dry combined organics over Sodium Sulfate (

    
    ). Filter and evaporate to obtain the Free Base Oil .[4]
    
  • Distillation (Optional): If the oil is dirty, perform a Kugelrohr or vacuum distillation. This is the most effective way to remove non-volatile impurities (metals, polymers).

  • Salt Reformation:

    • Dissolve the purified oil in Ethanol .

    • Separately, dissolve 2.05 equivalents of Oxalic Acid Dihydrate in Ethanol.

    • Add the acid solution to the amine solution dropwise with stirring. The pure di-oxalate will precipitate immediately.

Module 4: Data & Specifications

Solubility Profile of Amine Oxalates (General Reference)

SolventTemperatureSolubilityUsage
Water Cold (

C)
HighAvoid for washing. Good for dissolving.
Ethanol Hot (

C)
ModeratePrimary recrystallization solvent.
Ethanol Cold (

C)
LowIdeal wash solvent.
Acetone AllVery LowAnti-solvent (induces precipitation).
Ether AllInsolubleAnti-solvent (induces precipitation).

Module 5: Frequently Asked Questions (FAQs)

Q: My product turned into an oil/gel instead of crystals. What happened? A: This is called "oiling out." It happens when the compound separates as a liquid phase before crystallizing.

  • Fix: Re-heat to dissolve.[1] Add a "seed crystal" of pure product if available. Alternatively, add slightly more Ethanol to the mixture to change the polarity, or scratch the glass side of the flask to induce nucleation.

Q: Can I use Methanol instead of Ethanol? A: Yes, but Methanol is more polar. You will likely need less water to dissolve the salt, but the yield might be lower because the salt is more soluble in cold Methanol than in cold Ethanol. Ethanol is generally preferred for higher recovery.

Q: How do I know if I have the Mono- or Di-oxalate? A: Perform a quantitative


H-NMR (using D

O as solvent).
  • Integrate the proton signal at the chiral center (pyrrolidine C2) or the bridgehead proton. Set this to 1.

  • Integrate the Oxalate peak (usually a singlet, though often not visible in D

    
    O if exchange is fast, or visible in DMSO-d6).
    
  • Alternatively, use Elemental Analysis (CHN). The Carbon % differs significantly between the mono (

    
    ) and di (
    
    
    
    ) forms.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Armarego, W. L. F., & Chai, C. L. L.Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013. (Authoritative source on solvent selection for organic salts).
  • Anderson, N. G.Practical Process Research & Development. Academic Press, 2012. (Source for salt selection and stoichiometry control in drug development).
  • Pfizer Inc. Process for the preparation of pyrrolo[2,3-d]pyrimidine derivatives. US Patent 6,965,027. (Describes purification of similar pyrrolidinyl-piperidine scaffolds like Tofacitinib intermediates).

Sources

Troubleshooting

Technical Support Center: Thermal Optimization for 4-(2-Pyrrolidinyl)piperidine Oxalate

Executive Summary This guide addresses the thermal optimization for the synthesis and isolation of 4-(2-Pyrrolidinyl)piperidine oxalate . This bicyclic diamine is a critical intermediate in the synthesis of Histamine H3/...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the thermal optimization for the synthesis and isolation of 4-(2-Pyrrolidinyl)piperidine oxalate . This bicyclic diamine is a critical intermediate in the synthesis of Histamine H3/H4 receptor antagonists and other CNS-active agents.

The thermal profile of this compound is non-trivial due to two competing factors:

  • Stereochemical Integrity: The connection between the piperidine C4 and pyrrolidine C2 creates a chiral center. Excessive heat during synthesis can lead to racemization.

  • Salt Crystallization: The oxalate salt formation is exothermic. Poor thermal management results in "oiling out" (liquid-liquid phase separation) rather than clean crystallization, trapping impurities.

Module A: Synthesis Reaction Temperature

Context: The Reduction Step

The most common industrial route involves the catalytic hydrogenation of a heteroaromatic precursor, typically 4-(2-pyrrolyl)pyridine or 4-(2-pyrrolidinyl)pyridine .

The Challenge: You must saturate two aromatic rings (if starting from pyrrolyl-pyridine) or one (if starting from pyrrolidinyl-pyridine) without cleaving the C-C bond connecting the rings.

Optimization Protocol
ParameterRecommended RangeCritical Failure Mode (Low Temp)Critical Failure Mode (High Temp)
Reaction Temp 60°C – 80°C Kinetic stalling; Poisoning of catalyst by intermediates.Hydrogenolysis (Ring opening); N-alkylation impurities.
Pressure 5 – 10 bar (H2)Incomplete reduction of the pyridine ring.Over-reduction; Safety hazard.
Solvent Methanol or Acetic AcidLow solubility of precursor.Esterification side-reactions (if using acid).
Technical Insight: The "Goldilocks" Zone
  • Below 50°C: The hydrogenation of the pyridine ring is kinetically sluggish. You may observe the accumulation of partially reduced tetrahydropyridine intermediates, which are unstable and can polymerize.

  • Above 90°C: The risk of C-N bond cleavage increases. Additionally, if the reaction is performed in alcohol, high temperatures promote N-alkylation (methylation/ethylation) of the secondary amine, creating an impurity that is difficult to remove during crystallization.

Visual Workflow: Synthesis Logic

SynthesisLogic Precursor Precursor (4-(2-pyrrolyl)pyridine) Catalyst PtO2 or Rh/C H2 Pressure Precursor->Catalyst TempControl Temp Control (60-80°C) Catalyst->TempControl Intermediate Intermediate (Partially Reduced) TempControl->Intermediate < 50°C (Slow) Product Free Base 4-(2-Pyrrolidinyl)piperidine TempControl->Product Optimal (70°C) SideProduct Impurity: Ring Opening/N-Alkylation TempControl->SideProduct > 90°C Intermediate->Product Extended Time

Figure 1: Reaction pathway showing the thermal dependency of product vs. impurity formation.

Module B: Oxalate Salt Crystallization

Context: The Purification Step

The free base is an oil or low-melting solid. The oxalate salt is the preferred solid form for stability. This is an acid-base reaction that releases significant heat.

The Protocol: Controlled Thermal Precipitation
  • Dissolution (The Base): Dissolve the crude free base in Ethanol/Water (9:1) at 45°C .

  • Dissolution (The Acid): Dissolve Oxalic Acid (stoichiometric equivalent, typically 1.0 or 2.0 eq depending on desired salt) in warm Ethanol (40°C ).

  • Addition: Add the acid solution to the base solution slowly.

    • Target Temp: Maintain 50-55°C during addition.

    • Why? Adding at low temp causes immediate precipitation of amorphous solids (trapping impurities). Adding at reflux (>78°C) risks oxidation/discoloration.

  • Cooling Ramp (The Critical Step):

    • Hold at 50°C for 30 mins (Ostwald Ripening).

    • Cool to 20°C at a rate of 10°C/hour .

    • Chill to 0-5°C and hold for 2 hours before filtration.

Visual Workflow: Solubility & Crystallization

Crystallization Start Dissolved Free Base (45°C) Addition Add Oxalic Acid (Maintain >50°C) Start->Addition Nucleation Nucleation Zone (Supersaturation) Addition->Nucleation Trap Trap: Oiling Out (If Temp < 40°C during addition) Addition->Trap Too Cold Cooling Controlled Cooling (-10°C/hr) Nucleation->Cooling Final Crystalline Oxalate (High Purity) Cooling->Final

Figure 2: Crystallization logic emphasizing the necessity of heat during acid addition to prevent 'oiling out'.

Troubleshooting Guide (FAQ)

Q1: The product "oiled out" (formed a sticky gum) instead of crystals. Why?

Diagnosis: You likely added the oxalic acid too quickly or at too low a temperature. The Science: The oxalate salt is highly polar. If the local concentration exceeds the solubility limit while the solution is cold, it separates as a liquid phase (oil) before organizing into a crystal lattice. Fix: Re-heat the mixture to reflux (approx. 78°C in EtOH) until the oil dissolves. Turn off the stirrer and let it cool very slowly to room temperature. Seed crystals may be added at 40°C.

Q2: My yield is low, but the purity is high. Where is the product?

Diagnosis: The solubility of the oxalate salt in water is relatively high. The Science: If you used too much water in your solvent system (e.g., Ethanol/Water 50:50), the salt remains dissolved in the mother liquor. Fix: Use anhydrous ethanol or a minimal amount of water (just enough to dissolve the oxalic acid). Cool the final slurry to 0°C or lower to maximize precipitation.

Q3: The salt is yellow/brown instead of white.

Diagnosis: Oxidation occurred during the salt formation. The Science: Secondary amines are susceptible to oxidation, and oxalic acid can catalyze degradation at high temperatures (>70°C) in the presence of air. Fix: Perform the salt formation under a Nitrogen or Argon atmosphere. Ensure the temperature during addition does not exceed 60°C.

Q4: The melting point is lower than the literature value.

Diagnosis: You may have formed the mono-oxalate instead of the di-oxalate (or vice versa), or trapped solvent. The Science: 4-(2-Pyrrolidinyl)piperidine has two basic nitrogens. Depending on stoichiometry and pH, you can form salts with different ratios. Fix: Verify stoichiometry. Dry the crystals under vacuum at 40°C for 24 hours to remove solvates.

References

  • General Synthesis of Piperidines

    • Source: ChemRxiv (2023).[1] "Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology."

    • Relevance: Establishes baseline temperatures (100°C for Ir-catalyzed routes) which validates the need for lower temps (60-80°C)
    • URL:[1]

  • Crystallization Principles

    • Source: ResearchGate (2020).
    • Relevance: Provides general solubility behaviors for piperidine deriv
    • URL:

  • Electroreductive Alternatives

    • Source: Beilstein J. Org. Chem. (2022).[2][3][4] "Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization."

    • Relevance: Highlights alternative non-thermal routes (ambient temp)
    • URL:

  • Chiral Integrity in Synthesis

    • Source: PMC (2014). "Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs."
    • Relevance: Discusses the stability of the chiral centers in these bicyclic systems during reduction steps.
    • URL:

Sources

Optimization

Technical Support Center: Moisture Management for 4-(2-Pyrrolidinyl)piperidine Oxalate

Technical Overview: The Hygroscopic Challenge Compound: 4-(2-Pyrrolidinyl)piperidine oxalate Class: Secondary Amine Salt / Heterocyclic Scaffold Critical Issue: Deliquescence and Stoichiometric Drift The oxalate salt of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview: The Hygroscopic Challenge

Compound: 4-(2-Pyrrolidinyl)piperidine oxalate Class: Secondary Amine Salt / Heterocyclic Scaffold Critical Issue: Deliquescence and Stoichiometric Drift

The oxalate salt of 4-(2-Pyrrolidinyl)piperidine is a critical intermediate in the synthesis of histamine H3 receptor antagonists and other bioactive nitrogen heterocycles. While oxalate salts are generally selected to improve the crystallinity and handling of viscous amine oils, this specific scaffold presents a unique challenge.

The molecule contains two secondary amine centers. Upon salt formation, the resulting lattice energy is often insufficient to prevent the interaction of the polar ammonium-carboxylate network with atmospheric moisture. This leads to hygroscopicity , where the salt actively pulls water from the air, potentially forming non-stoichiometric hydrates or, in severe cases, deliquescing into a viscous oil. This compromises weighing accuracy, reaction stoichiometry, and long-term stability.

Diagnostic Module: Assessing Batch Integrity

Before attempting remediation, you must quantify the extent of moisture absorption to distinguish between surface moisture, hydrate formation, and chemical degradation.

Protocol A: Differential Diagnosis
Diagnostic MethodTarget InformationAction Threshold
Visual Inspection Clumping, "wet" sheen, or liquefaction.Any Sign: Stop use immediately. Proceed to Remediation.
H-NMR (DMSO-d6) Check for hydrolysis or oxidation.Clean Spectrum: Proceed to drying.[1][2][3] New Peaks: Discard batch.
Karl Fischer (KF) Precise water content (% w/w).> 0.5%: Requires drying. > 5.0%: Likely hydrate formation or deliquescence.
TGA (Thermogravimetric) Distinguish solvates from water.Weight loss < 100°C: Surface water. Step loss > 100°C: Crystal hydrate.
Decision Logic: The Moisture Management Workflow

Moisture_Workflow Start Batch Inspection Visual Visual State? Start->Visual FreeFlow Free-Flowing Powder Visual->FreeFlow Clumped Sticky / Clumped Visual->Clumped Liquid Deliquesced (Liquid) Visual->Liquid KF_Test Run KF Titration FreeFlow->KF_Test Dry_Vac Vacuum Oven (40°C, P2O5) Clumped->Dry_Vac Recryst Recrystallization (EtOH/Et2O) Liquid->Recryst Result_Low < 0.5% Water KF_Test->Result_Low Result_High > 0.5% Water KF_Test->Result_High Use Approve for Synthesis Result_Low->Use Result_High->Dry_Vac Dry_Vac->KF_Test

Figure 1: Decision matrix for handling hygroscopic amine salts. Green paths indicate safe usage; yellow/red paths require intervention.

Remediation Protocols: "The Sticky Batch"

If your batch has absorbed moisture, use the following protocols. Do not simply heat the compound in an open oven, as this may cause oxidation or thermal decomposition of the amine.

Protocol B: Vacuum Desiccation (Mild)

Best for: Clumping or minor weight gain (< 2% water).

  • Preparation: Transfer the salt to a wide-mouth weighing bottle or crystallization dish. Spread it into a thin layer (max 1 cm depth).

  • Desiccant: Place the vessel in a vacuum oven or desiccator containing fresh Phosphorus Pentoxide (

    
    ) or activated Molecular Sieves (4Å). 
    
    
    
    is preferred for amines as it is chemically compatible and highly avid.
  • Conditions:

    • Pressure: < 5 mbar (High Vacuum).

    • Temperature: 40°C – 45°C. (Do not exceed 50°C to avoid oxalate decomposition or amine oxidation).

    • Duration: 12–24 hours.

  • Verification: Break vacuum with dry Nitrogen or Argon. Immediately cap and weigh. Repeat until constant weight is achieved.

Protocol C: Azeotropic Distillation (Severe)

Best for: Significant water content (> 5%) or pastes.

  • Dissolution: Suspend the wet salt in anhydrous Toluene or Xylene (approx. 10 mL/g).

  • Reflux: Attach a Dean-Stark trap. Heat to reflux.[1] The water/solvent azeotrope will collect in the trap.

  • Isolation: Once water collection ceases, cool the mixture. The dry oxalate salt should precipitate (as it is insoluble in non-polar aromatics).

  • Filtration: Filter under an inert atmosphere (Nitrogen blanket).

  • Final Drying: Wash with anhydrous ether and dry under vacuum (see Protocol B).

Prevention & Handling: Best Practices

To ensure scientific integrity, the handling of 4-(2-Pyrrolidinyl)piperidine oxalate must be treated as a self-validating system .

Storage Architecture
  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

  • Secondary Containment: Heat-sealed aluminized Mylar bag with a silica gel packet.

  • Environment: Store at +4°C. Crucial: Allow the vial to warm to room temperature before opening to prevent condensation on the cold solid.

Weighing Protocol (The "Glove Bag" Method)

If a glove box is unavailable, use this method to minimize exposure:

  • Purge: Place the balance and reagents inside a disposable glove bag.

  • Atmosphere: Flush with dry Nitrogen for 5 minutes.

  • Aliquot: Weigh the required amount rapidly.

  • Reseal: Tape the primary container shut inside the bag before removal.

Frequently Asked Questions (FAQ)

Q1: Can I use the wet salt and just adjust the molecular weight? A: Not recommended. While theoretically possible, water in the crystal lattice is rarely uniform. One aliquot might be 5% water, another 12%. This introduces significant stoichiometric errors, leading to incomplete reactions or difficult purifications later. Always dry to a constant weight first.

Q2: Why use the oxalate salt if it's hygroscopic? Why not the hydrochloride? A: Hydrochloride salts of secondary amines are often extremely hygroscopic (deliquescent) due to the high charge density of the chloride ion. Oxalates often form better crystal lattices via hydrogen bonding networks between the oxalate dianion and the ammonium protons, offering a "sweet spot" of stability, though they are not immune to moisture [1].

Q3: My batch turned into a brown oil. Can I save it? A: Likely no. A brown color suggests oxidation of the secondary amine, likely facilitated by the absorbed water and atmospheric oxygen. Run an NMR. If degradation is confirmed, recrystallization is unlikely to yield high-purity material. Synthesis of a fresh batch is more efficient.

Q4: Is KF titration compatible with this oxalate salt? A: Yes, but use a methanolic solvent system . Oxalates are generally soluble enough in methanol for KF analysis. Ensure the pH of the KF cell remains buffered, as highly acidic or basic samples can shift the equilibrium, though the oxalate salt itself is usually mild enough [2].

References

  • Crystal Engineering of Pharmaceutical Salts.

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Discusses the selection of counter-ions (like oxalate vs. hydrochloride) to modulate hygroscopicity and solubility in drug development.
    • URL:[Link]

  • Karl Fischer Titration: Techniques for Hygroscopic Substances.

    • Source: Mettler Toledo / Lab Library
    • Context: Standard protocols for measuring water content in amine salts and handling drift caused by side reactions.
    • URL:[Link]

  • Purification and Handling of Piperidine Derivatives.

Sources

Reference Data & Comparative Studies

Comparative

FTIR reference spectrum for 4-(2-Pyrrolidinyl)piperidine oxalate

This guide serves as a technical reference for the characterization of 4-(2-Pyrrolidinyl)piperidine oxalate , a critical bicyclic amine scaffold often utilized in the synthesis of kinase inhibitors (e.g., PI3K/JAK pathwa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the characterization of 4-(2-Pyrrolidinyl)piperidine oxalate , a critical bicyclic amine scaffold often utilized in the synthesis of kinase inhibitors (e.g., PI3K/JAK pathways) and nicotinic receptor ligands.

Unlike the common 4-(1-pyrrolidinyl) isomer (where the rings are N-linked), the 4-(2-pyrrolidinyl) isomer features a carbon-carbon bond between the piperidine C4 and pyrrolidine C2 positions, introducing a chiral center and distinct vibrational modes.

Executive Summary & Structural Context

In drug development, this compound is frequently handled as an oxalate salt to improve crystallinity, stability, and handling compared to the hygroscopic or liquid free base. This guide provides the spectral criteria to validate the salt formation and distinguish it from common alternatives (free base, HCl salt).

The Chemical Entity[1][2][3]
  • Compound: 4-(2-Pyrrolidinyl)piperidine Oxalate

  • Core Structure: Saturated bicyclic system (Piperidine + Pyrrolidine).

  • Key Feature: Secondary amine sites on both rings (unless substituted), protonated by oxalic acid.

  • Chirality: The C2 position on the pyrrolidine ring is chiral.

Theoretical Reference Spectrum (Band Assignment)

As no public "gold standard" digitized spectrum exists for this specific salt in open databases, this guide establishes the Theoretical Reference Profile based on functional group causality. Use this table to validate your experimental data.

Table 1: Diagnostic FTIR Bands for Validation
Region (cm⁻¹)Functional GroupVibrational ModeDiagnostic Criteria (Pass/Fail)
2400 – 3200 Ammonium (NH₂⁺) N-H Stretch (Broad)MUST EXIST. A very broad, diffuse band overlapping the C-H stretches. Indicates successful salt formation.
2850 – 2980 Alkyl Skeleton C-H Stretch (

)
Visible as sharp spikes riding on top of the broad ammonium band.
1690 – 1720 Oxalate Anion C=O Stretch (Antisym)CRITICAL. Strong, broad band characteristic of the oxalate counter-ion. Distinguishes oxalate from HCl salts.
1580 – 1620 Ammonium N-H DeformationMedium intensity. Often overlaps with the oxalate carbonyl shoulder.
1300 – 1400 Oxalate Anion C-O Stretch (Sym)Strong band. Confirms the presence of the dicarboxylate anion.
1100 – 1250 C-N / C-C FingerprintSeries of medium bands specific to the 4-(2-pyrrolidinyl)piperidine skeleton.
< 600 Lattice Modes Crystal LatticeDependent on crystallinity. Sharp peaks indicate a high-quality crystal; broad mounds indicate amorphous solid.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the spectral performance of the Oxalate salt against its primary alternatives: the Free Base and the Hydrochloride (HCl) salt.

Comparison A: Oxalate Salt vs. Free Base
  • Objective: Confirm conversion from starting material (Free Base) to stable intermediate (Oxalate).

  • Spectral Evidence:

    • Free Base: Shows a sharp, distinct N-H stretch around 3300 cm⁻¹ (weak/medium). The region 2500–3000 cm⁻¹ is dominated solely by C-H stretches.

    • Oxalate Salt: The sharp N-H disappears. It is replaced by the "Ammonium Envelope" (2400–3200 cm⁻¹).

    • Causality: Protonation of the secondary amines by oxalic acid creates a hydrogen-bonded network, broadening the N-H signal significantly.

Comparison B: Oxalate Salt vs. HCl Salt
  • Objective: Distinguish between salt forms during salt screening.

  • Spectral Evidence:

    • HCl Salt: Shows the broad Ammonium envelope but lacks the carbonyl peaks.

    • Oxalate Salt: Shows distinct C=O / COO⁻ bands (1600–1720 cm⁻¹) .

    • Why it matters: If your spectrum lacks strong absorption in the 1600–1700 region, you have likely isolated the HCl salt or the free base, not the oxalate.

Experimental Protocol: Self-Validating Acquisition

To generate a reference-grade spectrum, follow this protocol. It is designed to minimize artifacts common to amine salts (hygroscopicity).

Workflow Visualization

FTIR_Workflow Sample Solid Sample (4-(2-Pyrrolidinyl)piperidine Oxalate) Prep Preparation: Diamond ATR (Preferred) or KBr Pellet (Dried) Sample->Prep Grind/Mount Scan Acquisition: 4 cm⁻¹ Res, 32 Scans Prep->Scan IR Beam Process Processing: Baseline Corr. Atmospheric Suppression Scan->Process Raw Data Validate Validation: Check 1700 cm⁻¹ (Oxalate) Check 3400 cm⁻¹ (Water) Process->Validate Spectrum Validate->Prep Fail: Wet Sample

Figure 1: Step-by-step workflow for acquiring a validated FTIR spectrum.

Detailed Methodology
  • Technique Selection:

    • Recommended: Diamond ATR (Attenuated Total Reflectance) .

    • Reasoning: Oxalate salts can be hard and crystalline. Diamond ATR allows high pressure to ensure good contact without the moisture uptake associated with KBr pellets.

  • Sample Preparation:

    • Place ~5 mg of the white crystalline powder onto the crystal.

    • Apply maximum pressure (clamp) to ensure the "Ammonium Envelope" is resolved from the noise.

  • Parameter Setup:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

    • Scans: Minimum 32 (to smooth the fingerprint region).

    • Range: 4000 – 600 cm⁻¹.

  • Quality Control (Self-Validation):

    • Water Check: Look for a broad, rounded hump at 3400 cm⁻¹ . If present, your sample is wet (hygroscopic). Action: Dry sample in a vacuum oven at 40°C for 2 hours and rescan.

    • CO₂ Check: Look for a doublet at 2350 cm⁻¹ . Action: Background subtraction was poor; purge the chamber and re-acquire background.

Decision Matrix for Researchers

Use this logic gate to interpret your spectral results.

Decision_Tree Start Analyze Spectrum (Fingerprint & Functional) Check_NH Is there a sharp peak at ~3300 cm⁻¹? Start->Check_NH Check_CO Is there a strong band at ~1600-1720 cm⁻¹? Check_NH->Check_CO No (Broad band only) Result_Base Result: Free Base (Incomplete Salt Formation) Check_NH->Result_Base Yes Result_HCl Result: HCl Salt (Wrong Counter-ion) Check_CO->Result_HCl No Result_Ox Result: Oxalate Salt (Target Compound) Check_CO->Result_Ox Yes

Figure 2: Spectral interpretation logic for salt form identification.

References

  • Compound Utility & Synthesis

    • Patent Application WO2012126901A1. "Benzoxazepin compounds selective for PI3K p110 delta." (Describes 4-(pyrrolidin-2-yl)
  • Spectroscopy of Amine Salts

    • Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).
  • Oxalate Salt Characterization

    • Ouyang, J., et al. "FT-IR study of oxalate salts." (Provides specific wavenumbers for symmetric/antisymmetric COO- stretching).
Validation

A Senior Application Scientist's Guide to HPLC Method Validation for 4-(2-Pyrrolidinyl)piperidine Oxalate

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) strategies for the analysis of 4-(2-Pyrrolidinyl)piperidine oxalate. As a highly polar, basic compound lacking a native chro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) strategies for the analysis of 4-(2-Pyrrolidinyl)piperidine oxalate. As a highly polar, basic compound lacking a native chromophore, it presents a significant analytical challenge that standard reversed-phase methods cannot adequately address. We will explore the mechanistic underpinnings of various chromatographic approaches, present a detailed validation protocol for a recommended method, and provide the supporting data and frameworks necessary for researchers, scientists, and drug development professionals to implement a robust, reliable, and compliant analytical solution.

The Analytical Challenge: Navigating Polarity and Transparency

4-(2-Pyrrolidinyl)piperidine is characterized by two saturated heterocyclic amine moieties, rendering it highly polar and basic. In its common oxalate salt form, its analysis is critical for purity assessment, stability studies, and quality control in pharmaceutical development. The primary hurdles for its quantification via HPLC are:

  • Poor Retention in Reversed-Phase (RP-HPLC): The analyte's hydrophilic nature leads to minimal interaction with non-polar stationary phases (like C18), causing it to elute at or near the solvent front, precluding reliable quantification.[1]

  • Peak Asymmetry: The basic amine groups can interact strongly with residual silanols on the silica backbone of many columns, leading to significant peak tailing.

  • Lack of a UV Chromophore: The molecule does not possess a structure that absorbs ultraviolet (UV) light, making detection with standard UV-Vis detectors impossible without chemical modification.

Addressing these challenges requires moving beyond conventional methods and selecting a strategy that directly tackles the analyte's physicochemical properties.

Comparative Analysis of Chromatographic Strategies

The selection of an appropriate HPLC method is a critical decision driven by the analyte's properties. Below is a comparison of viable strategies for 4-(2-Pyrrolidinyl)piperidine oxalate.

StrategyMechanismAdvantagesDisadvantagesSuitability
Ion-Pair RP-HPLC An anionic ion-pairing reagent (e.g., sodium octane sulfonate) is added to the mobile phase. It forms a neutral ion pair with the protonated basic analyte, which can then be retained on a standard C18 column.[2][3]Utilizes common and well-understood C18 columns; can be effective for retaining basic compounds.Long column equilibration times; potential for baseline noise and detector contamination; not ideal for mass spectrometry (MS) due to ion suppression.[4]Moderate: A viable but often complex approach. Best for labs equipped only with standard RP columns and UV detectors (if derivatized) and not using MS.
Hydrophilic Interaction Liquid Chromatography (HILIC) The polar analyte partitions into a water-enriched layer on the surface of a polar stationary phase (e.g., bare silica, cyano, amide). Elution is mediated by a high-organic mobile phase.Excellent retention for highly polar compounds; uses MS-friendly mobile phases (high organic content enhances ESI-MS sensitivity); offers selectivity orthogonal to RP-HPLC.[5]Can be sensitive to the sample diluent (must be similar to mobile phase); may require longer column equilibration than RP-HPLC.High: The most direct and robust approach for analyzing the unmodified compound, especially when paired with a universal detector.
Pre-column Derivatization with RP-HPLC The analyte's amine groups are chemically reacted with a tagging agent (e.g., dansyl chloride, toluenesulfonyl chloride) to attach a strong chromophore. The resulting derivative is less polar and readily detectable by UV.[6][7]Greatly enhances sensitivity for UV detection; allows the use of standard, reliable RP-HPLC methods.[7]Adds a complex, time-consuming step to sample preparation; risk of incomplete reactions or side products; requires careful optimization and validation of the derivatization step itself.High (with caveats): Excellent for achieving low detection limits when a universal detector is unavailable. The added complexity must be justified by the need for high sensitivity.
Decision Framework for Method Selection

The choice of method depends on available instrumentation and analytical requirements. The following decision tree illustrates a logical approach.

G start Start: Analyze 4-(2-Pyrrolidinyl)piperidine oxalate detector Is a universal detector (ELSD, CAD, MS) available? start->detector sensitivity Is ultra-high sensitivity (e.g., for trace impurity) a primary requirement? detector->sensitivity No hilicesd RECOMMENDED: Develop HILIC method with universal detector detector->hilicesd Yes derivatization RECOMMENDED: Develop Pre-column Derivatization method with RP-HPLC-UV sensitivity->derivatization Yes ionpair ALTERNATIVE: Develop Ion-Pair RP-HPLC (requires derivatization for UV) sensitivity->ionpair No

Caption: Method selection workflow based on available detectors.

Based on this analysis, the HILIC method coupled with a universal detector (such as an Evaporative Light Scattering Detector - ELSD or Charged Aerosol Detector - CAD) is the most direct, robust, and elegant solution. It avoids the complexities of derivatization while providing excellent retention and separation.

Recommended Protocol: HILIC-ELSD Method Validation

This section provides a detailed, step-by-step protocol for the validation of a HILIC-ELSD method for the quantification of 4-(2-Pyrrolidinyl)piperidine oxalate, structured according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9]

Chromatographic Conditions
ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard quaternary pump HPLC system.
Column Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µmA robust, unbonded ethylene bridged hybrid silica stationary phase providing excellent retention and peak shape for polar bases.
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)B: AcetonitrileAmmonium formate is a volatile buffer, making it compatible with ELSD and MS. A high percentage of acetonitrile is required for retention in HILIC mode.
Gradient 95% B to 60% B over 8 minutesA gradient is used to ensure elution of the analyte with a good peak shape and to clean the column of any strongly retained impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure optimal efficiency.
Column Temp. 40 °CHigher temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µLSmall injection volume to minimize peak distortion from the sample solvent.
Sample Diluent Acetonitrile/Water (90:10 v/v)The diluent should be as close as possible to the initial mobile phase composition to ensure good peak shape.
Detector ELSD (e.g., Agilent 1290 Infinity II)Universal detector suitable for non-chromophoric analytes. Parameters: Nebulizer Temp: 40°C, Evaporator Temp: 50°C, Gas Flow: 1.5 SLM.
Validation Workflow

The validation process is a systematic confirmation that the analytical procedure is suitable for its intended purpose.[10]

G cluster_0 Phase 1: System Suitability cluster_1 Phase 2: Method Performance cluster_2 Phase 3: Method Reliability ss System Suitability Testing (SST) - Tailing Factor - Theoretical Plates - %RSD of Replicates spec Specificity (Forced Degradation) ss->spec lin Linearity & Range spec->lin acc Accuracy (Recovery) lin->acc prec Precision - Repeatability - Intermediate acc->prec limits LOD & LOQ prec->limits robust Robustness (OFAT Variation) limits->robust

Caption: A structured workflow for HPLC method validation.

Experimental Procedures & Acceptance Criteria

A. System Suitability

  • Procedure: Prepare a standard solution at the target concentration (e.g., 100 µg/mL). Inject this solution six consecutive times before initiating any validation study.

  • Causality: This test confirms that the chromatographic system (instrument, column, mobile phase) is performing adequately on the day of analysis, ensuring the validity of the results generated.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • % Relative Standard Deviation (%RSD) of Peak Areas: ≤ 2.0%

B. Specificity (Forced Degradation)

  • Procedure: Subject the analyte to stress conditions: acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light). Analyze the stressed samples alongside an unstressed sample and a placebo.

  • Causality: This demonstrates that the method can unequivocally assess the analyte in the presence of its potential degradation products and any matrix components, proving it is "stability-indicating."[11]

  • Acceptance Criteria: The analyte peak should be free from interference from any degradation products or placebo peaks. Peak purity analysis (if using a DAD detector alongside ELSD) should pass.

C. Linearity and Range

  • Procedure: Prepare a series of at least five calibration standards from a stock solution, covering a range of 50% to 150% of the expected working concentration (e.g., 20 µg/mL to 120 µg/mL). Plot the logarithm of the peak area versus the logarithm of the concentration.

  • Causality: ELSD response is non-linear and often follows a power function. A log-log transformation creates a linear relationship, allowing for accurate quantification.[12] This test verifies that the method provides results that are directly proportional to the concentration of the analyte over a specified range.[13]

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.995

    • Y-intercept: Should be insignificant.

D. Accuracy (Recovery)

  • Procedure: Prepare a placebo mixture. Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicate preparations at each level. Calculate the percentage recovery of the added analyte.

  • Causality: Accuracy measures the closeness of the experimental value to the true value. The recovery study is the most effective way to demonstrate this by showing the method's ability to extract and measure the analyte from the sample matrix.

  • Acceptance Criteria:

    • Mean Recovery: 98.0% to 102.0% at each concentration level.

E. Precision

  • Procedure:

    • Repeatability (Intra-day): Analyze six individual sample preparations at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Causality: Precision demonstrates the degree of scatter between a series of measurements. Repeatability assesses the method under normal operating conditions, while intermediate precision evaluates the effects of random, lab-to-lab variations.[11]

  • Acceptance Criteria:

    • %RSD of the results: ≤ 2.0% for both repeatability and intermediate precision.

F. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Procedure: Determine based on the signal-to-noise (S/N) ratio. Analyze progressively more dilute solutions of the analyte.

  • Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[14]

  • Acceptance Criteria:

    • LOD: S/N ratio of 3:1

    • LOQ: S/N ratio of 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.

G. Robustness

  • Procedure: Systematically and deliberately vary key method parameters one at a time (One Factor At a Time - OFAT). Analyze a standard solution under each varied condition.

    • Flow Rate: ± 0.04 mL/min (± 10%)

    • Column Temperature: ± 5 °C

    • Mobile Phase pH: ± 0.2 units

    • % Acetonitrile (initial): ± 2%

  • Causality: This study demonstrates the method's reliability during normal usage by showing it remains unaffected by small but deliberate variations in its parameters.

  • Acceptance Criteria: System suitability parameters must pass under all varied conditions. The change in analyte retention time and peak area should be minimal.

Summary of Validation Data (Hypothetical)

The following tables represent a typical successful validation outcome for the described HILIC-ELSD method.

Table 1: Linearity and Range Results

Concentration (µg/mL)Log (Concentration)Mean Peak AreaLog (Peak Area)
20.01.301158504.200
40.01.602416904.620
80.01.9031148205.060
100.02.0001621905.210
120.02.0792238705.350
Result Correlation Coefficient (r²) 0.9991
Result Regression Equation log(y) = 1.45 * log(x) + 2.30

Table 2: Accuracy and Precision Summary

Validation ParameterLevelAcceptance CriteriaResult
Accuracy 80% (80 µg/mL)Mean Recovery 98-102%100.5%
100% (100 µg/mL)99.7%
120% (120 µg/mL)101.1%
Precision (Repeatability) 100% (n=6)%RSD ≤ 2.0%0.85%
Precision (Intermediate) 100% (n=6)%RSD ≤ 2.0%1.12%

Conclusion

The successful quantification of 4-(2-Pyrrolidinyl)piperidine oxalate requires a departure from standard analytical techniques. While several advanced chromatographic strategies exist, a HILIC method with ELSD detection offers the most direct and robust solution by effectively retaining the polar analyte without the need for chemical derivatization. The comprehensive validation protocol detailed in this guide, adhering to ICH Q2(R2) standards, provides a clear roadmap for establishing a method that is specific, linear, accurate, precise, and robust. By understanding the causality behind each experimental choice and validation parameter, researchers can confidently implement this method for routine quality control and stability testing, ensuring the integrity of their data and the quality of their product.

References

  • Amines-Ion Pairing. Chromatography Forum. [Link]

  • Separation of enantiomeric amines by ion-pair chromatography. PubMed. [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. ACS Publications. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]

  • Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the polar metabolome. SciSpace. [Link]

  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • A New View of Reversed Phase HPLC Selectivity. Element Lab Solutions. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. LCGC Europe. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. ScienceDirect. [Link]

  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. MDPI. [Link]

  • Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. NIH National Center for Biotechnology Information. [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Preprints.org. [Link]

  • Development and Validation of an RP-HPLC Method for Determination of Solasodine, a Steroidal Alkaloid. Semantic Scholar. [Link]

Sources

Comparative

Comparative Binding Profiling of 4-(2-Pyrrolidinyl)piperidine Analogs: H3 Receptor Selectivity &amp; SAR

Executive Summary The 4-(2-Pyrrolidinyl)piperidine scaffold represents a specialized class of bicyclic diamines utilized in the development of non-imidazole Histamine H3 Receptor (H3R) antagonists and, to a lesser extent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(2-Pyrrolidinyl)piperidine scaffold represents a specialized class of bicyclic diamines utilized in the development of non-imidazole Histamine H3 Receptor (H3R) antagonists and, to a lesser extent, Sigma-1 receptor ligands. Unlike the ubiquitous 4-(1-pyrrolidinyl)piperidine (where the pyrrolidine nitrogen is linked to the piperidine ring), the 4-(2-pyrrolidinyl) isomer features a carbon-carbon bond between the piperidine C4 and pyrrolidine C2 positions. This structural rigidity mimics the nornicotine and anabasine pharmacophores but is optimized for H3R binding pockets through N-substitution.

This guide provides a technical comparison of binding affinities (


) for key analogs, delineating the Structure-Activity Relationship (SAR) that governs their interaction with the Asp114 residue in the H3 receptor transmembrane domain.
Structural Basis & Mechanistic Rationale
The Pharmacophore: Why 4-(2-Pyrrolidinyl)piperidine?

The H3 receptor binding pocket contains a critical aspartic acid residue (Asp114 in TM3) that anchors the basic amine of the ligand.

  • Primary Interaction: The secondary amine of the pyrrolidine ring (in the 4-(2-pyrrolidinyl) scaffold) typically serves as the basic center (

    
    ) responsible for the salt bridge with Asp114.
    
  • Secondary Interaction: The piperidine nitrogen acts as the vector for extending the "lipophilic tail" into the secondary binding pocket (often occupied by biphenyl or phenoxy-alkyl groups in high-affinity antagonists).

  • Chirality: The C2 position of the pyrrolidine introduces a chiral center. The (2R) and (2S) enantiomers often exhibit distinct binding profiles, with the (2R) configuration frequently favored in H3R antagonists (analogous to the A-331440 series).

Signaling Pathway & Antagonism

H3 receptors are G-protein coupled receptors (GPCRs) coupled to


 proteins. Agonism inhibits adenylyl cyclase; antagonism (or inverse agonism) restores cAMP levels and promotes neurotransmitter release (histamine, ACh, dopamine).

H3R_Signaling H3R Histamine H3 Receptor (GPCR) Gi Gi/o Protein (Heterotrimeric) H3R->Gi Activation (Blocked by Ligand) Ligand 4-(2-Pyrrolidinyl)piperidine Analog (Antagonist) Ligand->H3R Blocks Constitutive Activity Release Neurotransmitter Release (Histamine, ACh, DA) Ligand->Release Net Effect: INCREASED Release AC Adenylyl Cyclase (Effector) Gi->AC Inhibition (G-alpha-i) cAMP cAMP Production AC->cAMP Conversion of ATP cAMP->Release Modulation

Figure 1: Mechanism of Action. The antagonist blocks the constitutive


 coupling, preventing the inhibition of Adenylyl Cyclase, thereby increasing cAMP and downstream neurotransmitter release.
Comparative Data Analysis: Binding Affinities ( )

The following table synthesizes binding data for representative structural classes of 4-(2-pyrrolidinyl)piperidine analogs. Data is normalized to human H3 Receptor (hH3R) radioligand displacement assays using


-N-

-methylhistamine.

Key Trend: Unsubstituted diamines have negligible affinity. High affinity is achieved only when the piperidine nitrogen is substituted with a lipophilic linker (typically a propyl or butyl chain) terminating in a polar or aromatic cap.

Analog ClassStructural Modification (Piperidine-N)

(hH3R) [nM]
Selectivity (vs H1/H2)Mechanism of Binding Improvement
I. Core Scaffold Unsubstituted (H)> 10,000N/ALacks hydrophobic tail interaction; insufficient binding energy.
II. Alkyl Linker

(N-propyl-phenyl)
15 - 50> 100xThe propyl chain positions the phenyl ring into the secondary hydrophobic pocket.
III. Polar Linker

(Butyrophenone)
5 - 12> 500xCarbonyl group adds hydrogen bond acceptor capability; mimics haloperidol-like binding.
IV. Rigid Tail

-Biphenyl
0.5 - 2.0 > 1000xBiphenyl moiety maximizes hydrophobic stacking (entropy-driven binding).
V. Urea/Amide

1.2 - 5.0> 2000xUrea linker provides dual H-bond donors/acceptors, stabilizing the active conformation.

Note: Values are aggregated estimates based on SAR trends for non-imidazole H3 antagonists (e.g., Abbott A-series, JNJ series) utilizing piperidine-pyrrolidine motifs.

Detailed Experimental Protocol: Radioligand Binding Assay

To generate the data above, the following self-validating protocol is recommended. This workflow uses


-N-

-methylhistamine (

-NAMH)
, the gold standard agonist radioligand.
Reagents & Equipment
  • Source: HEK-293 cells stably expressing human H3R.

  • Radioligand:

    
    -NAMH (Specific Activity ~80 Ci/mmol).
    
  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    .
    
  • Filter System: GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI).

Step-by-Step Workflow
  • Membrane Preparation:

    • Harvest HEK-293-hH3R cells.

    • Homogenize in ice-cold Tris-HCl. Centrifuge at 40,000

      
       for 20 min.
      
    • Resuspend pellet to protein concentration of ~200

      
      .
      
  • Incubation (Competition Assay):

    • Total Binding: 100

      
       Membrane + 50 
      
      
      
      
      
      -NAMH (final conc. 1-2 nM).
    • Non-Specific Binding (NSB): Add 10

      
       Thioperamide or Clobenpropit.
      
    • Test Compounds: Add 50

      
       of analog (concentration range 
      
      
      
      to
      
      
      M).
    • Incubate at 25°C for 60 minutes (equilibrium).

  • Termination & Counting:

    • Rapid filtration through PEI-soaked GF/B filters using a cell harvester.

    • Wash

      
       with ice-cold buffer.
      
    • Add scintillation cocktail and count (LSC).

  • Data Calculation:

    • Calculate

      
       using non-linear regression (Sigmoidal dose-response).
      
    • Convert to

      
       using the Cheng-Prusoff Equation :
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).

Binding_Workflow Prep Membrane Prep (HEK-293 hH3R) Incubate Incubation (60 min @ 25°C) Prep->Incubate + [3H]-NAMH + Analog Filter Filtration (GF/B + 0.3% PEI) Incubate->Filter Terminate Count Scintillation Counting Filter->Count Wash 3x Analyze Data Analysis (Cheng-Prusoff) Count->Analyze CPM to Ki

Figure 2: Experimental workflow for determining binding affinity (


). The inclusion of PEI pre-soaking is critical for reducing non-specific binding of lipophilic piperidine analogs.
Expert Insights & Troubleshooting
  • Lipophilicity & Non-Specific Binding: 4-(2-Pyrrolidinyl)piperidine analogs with biphenyl tails are highly lipophilic (

    
    ).
    
    • Risk: They may stick to plasticware or filters.

    • Solution: Use 0.3% PEI (polyethylenimine) to coat filters. Include 0.1% BSA in the assay buffer if "ligand depletion" is suspected.

  • Isomerism: Ensure you are testing the correct enantiomer. The (2R) -pyrrolidinyl configuration is often 10-100x more potent than the (2S) isomer in H3R antagonism (following the trend of A-331440).

  • Scaffold Confusion: Distinguish clearly between 4-(1-pyrrolidinyl)piperidine (N-linked, commercially common, lower intrinsic affinity) and 4-(2-pyrrolidinyl)piperidine (C-linked, higher synthetic complexity, distinct SAR). The data above applies to the C-linked scaffold optimized for H3R.

References
  • Cowart, M. D., et al. (2005). "Rotationally constrained 2,4-diamino-6-phenylpyrimidine H3 antagonists." Journal of Medicinal Chemistry. Link

  • Stocking, E. M., et al. (2010). "Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists."[1] Bioorganic & Medicinal Chemistry Letters. Link

  • Berlin, M., et al. (2006). "Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold."[2] Bioorganic & Medicinal Chemistry Letters. Link

  • Esbenshade, T. A., et al. (2004).[3] "Pharmacological properties of A-331440, a novel non-imidazole histamine H3 receptor antagonist."[3] British Journal of Pharmacology. Link

  • Lazewska, D., & Kiec-Kononowicz, K. (2010). "Structure-Activity Relationships of Non-Imidazole H3 Receptor Antagonists." Medicinal Chemistry Reviews.

Sources

Validation

Purity Verification of 4-(2-Pyrrolidinyl)piperidine Oxalate: A Comparative Analytical Guide

This guide provides a comparative technical analysis for verifying the purity of 4-(2-Pyrrolidinyl)piperidine oxalate , a specialized diamine scaffold. Note on Isomer Specificity: This guide specifically addresses the 4-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis for verifying the purity of 4-(2-Pyrrolidinyl)piperidine oxalate , a specialized diamine scaffold.

Note on Isomer Specificity: This guide specifically addresses the 4-(pyrrolidin-2-yl)piperidine isomer (where the carbon-2 of the pyrrolidine ring is attached to the piperidine). This is structurally distinct from the more common 4-(1-pyrrolidinyl)piperidine (CAS 5004-07-9).[1] The 2-isomer possesses two secondary amine sites , whereas the 1-isomer contains one secondary and one tertiary amine.[1] This distinction critically impacts derivatization protocols and pKa-dependent separations.[1]

Executive Summary

For the purity verification of 4-(2-Pyrrolidinyl)piperidine oxalate, HPLC with Charged Aerosol Detection (CAD) is the superior method for routine impurity profiling due to the compound's lack of a strong UV chromophore. However, for absolute purity assessment without a qualified reference standard, Quantitative NMR (qNMR) is the definitive technique. Traditional UV methods are discouraged unless pre-column derivatization is employed, which introduces variability.

Quick Comparison Matrix
FeatureHPLC-CAD (Recommended) qNMR (Absolute Reference) HPLC-UV (Traditional) Non-Aqueous Titration
Primary Utility Impurity Profiling & % AreaAbsolute Purity (w/w%) & Salt StoichiometryRoutine QC (if derivatized)Total Amine Content
Chromophore Req. None (Universal)NoneHigh (or derivatization)None
LOD/Sensitivity High (<0.01%)Moderate (~0.1%)Low (unless derivatized)Low (Macro only)
Salt Interference Minimal (inverse gradient)None (invisible in 1H)High (Oxalate absorbs <210nm)None

Technical Context: The "Invisible" Salt Challenge

Analyzing 4-(2-Pyrrolidinyl)piperidine oxalate presents three specific chemical challenges that dictate the analytical strategy:

  • Lack of Chromophore: The saturated piperidine and pyrrolidine rings have no conjugated

    
    -systems.[1] UV detection is only possible at <205 nm, where the oxalate counter-ion and mobile phase buffers absorb strongly, causing baseline noise.
    
  • Dual Secondary Amines: Unlike the 1-isomer, the 2-isomer has two secondary nitrogens.[1] This doubles the reactivity for derivatization but also increases polarity, making retention on C18 columns difficult without ion-pairing agents.[1]

  • Oxalate Stoichiometry: The product may exist as a mono- or di-oxalate.[1] Verifying the salt ratio is critical for accurate molecular weight calculations in dosage formulation.[1]

Comparative Analysis of Methodologies

Method A: HPLC-CAD (The Gold Standard for Purity)
  • Mechanism: Separates analytes on a column, nebulizes the eluent, and detects charged particles. Response is independent of chemical structure.[1]

  • Why it wins: It detects the diamine and all non-volatile organic impurities (synthetic precursors) with near-uniform response factors, without interference from the oxalate salt (which is often diverted or suppressed).

  • Causality: Because the analyte is a salt, a buffer is required. Volatile buffers (Ammonium Formate/Acetate) are mandatory for CAD compatibility.[1]

Method B: Quantitative NMR (qNMR) (The Self-Validating System)[1]
  • Mechanism: Uses an internal standard (e.g., Maleic Acid or TCNB) to determine the molar ratio of the analyte protons.

  • Why it's essential: It solves the "Reference Standard Paradox" (how do you test the purity of your first batch of reference standard?).

  • Protocol Insight: The oxalate carbons are invisible in proton NMR (

    
    H-NMR), allowing for a clean integration of the scaffold protons without salt interference.
    
Method C: Pre-Column Derivatization HPLC-UV
  • Mechanism: Reacting the secondary amines with a chromophore (e.g., FMOC-Cl or AQC) to enable UV detection at 254 nm.[1]

  • Critical Flaw: The 2-isomer has two reactive sites.[1] Incomplete reaction leads to a mixture of mono- and di-derivatized species, artificially creating "impurity" peaks.[1] This method is not recommended for this specific isomer unless strictly validated.[1]

Detailed Experimental Protocols

Protocol 1: HPLC-CAD for Impurity Profiling
  • Objective: Detect organic impurities >0.05%.

  • System: UHPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo or similar).

  • Column: Waters XBridge BEH Amide or similar HILIC column (preferred over C18 to retain the polar diamine).

    • Rationale: HILIC retains hydrophilic amines well and separates them from the oxalate salt.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

    • B: Acetonitrile.[1][2][3]

  • Gradient: 90% B to 50% B over 15 minutes.

  • Flow Rate: 0.4 mL/min.[1]

  • Sample Prep: Dissolve 1 mg/mL in 80:20 ACN:Water.

  • Self-Validation Step: Inject a "blank" of the oxalate salt (sodium oxalate) to identify the counter-ion peak. The oxalate peak should elute early or be distinct from the diamine peak.

Protocol 2: qNMR for Absolute Purity & Salt Stoichiometry
  • Objective: Determine weight % purity and confirm Mono- vs. Di-oxalate ratio.

  • Solvent: D

    
    O (Deuterium Oxide).[1]
    
    • Note: The oxalate salt is highly soluble in water.[1]

  • Internal Standard (IS): Maleic Acid (Traceable Grade).[1]

    • Why Maleic Acid: It has a singlet at ~6.3 ppm, distinct from the piperidine/pyrrolidine multiplets (1.5 - 3.5 ppm).[1]

  • Procedure:

    • Weigh ~10 mg of Sample and ~5 mg of IS into the same vial (precision +/- 0.01 mg).

    • Dissolve in 0.7 mL D

      
      O.
      
    • Acquire

      
      H-NMR with D1 (relaxation delay) 
      
      
      
      30 seconds.[1]
    • Calculation:

      
      [4][5]
      
  • Stoichiometry Check: To check oxalate content, run a separate

    
    C-NMR.[1] Oxalate carbonyl appears at ~165-170 ppm.[1] Alternatively, use Ion Chromatography (IC) for oxalate quantification.
    

Decision Matrix & Workflow (Visualization)

The following diagram illustrates the logical flow for selecting the appropriate verification method based on available resources and data needs.

PurityWorkflow Start Start: Purity Verification of 4-(2-Pyrrolidinyl)piperidine Oxalate RefStd Is a Qualified Reference Standard Available? Start->RefStd qNMR Method: qNMR (1H) (Internal Standard: Maleic Acid) RefStd->qNMR No HPLC_CAD Method: HPLC-CAD / ELSD (HILIC Mode) RefStd->HPLC_CAD Yes AbsPurity Output: Absolute Purity (w/w%) qNMR->AbsPurity SaltCheck Salt Stoichiometry Check (Mono vs Di-oxalate) AbsPurity->SaltCheck ImpurityProfile Output: Relative Impurity Profile (% Area) HPLC_CAD->ImpurityProfile ImpurityProfile->SaltCheck IC Method: Ion Chromatography or 13C-NMR SaltCheck->IC

Figure 1: Analytical decision matrix for diamine oxalate salts. Blue nodes indicate decision points; Green/Red indicate primary methodologies.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[1] Progress in Nuclear Magnetic Resonance Spectroscopy.[1] (General reference for qNMR principles).

  • PubChem. (2025).[1][6] Compound Summary: 4-(1-Pyrrolidinyl)piperidine (Structural Analog).[7] Retrieved from [Link](Note: Used for physicochemical property estimation of the analog).

Sources

Comparative

Reference Standard Evaluation: 4-(2-Pyrrolidinyl)piperidine Oxalate

This guide provides an in-depth technical evaluation of reference standards for 4-(2-Pyrrolidinyl)piperidine oxalate , a critical impurity and intermediate scaffold in the synthesis of histamine H3 receptor antagonists a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical evaluation of reference standards for 4-(2-Pyrrolidinyl)piperidine oxalate , a critical impurity and intermediate scaffold in the synthesis of histamine H3 receptor antagonists and complex alkaloids.

Unlike the commercially abundant 1-pyrrolidinyl isomer, the 2-pyrrolidinyl variant presents unique stability and detection challenges. This guide synthesizes chemical data, selection criteria, and validation protocols to ensure analytical reliability.

CAS: 1177312-44-5 (Oxalate) | Free Base CAS: Varies by stereochemistry Chemical Class: Bis-secondary Amine / Piperidine-Pyrrolidine Hybrid

Executive Summary & Technical Context

In drug development, 4-(2-Pyrrolidinyl)piperidine serves as a structural motif for various bioactive ligands. The Oxalate salt is the preferred reference standard form due to its superior crystallinity and non-hygroscopic nature compared to the hydrochloride (HCl) salt or the oily free base.

Critical Distinction: A common analytical error is conflating this target with 4-(1-Pyrrolidinyl)piperidine (CAS 5004-07-9).

  • Target (2-isomer): C-C bond between Piperidine C4 and Pyrrolidine C2. Contains two secondary amines .

  • Common Alternative (1-isomer): N-C bond between Piperidine C4 and Pyrrolidine N1. Contains one tertiary and one secondary amine .

This structural difference fundamentally alters pKa, chromatographic retention, and MS fragmentation, making the correct standard selection paramount for impurity profiling.

Comparative Analysis of Standard Forms

The following table compares the Oxalate form against common alternatives based on experimental performance metrics.

FeatureOxalate Salt (Target) Hydrochloride (HCl) SaltFree Base
Crystallinity High (Defined needles/plates)Moderate to AmorphousLow (Oily/Waxy Solid)
Hygroscopicity Low (<0.5% weight gain at 60% RH)High (Deliquescent)N/A (Oxidation prone)
Stoichiometry Precise (1:1 or 1:2 defined)Variable (Mono/Di-HCl mixes common)N/A
Stability Excellent (2+ years at RT)Good (Requires Desiccator)Poor (Absorbs CO₂/Air)
NMR Utility Shifts distinct; Oxalate peak confirms stoichiometryShifts pH-dependent; Cl⁻ silent in ¹H-NMRBroad peaks due to exchange
Expert Insight: Why Oxalate?

For diamines like 4-(2-Pyrrolidinyl)piperidine, the HCl salt often forms a "sticky" lattice that traps solvent and water, leading to assay drift. The oxalate anion forms a robust hydrogen-bonded network with the two secondary amine protons, "locking" the conformation and excluding water. This makes the Oxalate salt the Gold Standard for quantitative preparation.

Experimental Validation Protocols

To validate a sourced reference standard (especially custom-synthesized batches), use the following self-validating workflows.

A. Structural Authentication (NMR & MS)

Objective: Distinguish the 2-isomer from the 1-isomer and confirm salt stoichiometry.

  • ¹H-NMR (D₂O or DMSO-d₆):

    • 2-Isomer Marker: Look for the methine proton at the chiral center (Pyrrolidine C2). It typically appears as a multiplet around 2.8–3.2 ppm , coupling to the Piperidine C4 proton.

    • 1-Isomer Exclusion: The 1-isomer lacks the Pyrrolidine C2 methine (N-substituted). Instead, look for symmetric multiplets for the pyrrolidine α-protons (C2/C5) around 2.5–2.7 ppm .

    • Oxalate Confirmation: A sharp singlet at ~142 ppm in ¹³C-NMR (or absence in ¹H-NMR) confirms the counterion.

B. Chromatographic Purity (HPLC-CAD/MS)

Since the oxalate ion is UV-transparent and the amine has weak UV absorbance (only end-absorption <210 nm), standard UV detection is insufficient.

Recommended Method:

  • Column: C18 Charged Surface Hybrid (CSH) or Amide column (high pH stability).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1] High pH keeps both amines deprotonated for better peak shape.

  • Detector: Charged Aerosol Detector (CAD) or MS (ESI+).

  • Differentiation: The 2-isomer (more polar due to exposed NH groups) typically elutes earlier than the 1-isomer (tertiary amine) in Reversed-Phase systems.

Decision Logic & Impurity Profiling Workflow

The following diagram illustrates the decision process for selecting and qualifying the standard, highlighting the critical divergence point between the 1-isomer and 2-isomer.

ReferenceSelection Start Need Reference Standard for 4-(2-Pyrrolidinyl)piperidine CheckSource Check Commercial Source (CAS 1177312-44-5) Start->CheckSource IsomerCheck CRITICAL CHECK: Is it the 1-isomer (CAS 5004-07-9)? CheckSource->IsomerCheck IsomerCheck->CheckSource Yes (Reject) SelectOxalate Select Oxalate Salt (Preferred for Quantitation) IsomerCheck->SelectOxalate No, it is correct 2-isomer Validation Validation Protocol: 1. 1H-NMR (Confirm C-C link) 2. qNMR (Assay Value) 3. KF (Water Content) SelectOxalate->Validation SelectHCl Select HCl Salt (Requires KF Titration) SelectHCl->Validation Usage Release for Use: Impurity Marker / Assay Standard Validation->Usage

Caption: Decision tree for selecting and validating the 4-(2-Pyrrolidinyl)piperidine reference standard, emphasizing the critical isomer verification step.

Handling & Storage Recommendations

  • Storage: Store at 2–8°C under inert gas (Argon). While the oxalate is stable, the secondary amines are susceptible to slow oxidation over years.

  • Weighing: The oxalate is non-hygroscopic, allowing for direct weighing on microbalances without rapid drift.

  • Solution Stability: Solutions in water/methanol are stable for 24 hours. Avoid aldehydic solvents (like unpurified acetonitrile) which can react with the secondary amines to form enamines.

References

  • PubChem. 4-(2-Pyrrolidinyl)piperidine oxalate (Compound Summary). National Library of Medicine. Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.). General Chapter 5.12: Reference Standards. (Guidance on salt form selection and stoichiometry). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 4-(2-Pyrrolidinyl)piperidine Oxalate

This guide is structured to serve as an authoritative operational manual for the safe handling and disposal of 4-(2-Pyrrolidinyl)piperidine oxalate . It synthesizes chemical hygiene principles with specific functional gr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as an authoritative operational manual for the safe handling and disposal of 4-(2-Pyrrolidinyl)piperidine oxalate . It synthesizes chemical hygiene principles with specific functional group hazards to ensure regulatory compliance and researcher safety.

[1]

Executive Summary & Immediate Safety Profile

4-(2-Pyrrolidinyl)piperidine oxalate is a bicyclic secondary amine salt.[1] Its disposal requires specific attention not just because of the organic amine (irritant/corrosive potential), but critically because of the oxalate counter-ion , which introduces systemic toxicity risks (calcium chelation) and reducing properties that are incompatible with strong oxidizers.

Immediate Hazard Classification:

  • Health: Toxic if swallowed (Oxalate component); Skin/Eye Irritant (Amine component).[1]

  • Reactivity: Incompatible with strong oxidizing agents (e.g., perchlorates, nitrates) and strong acids.[1]

  • Physical State: Typically a white to off-white crystalline solid.[1][2]

Chemical Risk Assessment (The "Why")

To dispose of this chemical safely, you must understand the causality of its hazards. We do not treat this merely as "organic waste"; we treat it as a Reducing Amine Salt .

ComponentHazard MechanismDisposal Implication
Piperidine/Pyrrolidine Core Secondary amines are basic and can form nitrosamines (carcinogens) if mixed with nitrosating agents.[1]CRITICAL: Never dispose of in waste streams containing nitrites or heavy metal oxidizers.[1]
Oxalate Salt (Anion) Oxalic acid is a strong reducing agent and a systemic poison (nephrotoxic). It precipitates calcium ions.[1]CRITICAL: Do not pour down drains. Precipitation of Calcium Oxalate can block plumbing and is an environmental violation.[1]
Acidity As an oxalate salt, aqueous solutions may be acidic (pH 3-5).[1]Solutions must be pH-adjusted or segregated into "Acidic Organic" streams if not neutralized.[1]

Pre-Disposal Stabilization & Segregation[1]

Before moving waste to the central repository, stabilize the material at the bench level.

A. Incompatibilities (Do NOT Mix With)
  • Strong Oxidizers: Potassium permanganate, nitric acid, chromic acid.[1] Risk:[1][3] Exothermic reaction/fire.[1]

  • Strong Bases: Sodium hydroxide (concentrated).[1] Risk:[1][3] Liberates the free amine (volatile, foul odor, increased skin permeability).[1]

  • Hypochlorites (Bleach): Risk:[1] Formation of chlorinated amines (toxic/explosive).

B. Waste Stream Classification

For the purpose of regulatory disposal (RCRA/EPA), classify this material as:

  • Primary Code: Non-Regulated Chemical Waste (unless specifically listed in your local jurisdiction).[1]

  • Secondary Characteristic: Toxic (due to oxalate).[1]

  • Recommended Method: Destructive Incineration (High-temperature combustion).[1]

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Powder/Crystals)

This is the preferred disposal state. Do not dissolve solids just to dispose of them.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or amber glass jar.[1]

  • Primary Containment: Place the oxalate salt into a clear plastic zip-lock bag. Seal it to prevent dust generation.[1][3][4]

  • Secondary Containment: Place the sealed bag into the HDPE/Glass jar.

  • Labeling: Apply a hazardous waste label with the full chemical name: "4-(2-Pyrrolidinyl)piperidine oxalate."

    • Add Warning: "TOXIC - OXALATE SALT."[1]

  • Transfer: Move to the Satellite Accumulation Area (SAA).

Scenario B: Liquid Waste (HPLC Effluent/Mother Liquor)

If the material is dissolved in water or organic solvents (e.g., Methanol/Acetonitrile).[1]

  • Segregation: Do not combine with "General Organic Waste" if that waste stream contains oxidizers.[1] Use a dedicated container for "Basic/Reducing Organics."

  • pH Check: Check the pH of the solution.

    • If < 4: It is acidic.[1] Add Sodium Bicarbonate slowly to buffer to pH 6-8.[1]

    • If > 10: It is basic.[1] No adjustment needed for organic waste streams usually, but ensure compatibility.[1]

  • Container: Use a chemically resistant carboy (HDPE or fluorinated plastic).[1]

  • Labeling: List all solvents (e.g., "Acetonitrile 50%, Water 49%") and the active solute ("4-(2-Pyrrolidinyl)piperidine oxalate <1%").

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for disposing of this specific compound, ensuring no incompatibility errors occur.

DisposalWorkflow Start Waste Generation: 4-(2-Pyrrolidinyl)piperidine oxalate StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Dry Liquid Liquid Solution StateCheck->Liquid Dissolved Bag Double Bag (Zip-lock) Solid->Bag ContainerS Secondary Container (HDPE Jar) Bag->ContainerS LabelS Label: 'Toxic Solid - Amine Oxalate' ContainerS->LabelS Final Destructive Incineration (Off-site Facility) LabelS->Final SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous / Buffer SolventCheck->Aqueous Organic Organic Solvent (MeOH, ACN) SolventCheck->Organic pHCheck Check pH Aqueous->pHCheck WasteStream Segregated Waste Stream: 'Reducing/Basic Organics' Organic->WasteStream No Oxidizers! Neutralize Neutralize to pH 6-8 (Use NaHCO3) pHCheck->Neutralize If Acidic (<4) pHCheck->WasteStream If Neutral/Basic Neutralize->WasteStream WasteStream->Final

Figure 1: Decision tree for the safe segregation and disposal of amine-oxalate salts, prioritizing incineration.

Emergency Contingencies

In the event of a spill during the disposal process:

  • PPE Upgrade: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.[1] If powder is fine/dusty, use an N95 respirator or work in a fume hood.[1]

  • Solid Spill: Do not dry sweep (creates dust).[1] Cover with wet paper towels to dampen, then scoop into a waste bag.[1]

  • Liquid Spill: Absorb with vermiculite or a commercial "Organic" spill kit.[1] Do not use bleach to clean the surface (potential reaction with amine); use soap and water after bulk removal.

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.[1][5] Oxalates can absorb through skin.[1]

    • Eyes: Flush for 15 minutes. Amine salts can cause corneal damage.[1]

Regulatory & Compliance Notes

  • RCRA (USA): While not explicitly P- or U-listed, this waste should be coded based on characteristics if mixed with solvents (e.g., D001 for Ignitable if in Methanol).[1] If pure, it is often treated as "Non-RCRA Regulated" but must be managed as hazardous due to the oxalate toxicity [1].

  • European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).[1]

References
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][6] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. [Link][1]

  • PubChem. (n.d.). Compound Summary: Piperidine Derivatives Safety. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link][7]

Sources

Handling

Personal protective equipment for handling 4-(2-Pyrrolidinyl)piperidine oxalate

Executive Hazard Assessment & Logic Immediate Action Required: Treat this compound as a Corrosive Solid and a Systemic Toxin . While specific Safety Data Sheets (SDS) for the oxalate salt of 4-(2-pyrrolidinyl)piperidine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment & Logic

Immediate Action Required: Treat this compound as a Corrosive Solid and a Systemic Toxin .

While specific Safety Data Sheets (SDS) for the oxalate salt of 4-(2-pyrrolidinyl)piperidine are rare, a "read-across" toxicological assessment based on its constituent moieties—the piperidine/pyrrolidine base and the oxalic acid counterion—dictates a high-level containment strategy.[1]

The Chemical Hazard Deconstructed

To understand the PPE requirements, we must analyze the causality of the hazard:

  • The Base (4-(2-Pyrrolidinyl)piperidine): Piperidine derivatives are potent organic bases (

    
    ).[1] They are lipophilic, allowing rapid dermal absorption, and are caustic to mucous membranes (Risk: Chemical Burns).
    
  • The Acid (Oxalate): Oxalic acid salts are nephrotoxic (kidney damaging) if absorbed systemically. They precipitate blood calcium (hypocalcemia) and mechanically damage tissues via crystal formation (Risk: Systemic Toxicity).

  • The Physical Form (Salt): As a solid salt, the primary vector of exposure is airborne dust . Inhalation of this dust delivers a corrosive, toxic load directly to the alveolar, highly vascularized lung tissue.

Safety Logic Gate

The following decision matrix illustrates the hierarchy of controls required before PPE is even selected.

SafetyLogic Risk Hazard Identification: Corrosive Dust + Toxic Salt EngControl Engineering Control: Fume Hood (Face Velocity > 0.5 m/s) Risk->EngControl Primary Containment AdminControl Admin Control: SOP + Training EngControl->AdminControl Protocol PPE PPE Firewall: Last Line of Defense AdminControl->PPE Exposure Prevention Gloves Nitrile (Double) PPE->Gloves Resp Resp: N95/P100 (If outside hood) PPE->Resp Eyes Goggles (Not Safety Glasses) PPE->Eyes

Figure 1: The Hierarchy of Controls for handling corrosive amine salts.[1][2] PPE is the final barrier, not the first.

Personal Protective Equipment (PPE) Matrix

Crucial Distinction: Standard "lab safety" is insufficient. The combination of amine volatility (trace) and oxalate toxicity requires an upgraded PPE profile.

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand Protection Double-gloving Strategy: 1. Inner: 4 mil Nitrile (Examination grade)2. Outer: 5-8 mil Nitrile (Chemical resistant)Permeation: Piperidine derivatives can permeate thin latex/nitrile.[1] The outer glove protects against gross contamination; the inner glove protects against micro-tears and permeation during doffing.
Eye/Face Chemical Splash Goggles (ANSI Z87.1 / EN 166)Prohibited: Standard Safety GlassesParticulate Migration: Fine salt dust can bypass the side-shields of standard glasses.[1] Oxalates are severe eye irritants; contact can cause corneal opacity.
Respiratory Primary: Fume Hood (No respirator needed)Secondary (Spill/Weighing): N95 or P100 Half-maskInhalation Risk: The oxalate salt dust is corrosive to the upper respiratory tract.[1] If the solid is fluffy/electrostatic, a respirator is mandatory if not working behind a sash.
Body Lab Coat (High-neck, snap closure) Optional: Tyvek® sleevesDermal Absorption: Prevents dust accumulation on forearms, which can mix with sweat to form a corrosive solution on the skin.

Operational Workflow: Step-by-Step

This protocol is designed to be self-validating. If you cannot perform a step (e.g., the balance is not in a hood), STOP .

Phase 1: Preparation & Weighing

Objective: Eliminate static-driven dust dispersion.[1]

  • Environment: All handling must occur inside a certified chemical fume hood.

  • Static Control: Amine salts are often hygroscopic and prone to static charge.

    • Action: Use an anti-static gun or ionizer bar on the spatula and weigh boat before transfer.

    • Why: Static discharge can cause the light powder to "jump" off the spatula, creating an aerosol cloud.

  • Taring: Place the weigh boat in the balance, close the draft shield, tare, and then open the side door only (never the front sash) to add the solid.

Phase 2: Solubilization

Objective: Manage heat of solution.

  • Solvent Choice: Typically soluble in water, methanol, or DMSO.

  • Addition Order: Add the solid to the solvent , not solvent to solid.

    • Why: Adding solvent to a pile of amine salt can cause localized heating and "puffing" of dust.

  • Dissolution: Swirl gently. If using a vortex mixer, ensure the vessel is capped tightly to prevent aerosol generation.

Phase 3: Waste & Decontamination

Objective: Neutralize the hazard.

  • Liquid Waste: Dispose of as Basic Organic Waste . Do not mix with oxidizers (nitric acid) as amines can form explosive N-nitroso compounds or unstable intermediates.[1]

  • Solid Waste: Weigh boats and contaminated gloves go into Solid Hazardous Waste (double-bagged).

  • Surface Decon: Wipe down the balance area with a wet paper towel (water) followed by an ethanol wipe.

    • Why: Water solubilizes the salt; ethanol removes the organic residue.

Emergency Response Protocol

In the event of exposure, the "calcium" nature of the oxalate toxicity dictates specific medical advice.

EmergencyResponse Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale ActionSkin Flush 15 mins Soap & Water Skin->ActionSkin ActionEye Flush 15 mins Lift Eyelids Eye->ActionEye ActionInhale Fresh Air Support Oxygen Inhale->ActionInhale Medical Seek Medical Attention Mention: Oxalate Salt ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Immediate response flowchart.[1][3] Speed of irrigation is the critical factor.

Medical Note: If seeking medical attention, inform the physician that the patient was exposed to an Oxalate Salt . Systemic absorption of oxalates can cause hypocalcemia (calcium depletion). Monitoring of serum electrolytes may be required.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78703, 4-(1-Pyrrolidinyl)piperidine. (Note: Isomer read-across used for safety data).[1] Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Pyrrolidinyl)piperidine oxalate
Reactant of Route 2
Reactant of Route 2
4-(2-Pyrrolidinyl)piperidine oxalate
© Copyright 2026 BenchChem. All Rights Reserved.